molecular formula C37H66N7O18P3S B15549738 (R)-3-hydroxypalmitoyl-CoA

(R)-3-hydroxypalmitoyl-CoA

Katalognummer: B15549738
Molekulargewicht: 1021.9 g/mol
InChI-Schlüssel: DEHLMTDDPWDRDR-ODUGITAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-3-hydroxypalmitoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxypalmitic acid. It is a (R)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is functionally related to a (R)-3-hydroxypalmitic acid. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C37H66N7O18P3S

Molekulargewicht

1021.9 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyhexadecanethioate

InChI

InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t25-,26-,30-,31-,32+,36-/m1/s1

InChI-Schlüssel

DEHLMTDDPWDRDR-ODUGITAYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the (R)-3-Hydroxypalmitoyl-CoA Biochemical Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxypalmitoyl-CoA is a pivotal intermediate in lipid metabolism, situated at the crossroads of fatty acid synthesis and degradation. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, with a focus on its enzymatic transformations, regulatory significance, and implications for drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research in this critical area of metabolic science.

Introduction

This compound is the R-stereoisomer of 3-hydroxypalmitoyl-CoA, a 16-carbon fatty acyl-CoA. It serves as a key intermediate in the mitochondrial beta-oxidation of fatty acids and is also involved in the elongation of fatty acids in the endoplasmic reticulum. The stereospecificity of the enzymes acting upon this molecule is crucial for maintaining metabolic fidelity. Understanding the intricate details of its biochemical pathway is essential for elucidating the mechanisms of metabolic diseases and for the rational design of therapeutic interventions.

Biochemical Pathways

This compound is primarily involved in two major metabolic pathways: fatty acid beta-oxidation and fatty acid elongation.

Role in Fatty Acid Beta-Oxidation

In the mitochondrial matrix, this compound is an intermediate in the beta-oxidation spiral, the process by which fatty acids are broken down to produce acetyl-CoA.[1][2] Specifically, it is formed from the hydration of trans-2-hexadecenoyl-CoA and is subsequently oxidized to 3-ketohexadecanoyl-CoA.

The key enzymes involved in this part of the pathway are:

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the double bond of trans-2-enoyl-CoA to form (S)-3-hydroxyacyl-CoA.[3][4] However, for unsaturated fatty acids with double bonds at odd-numbered carbons, an isomerase and a reductase are required, which can lead to the formation of the (R)-3-hydroxyacyl-CoA intermediate.

  • (R)-specific Enoyl-CoA Hydratase (PhaJ): In some organisms, particularly bacteria that synthesize polyhydroxyalkanoates (PHAs), an (R)-specific enoyl-CoA hydratase exists that directly produces (R)-3-hydroxyacyl-CoAs from enoyl-CoAs.[5]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group of (S)-3-hydroxyacyl-CoA to a keto group, forming 3-ketoacyl-CoA.[1][2] While the primary dehydrogenase in beta-oxidation is specific for the S-isomer, the metabolism of certain branched-chain and unsaturated fatty acids can involve enzymes that act on the R-isomer.

Role in Fatty Acid Elongation

In the endoplasmic reticulum, fatty acid elongation is a four-step cycle that adds two-carbon units to a growing fatty acyl-CoA chain. (R)-3-hydroxyacyl-CoA is an intermediate in this pathway, where it is dehydrated to form a trans-2-enoyl-CoA.

The key enzyme in this step is:

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme family catalyzes the dehydration of 3-hydroxyacyl-CoA to trans-2-enoyl-CoA.[6]

Quantitative Data

The following tables summarize the available quantitative data for enzymes and metabolites related to the this compound pathway.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
(S)-3-Hydroxybutyryl-CoAPig heart--[7]
(S)-3-Hydroxyoctanoyl-CoAPig heart14125[7]
(S)-3-Hydroxydodecanoyl-CoAPig heart12100[7]
(S)-3-Hydroxyhexadecanoyl-CoAPig heart1350[7]
Acetoacetyl-CoARalstonia eutropha FadB'48149[8]

Note: Specific kinetic data for this compound with mammalian 3-hydroxyacyl-CoA dehydrogenase is limited. The data presented are for the more common (S)-isomer and a bacterial enzyme with (S)-specificity, providing a comparative context.

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
Crotonyl-CoAMycobacterium smegmatis Hydratase I822488[1]
Decenoyl-CoAMycobacterium smegmatis Hydratase I91-[1]
Hexadecenoyl-CoAMycobacterium smegmatis Hydratase I105154[1]

Table 3: Cellular Concentrations of Acyl-CoAs

MetaboliteTissue/Cell TypeConcentration (nmol/g wet weight)Reference
Malonyl-CoARat liver1.9 ± 0.6[9]
Malonyl-CoARat heart1.3 ± 0.4[9]
Malonyl-CoARat skeletal muscle0.7 ± 0.2[9]
Free Cytosolic Acyl-CoA-< 0.005 (estimated)[10]

Note: Direct measurements of intracellular this compound concentrations are scarce. The provided data for other acyl-CoAs offer an indication of the general concentration range of these metabolites.

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from a coupled spectrophotometric assay.[7]

Principle: The 3-ketoacyl-CoA produced by the dehydrogenase is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The reaction is monitored by the reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.

Reagents:

  • 100 mM Potassium phosphate buffer, pH 7.3

  • 10 mM NAD+ in water

  • 1 mM Coenzyme A (CoASH) in water

  • This compound substrate (synthesized or commercially available)

  • Purified 3-ketoacyl-CoA thiolase

  • Purified or crude enzyme extract containing 3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer, pH 7.3

    • 50 µL of 10 mM NAD+

    • 20 µL of 1 mM CoASH

    • 10 µL of purified 3-ketoacyl-CoA thiolase (sufficient activity to ensure it is not rate-limiting)

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 20 µL of the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM-1cm-1).

Quantification of this compound by LC-MS/MS

This protocol is a general guideline based on established methods for acyl-CoA analysis.[9][11]

Principle: Cellular lipids are extracted, and the acyl-CoA fraction is separated by liquid chromatography and quantified by tandem mass spectrometry based on specific mass transitions.

Reagents and Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Internal standard (e.g., 13C-labeled palmitoyl-CoA)

  • Cell or tissue samples

  • Extraction solvent (e.g., 10% trichloroacetic acid or methanol/water)

Procedure:

  • Sample Preparation:

    • Homogenize cell or tissue samples in ice-cold extraction solvent.

    • Add the internal standard.

    • Centrifuge to pellet proteins and debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Elute with a gradient of mobile phase A and B to separate the acyl-CoAs. A typical gradient might run from 5% to 95% B over 10-15 minutes.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a synthesized this compound standard.

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Cloning, Expression, and Purification of Human 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol is based on established procedures for recombinant protein expression.[12][13]

Procedure:

  • Cloning:

    • Obtain the cDNA sequence for human HADH (e.g., from a human liver or muscle cDNA library).

    • Amplify the coding sequence by PCR using primers that add appropriate restriction sites for cloning into an expression vector (e.g., pET vector with a His-tag).

    • Ligate the PCR product into the expression vector and transform into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer containing a low concentration of imidazole.

    • Elute the His-tagged HADH protein with elution buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE for purity and concentration.

Signaling Pathways and Logical Relationships

Biochemical Pathway of Beta-Oxidation

Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA ACAD Acyl-CoA Dehydrogenase Palmitoyl_CoA->ACAD trans_2_Enoyl_CoA trans-2-Hexadecenoyl-CoA ECH Enoyl-CoA Hydratase trans_2_Enoyl_CoA->ECH Isomerase Isomerase/ Reductase trans_2_Enoyl_CoA->Isomerase For unsaturated fatty acids R_3_Hydroxyacyl_CoA This compound S_3_Hydroxyacyl_CoA (S)-3-Hydroxypalmitoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketohexadecanoyl-CoA KAT β-Ketothiolase Ketoacyl_CoA->KAT Acetyl_CoA Acetyl-CoA Myristoyl_CoA Myristoyl-CoA ACAD->trans_2_Enoyl_CoA FAD -> FADH2 ECH->S_3_Hydroxyacyl_CoA + H2O HADH->Ketoacyl_CoA NAD+ -> NADH KAT->Acetyl_CoA + CoA KAT->Myristoyl_CoA Isomerase->R_3_Hydroxyacyl_CoA

Caption: Mitochondrial beta-oxidation of palmitoyl-CoA.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Centrifugation Protein Precipitation & Centrifugation Spiking->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (Optional) Supernatant->SPE Final_Extract Final Extract SPE->Final_Extract Injection Inject Extract Final_Extract->Injection LC_Separation Liquid Chromatography (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Standard_Curve Generate Standard Curve Standard_Curve->Quantification Results Results (Concentration) Quantification->Results

Caption: Workflow for this compound quantification.

Conclusion

This compound is a critical metabolic intermediate whose precise regulation is vital for cellular energy homeostasis. This technical guide has provided a detailed overview of its biochemical pathways, along with quantitative data and experimental protocols to aid in its further study. A deeper understanding of the enzymes that produce and consume this molecule, as well as its intracellular dynamics, will undoubtedly open new avenues for the development of therapeutics targeting metabolic disorders. The provided methodologies and data serve as a valuable resource for researchers dedicated to unraveling the complexities of lipid metabolism.

References

(R)-3-Hydroxypalmitoyl-CoA: A Technical Guide to its Function in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxypalmitoyl-CoA is a key metabolic intermediate primarily involved in the peroxisomal β-oxidation of fatty acids. Unlike its S-stereoisomer, which is a component of the well-characterized mitochondrial β-oxidation pathway, the metabolism of this compound is specifically handled by the peroxisomal multifunctional enzyme 2 (MFP-2). Beyond its role in catabolism, emerging evidence suggests that 3-hydroxy fatty acids, including the family to which this compound belongs, may act as signaling molecules, influencing immune responses and nuclear receptor activity. This technical guide provides an in-depth exploration of the function of this compound in cellular metabolism, detailing its metabolic fate, the enzymes involved, and its potential roles in cellular signaling. Furthermore, this guide presents detailed experimental protocols for the study of this compound and discusses its relevance as a potential target for drug development.

Core Function in Cellular Metabolism: Peroxisomal β-Oxidation

This compound is an intermediate in the β-oxidation of straight-chain fatty acids that occurs within peroxisomes. This pathway is distinct from mitochondrial β-oxidation in its enzymatic machinery and substrate preference. The key enzyme responsible for the metabolism of this compound is the peroxisomal multifunctional enzyme type 2 (MFP-2) , also known as D-bifunctional protein (DBP) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[1][2][3] MFP-2 possesses two enzymatic activities: enoyl-CoA hydratase 2 and (3R)-hydroxyacyl-CoA dehydrogenase.[2][4]

The metabolic steps involving this compound in peroxisomal β-oxidation are as follows:

  • Hydration: trans-2-Hexadecenoyl-CoA is hydrated by the enoyl-CoA hydratase 2 activity of MFP-2 to form this compound.

  • Dehydrogenation: The (3R)-hydroxyacyl-CoA dehydrogenase activity of MFP-2 then oxidizes this compound to 3-keto-palmitoyl-CoA, with the concomitant reduction of NAD+ to NADH.[2][4]

Following these steps, 3-keto-palmitoyl-CoA is cleaved by a peroxisomal thiolase to yield acetyl-CoA and myristoyl-CoA, which can then undergo further rounds of β-oxidation.

Diagram of Peroxisomal β-Oxidation of Palmitoyl-CoA

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome palmitoyl_coa Palmitoyl-CoA trans_2_hexadecenoyl_coa trans-2-Hexadecenoyl-CoA palmitoyl_coa->trans_2_hexadecenoyl_coa Acyl-CoA Oxidase 1 (ACOX1) r_3_hp_coa This compound trans_2_hexadecenoyl_coa->r_3_hp_coa MFP-2 (Enoyl-CoA Hydratase 2) keto_palmitoyl_coa 3-Keto-palmitoyl-CoA r_3_hp_coa->keto_palmitoyl_coa MFP-2 ((3R)-hydroxyacyl-CoA Dehydrogenase) myristoyl_coa Myristoyl-CoA keto_palmitoyl_coa->myristoyl_coa Thiolase acetyl_coa Acetyl-CoA keto_palmitoyl_coa->acetyl_coa Thiolase

Peroxisomal β-oxidation of palmitoyl-CoA.

Potential Roles in Cellular Signaling

Beyond its established role in metabolism, there is growing interest in the signaling functions of 3-hydroxy fatty acids. While direct evidence for this compound is still emerging, related molecules have been shown to act as ligands for nuclear receptors and to modulate immune responses.

Nuclear Receptor Activation

Fatty acids and their derivatives are known to be endogenous ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] These receptors form heterodimers with the Retinoid X Receptor (RXR) and regulate the transcription of genes involved in lipid metabolism, inflammation, and other cellular processes.[5][11][15][16][18][20]

  • PPARs: PPARα, highly expressed in the liver, is a key regulator of fatty acid oxidation in both mitochondria and peroxisomes.[5][21] It is activated by a variety of fatty acids and their derivatives. It is plausible that this compound or its metabolites could modulate PPARα activity, thereby influencing the expression of genes involved in its own metabolism.

  • LXRs: LXRs are critical regulators of cholesterol and fatty acid homeostasis.[6][7][8][10][12] Some studies have shown that certain fatty acids can modulate LXR activity.[7] Further research is needed to determine if this compound can directly bind to and activate LXRs.

Diagram of Potential Nuclear Receptor Signaling

nuclear_receptor_signaling cluster_nucleus Nucleus r_3_hp_coa This compound (or derivative) ppar PPARα r_3_hp_coa->ppar Binds to lxr LXR r_3_hp_coa->lxr Binds to ppre PPRE (DNA Response Element) ppar->ppre lxr->ppre rxr RXR rxr->ppar rxr->lxr gene_expression Target Gene Expression ppre->gene_expression Transcription Regulation

Potential signaling via nuclear receptors.
Immune Modulation

Recent studies have highlighted the role of 3-hydroxy fatty acids in modulating immune responses, particularly in the context of bacterial infections. For instance, (R)-3-hydroxydecanoic acid has been identified as a potent elicitor of plant immunity. In mammalian systems, 3-hydroxy fatty acids produced by pathogenic bacteria can influence host inflammatory responses. While the direct role of endogenous this compound in mammalian immunity is not yet fully understood, its structural similarity to these bacterial signaling molecules suggests a potential for involvement in innate immune signaling pathways.

Data Presentation: Quantitative Insights

Quantitative data on this compound is crucial for understanding its metabolic flux and potential signaling roles. However, specific kinetic parameters for mammalian MFP-2 with this compound and its precise cellular concentrations are not yet well-established in the literature. The following tables summarize the types of quantitative data that are essential for a comprehensive understanding and highlight the areas where further research is needed.

Table 1: Enzymatic Kinetic Parameters for this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source OrganismNotes
MFP-2 ((3R)-hydroxyacyl-CoA dehydrogenase domain) This compoundData not availableData not availableData not availableMammalianResearch is needed to determine these key kinetic parameters.
Yeast MFE-2 (Dehydrogenase A domain)(3R)-Hydroxydecanoyl-CoA~5-10--Candida tropicalisShows preference for medium- to long-chain substrates.
Yeast MFE-2 (Dehydrogenase B domain)(3R)-Hydroxybutyryl-CoA~20-30--Candida tropicalisShows preference for short-chain substrates.

Table 2: Cellular Concentrations of Acyl-CoAs

MetaboliteTissue/Cell TypeConcentration (pmol/mg protein or nmol/g tissue)Method of QuantificationNotes
This compound VariousData not availableLC-MS/MSSpecific quantification of the (R)-isomer is challenging and requires dedicated analytical methods.
Total Long-Chain Acyl-CoAsRat Liver~20-60 nmol/gLC-MS/MSRepresents the total pool of long-chain acyl-CoAs, including palmitoyl-CoA and its derivatives.
Acetyl-CoAMouse Liver~10-50 nmol/gLC-MS/MSA key product of β-oxidation.
Free Coenzyme A (CoASH)Mouse Liver~50-150 nmol/gLC-MS/MSThe availability of CoASH is a critical regulator of metabolism.

Experimental Protocols

Synthesis of this compound

The enzymatic synthesis of this compound can be achieved in a two-step process starting from trans-2-hexadecenoic acid.[16]

Workflow Diagram for Synthesis

synthesis_workflow start trans-2-Hexadecenoic acid step1 Acyl-CoA Synthetase + ATP, CoASH, Mg²⁺ start->step1 intermediate trans-2-Hexadecenoyl-CoA step1->intermediate step2 Enoyl-CoA Hydratase 2 (from MFP-2) + H₂O intermediate->step2 product This compound step2->product

Enzymatic synthesis of this compound.

Methodology:

  • Activation to Acyl-CoA:

    • Incubate trans-2-hexadecenoic acid with a suitable acyl-CoA synthetase in the presence of ATP, Coenzyme A (CoASH), and Mg²⁺.

    • Monitor the reaction for the formation of trans-2-hexadecenoyl-CoA, for example, by HPLC.

    • Purify the resulting trans-2-hexadecenoyl-CoA using solid-phase extraction or preparative HPLC.

  • Hydration to this compound:

    • Incubate the purified trans-2-hexadecenoyl-CoA with the enoyl-CoA hydratase 2 domain of MFP-2. This can be a purified recombinant enzyme.

    • The reaction should be carried out in a suitable buffer at an optimal pH for the enzyme.

    • Monitor the formation of this compound by LC-MS/MS.

    • Purify the final product using HPLC.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[4][15][21][22][23][24][25][26][27]

Methodology:

  • Sample Preparation:

    • Rapidly quench metabolic activity in cell or tissue samples, for example, by snap-freezing in liquid nitrogen.

    • Extract acyl-CoAs using a cold acidic organic solvent mixture (e.g., acetonitrile/methanol/water with a small amount of formic or acetic acid).

    • Include an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample.

    • Centrifuge to pellet precipitated proteins and other cellular debris.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reversed-phase liquid chromatography. A C18 column is commonly used with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent or acid (e.g., formic acid or ammonium acetate).

    • Detect the analytes using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the phosphopantetheine-adenosine diphosphate portion (507 Da).

  • Data Analysis:

    • Generate a standard curve using synthesized and purified this compound of known concentrations.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

D-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

The activity of the (3R)-hydroxyacyl-CoA dehydrogenase domain of MFP-2 can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.[6][22][28][29][30][31]

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • Add NAD⁺ to a final concentration of, for example, 1 mM.

    • Add the substrate, this compound, to a desired final concentration (e.g., in the range of the expected Km).

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme source (e.g., purified MFP-2 or a cell lysate containing the enzyme).

    • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Determine the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

    • To determine kinetic parameters (Km and Vmax), perform the assay at varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

Relevance to Drug Development

The central role of peroxisomal β-oxidation in lipid metabolism and its emerging connections to signaling pathways make the enzymes involved, including MFP-2, potential targets for therapeutic intervention in various diseases.

  • Metabolic Diseases: Dysregulation of fatty acid metabolism is a hallmark of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[32] Targeting peroxisomal β-oxidation could provide a novel approach to modulate lipid homeostasis in these conditions.[33] For example, inhibitors of MFP-2 could be explored for their potential to alter the levels of specific lipid species that contribute to insulin resistance or hepatic steatosis.

  • Inflammatory Diseases: Given the potential role of 3-hydroxy fatty acids in inflammation, modulating their production by targeting MFP-2 could be a strategy for treating inflammatory conditions.

  • Infectious Diseases: As 3-hydroxy fatty acids are also produced by bacteria and can influence host-pathogen interactions, understanding the metabolism of these molecules could lead to new anti-infective strategies.[11][13]

Drug Development Workflow

drug_development_workflow target Target Identification (e.g., MFP-2) screening High-Throughput Screening of Compound Libraries target->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A general workflow for drug development.

Conclusion

This compound is a crucial, yet often overlooked, intermediate in cellular metabolism. Its specific involvement in peroxisomal β-oxidation and its potential as a signaling molecule highlight the complexity and interconnectedness of lipid metabolic pathways. For researchers in academia and industry, a deeper understanding of the function and regulation of this compound metabolism opens up new avenues for investigating metabolic diseases and developing novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of this important metabolite and the enzymes that control its fate. Further research into the precise kinetic parameters of the enzymes involved, the cellular concentrations of this compound, and its specific roles in signaling will be essential to fully elucidate its importance in health and disease.

References

Role of (R)-3-hydroxypalmitoyl-CoA in fatty acid beta-oxidation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (R)-3-Hydroxypalmitoyl-CoA in Fatty Acid Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid β-oxidation is a critical metabolic pathway for energy production, involving the sequential breakdown of fatty acyl-CoA molecules. The stereochemistry of the intermediates is paramount for the progression of the canonical pathway, which exclusively processes (S)-3-hydroxyacyl-CoA. However, the metabolic fate of the (R)-3-hydroxyacyl-CoA stereoisomer is of significant interest, particularly in the context of the degradation of unsaturated fatty acids and peroxisomal metabolism. This technical guide provides a comprehensive overview of the role of this compound, detailing its formation, enzymatic processing, and metabolic significance. It includes quantitative data on relevant enzyme kinetics, detailed experimental protocols for analysis, and diagrams of the key metabolic and experimental workflows.

Introduction to Fatty Acid β-Oxidation

Mitochondrial β-oxidation is the primary pathway for degrading saturated fatty acids, supplying acetyl-CoA to the tricarboxylic acid (TCA) cycle and generating reducing equivalents (NADH and FADH₂) for ATP synthesis via the electron transport chain.[1][2] The process consists of a four-step cycle that is repeated until the fatty acid is completely broken down into acetyl-CoA units.[1][3] For long-chain fatty acids, the last three steps of this cycle are catalyzed by the mitochondrial trifunctional protein (MTP), a hetero-octameric complex bound to the inner mitochondrial membrane.[4][5]

The Canonical β-Oxidation Pathway: Processing the (S)-Stereoisomer

The canonical pathway is stereospecific, processing only the (S)-enantiomer (or L-isomer) of 3-hydroxyacyl-CoA.

The four core reactions for a saturated acyl-CoA, such as palmitoyl-CoA, are:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3), forming trans-2-enoyl-CoA and producing FADH₂.[1]

  • Hydration: Enoyl-CoA hydratase (crotonase) adds a water molecule across the double bond, stereospecifically forming (S)-3-hydroxyacyl-CoA.[6][7][8]

  • Oxidation: (S)-specific 3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group to a keto group, yielding 3-ketoacyl-CoA and producing NADH.[9][10] This reaction is reversible and NAD⁺-dependent.[11][12]

  • Thiolysis: β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing one molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.[6] This shortened acyl-CoA then re-enters the cycle.

Below is a diagram illustrating the flow of the canonical mitochondrial β-oxidation pathway.

Fig. 1: Canonical Mitochondrial Fatty Acid β-Oxidation Pathway.

The Role and Metabolism of this compound

The (R)-stereoisomer of 3-hydroxyacyl-CoA is not an intermediate in the standard degradation of saturated fatty acids. Instead, its formation is primarily associated with the β-oxidation of unsaturated fatty acids that have double bonds at even-numbered carbon atoms (e.g., linoleic acid). This processing occurs chiefly within peroxisomes .[13][14][15]

Formation in Peroxisomal β-Oxidation

The degradation of polyunsaturated fatty acids requires auxiliary enzymes to handle the pre-existing double bonds. When the β-oxidation spiral reaches a cis- or trans-double bond, standard enzymes cannot act, and isomerases or reductases are needed.[13] The formation of an (R)-3-hydroxyacyl-CoA intermediate can occur via the action of a D-specific enoyl-CoA hydratase (also known as enoyl-CoA hydratase 2 or D-3-hydroxyacyl-CoA hydro-lyase).[6][16][17]

Epimerization for Further Metabolism

Since the subsequent dehydrogenase in the β-oxidation pathway is specific for the (S)-isomer, the (R)-3-hydroxyacyl-CoA must be converted to its (S)-epimer to continue through the cycle. Mitochondria lack the necessary epimerase activity.[11][15][18] In peroxisomes, this epimerization is not catalyzed by a single enzyme but is the result of a two-step reaction involving two hydratases with opposing stereospecificity:[16]

  • Dehydration: A D-specific enoyl-CoA hydratase/hydro-lyase removes water from (R)-3-hydroxyacyl-CoA to reform trans-2-enoyl-CoA.[16]

  • Hydration: The standard L-specific enoyl-CoA hydratase (crotonase activity, present on the peroxisomal bifunctional enzyme) then adds water back to the trans-2-enoyl-CoA, this time forming the correct (S)-3-hydroxyacyl-CoA intermediate.[16]

This two-enzyme "epimerase" system allows the cell to process intermediates from unsaturated fatty acid breakdown and channel them back into the main β-oxidation pathway.

The diagram below outlines the auxiliary pathway for processing (R)-3-hydroxyacyl-CoA in peroxisomes.

R_Isomer_Pathway cluster_peroxisome Peroxisomal Auxiliary Pathway Unsat_FA_CoA Unsaturated Fatty Acyl-CoA (e.g., from Linoleoyl-CoA) BetaOx_Steps Several β-Oxidation Cycles Unsat_FA_CoA->BetaOx_Steps EnoylCoA trans-Δ²-Enoyl-CoA R_HydroxyacylCoA (R)-3-Hydroxyacyl-CoA EnoylCoA->R_HydroxyacylCoA Hydration S_HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->S_HydroxyacylCoA Re-hydration R_HydroxyacylCoA->EnoylCoA Dehydration To_BetaOx To next step of β-Oxidation S_HydroxyacylCoA->To_BetaOx BetaOx_Steps->EnoylCoA Hydratase_D D-specific Enoyl-CoA Hydratase (Hydratase 2) Hydratase_D->R_HydroxyacylCoA Hydratase_D->R_HydroxyacylCoA  Step 1 Hydratase_L L-specific Enoyl-CoA Hydratase (Crotonase activity) Hydratase_L->S_HydroxyacylCoA  Step 2 HADH_S (S)-specific 3-Hydroxyacyl-CoA Dehydrogenase HADH_S->To_BetaOx

Fig. 2: Metabolism of (R)-3-Hydroxyacyl-CoA in Peroxisomes.

Quantitative Data and Enzyme Kinetics

The efficiency of the enzymes that process (R)-3-hydroxyacyl-CoA and its precursors is critical to understanding the flux through this auxiliary pathway. While data on the human peroxisomal enzymes are sparse, kinetic parameters have been determined for homologous enzymes, such as the (R)-specific enoyl-CoA hydratase (PhaJ) from the bacterium Aeromonas caviae, which is involved in polyhydroxyalkanoate (PHA) biosynthesis.[19][20] These data provide insight into the substrate specificity of R-specific hydratases.

Table 1: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratase (PhaJ) from A. caviae [19]

Substrate (trans-2-enoyl-CoA)Km (µM)Vmax (µmol/min/mg)Relative Activity (%)
Crotonyl-CoA (C4)296200100
2-Pentenoyl-CoA (C5)36280045.2
2-Hexenoyl-CoA (C6)34180029.0
2-Octenoyl-CoA (C8)502.50.04

Data indicates a strong preference for short-chain substrates, with activity dropping significantly for substrates with eight carbons.

For comparison, the canonical mitochondrial L-3-hydroxyacyl-CoA dehydrogenase also shows chain-length preference, but it is most active with medium-chain substrates.[21]

Signaling and Pathophysiological Roles

While the CoA-esterified form of 3-hydroxypalmitate is primarily a metabolic intermediate, free 3-hydroxy fatty acids have been implicated in signaling and disease.

  • Lipotoxicity: In genetic disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, intermediates such as 3-hydroxypalmitic acid accumulate.[22] These metabolites are cytotoxic and can inhibit mitochondrial β-oxidation and oxidative phosphorylation, leading to mitochondrial damage and contributing to the pathology of conditions like acute fatty liver of pregnancy (AFLP).[22]

  • Immune Modulation: In plants, medium-chain 3-hydroxy fatty acids act as microbe-associated molecular patterns (MAMPs) that can trigger immune responses.[9] In microbial ecology, 3-hydroxy fatty acids can mediate interactions, such as protecting the fungus Cryptococcus neoformans from amoebal phagocytosis.[23]

  • Bacterial Signaling: Derivatives like N-3-hydroxypalmitoyl-glycine (commendamide), found in commensal bacteria, are thought to act as signaling lipids.[24]

Experimental Protocols

Protocol: Quantification of 3-Hydroxyacyl-CoAs by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of 3-hydroxyacyl-CoA species in biological matrices.[5][25][26]

A. Sample Preparation (Acyl-CoA Extraction)

  • Flash-freeze tissue or cell samples in liquid nitrogen immediately upon collection to halt metabolic activity.

  • Homogenize the frozen sample (~50-100 mg) in 1 mL of a cold extraction solution (e.g., 5% 5-sulfosalicylic acid in water or an acetonitrile/isopropanol/water mixture).

  • Vortex vigorously for 1 minute and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoA esters.

  • For cleaner samples, solid-phase extraction (SPE) can be performed using a C18 cartridge.[25] a. Condition the cartridge with 1 mL of methanol, then 1 mL of water. b. Load the supernatant. c. Wash with 2 mL of 5% methanol in water. d. Elute the acyl-CoAs with 1 mL of methanol. e. Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the final extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

B. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Injection Volume: 5-10 µL.

C. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each 3-hydroxyacyl-CoA of interest. The precursor ion will be [M+H]⁺. A common product ion results from the neutral loss of the 507 Da phosphopantetheine moiety.

  • Optimization: Ion source parameters (e.g., spray voltage, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized for each analyte using authentic standards.

The workflow for this protocol is visualized below.

LCMS_Workflow start Start: Biological Sample (Tissue, Cells) homogenize 1. Homogenize in Cold Extraction Solution start->homogenize precipitate 2. Precipitate Proteins (Incubate on Ice) homogenize->precipitate centrifuge 3. Centrifuge to Pellet Debris precipitate->centrifuge supernatant 4. Collect Supernatant (Contains Acyl-CoAs) centrifuge->supernatant spe 5. Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe reconstitute 6. Evaporate & Reconstitute in Mobile Phase supernatant->reconstitute (w/o SPE) spe->reconstitute inject 7. Inject into LC-MS/MS System reconstitute->inject lc 8. Chromatographic Separation (C18 Column) inject->lc msms 9. MS/MS Detection (MRM Mode) lc->msms quantify 10. Data Analysis & Quantification msms->quantify

Fig. 3: Experimental Workflow for LC-MS/MS Quantification of Acyl-CoAs.
Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a classic continuous spectrophotometric assay for the (S)-specific HADH enzyme, measuring the oxidation of NADH in the reverse reaction (ketone reduction).[27][28] The principle can be adapted to test the activity of a putative (R)-specific dehydrogenase using an (R)-3-hydroxyacyl-CoA substrate and NAD⁺, monitoring for NADH production at 340 nm.

A. Principle The activity is measured in the reverse direction, which is thermodynamically more favorable. The rate of NADH oxidation to NAD⁺ is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). Reaction: 3-Ketoacyl-CoA + NADH + H⁺ ⇌ (S)-3-Hydroxyacyl-CoA + NAD⁺

B. Reagents

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3, maintained at 37°C.

  • Substrate: 5.4 mM S-Acetoacetyl-CoA (a C4 3-ketoacyl-CoA) in Assay Buffer. Store on ice.

  • Cofactor: 6.4 mM NADH in cold Assay Buffer. Prepare fresh daily.

  • Enzyme Solution: A dilution of the sample (e.g., mitochondrial extract, purified protein) in cold Assay Buffer to yield a rate of 0.02-0.08 ΔA₃₄₀/min.

C. Procedure

  • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

  • Prepare the reaction mixture in a 1 cm pathlength cuvette (total volume = 3.0 mL):

    • 2.80 mL Assay Buffer

    • 0.05 mL S-Acetoacetyl-CoA solution

    • 0.05 mL NADH solution

  • Mix by inversion and place the cuvette in the spectrophotometer. Monitor the baseline absorbance until it is stable.

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution .

  • For the blank, add 0.10 mL of Assay Buffer instead of the enzyme solution to measure any non-enzymatic NADH degradation.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate (ΔA₃₄₀/minute) from the maximum linear portion of the curve for both the test and blank samples.

D. Calculation of Enzyme Activity

  • ΔA₃₄₀/min = (ΔA₃₄₀/min)Test - (ΔA₃₄₀/min)Blank

  • Units/mL enzyme = (ΔA₃₄₀/min * Total Volume) / (ε * Enzyme Volume)

    • Where:

      • Total Volume = 3.0 mL

      • ε (molar extinction coefficient of NADH) = 6.22 (for calculation in mL, µmol, min)

      • Enzyme Volume = 0.1 mL

  • One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of NADH per minute at 37°C and pH 7.3.

Conclusion

While (S)-3-hydroxypalmitoyl-CoA is the canonical intermediate of mitochondrial β-oxidation, its stereoisomer, this compound, plays a crucial and distinct role in cellular metabolism. It serves as a key intermediate in the peroxisomal degradation of unsaturated fatty acids, requiring a specialized set of auxiliary enzymes—notably D-specific hydratases—for its formation and subsequent epimerization back into the main metabolic pathway. The accumulation of its corresponding free fatty acid is linked to cellular lipotoxicity, highlighting its importance in disease states. Understanding the formation, fate, and quantification of this R-isomer is essential for researchers investigating lipid metabolism, metabolic disorders, and the development of novel therapeutic strategies targeting fatty acid oxidation.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its metabolism is essential for energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of this compound levels, primarily due to genetic defects in the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), leads to severe metabolic disorders. This guide provides a comprehensive overview of the biochemistry of this compound, its role in metabolic diseases, quantitative data on its accumulation in pathological states, detailed experimental protocols for its analysis, and a review of the signaling pathways implicated in the pathophysiology of its accumulation.

Biochemical Background

This compound is an intermediate in the beta-oxidation spiral of palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA. The breakdown of long-chain fatty acids occurs within the mitochondria and is a multi-step process involving a series of enzymatic reactions.

The formation and subsequent metabolism of this compound are catalyzed by the mitochondrial trifunctional protein (TFP), a multi-enzyme complex located in the inner mitochondrial membrane. TFP is a hetero-octamer composed of four α-subunits and four β-subunits. The α-subunit contains the long-chain enoyl-CoA hydratase and the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit harbors the long-chain ketoacyl-CoA thiolase activity.

The specific step involving this compound is the LCHAD-catalyzed oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. This reaction is crucial for the continued degradation of the fatty acid chain and the production of acetyl-CoA, which enters the citric acid cycle to generate ATP.

Link to Metabolic Disorders

The primary metabolic disorders associated with this compound are Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency. These are autosomal recessive inherited disorders of fatty acid oxidation.[1]

  • LCHAD Deficiency: This disorder is caused by mutations in the HADHA gene, which encodes the α-subunit of the TFP.[2] This leads to an isolated deficiency of the LCHAD enzyme. The inability to metabolize this compound and other long-chain 3-hydroxyacyl-CoAs results in their accumulation in tissues.[3] Clinical manifestations are severe and can include hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, liver dysfunction, and retinopathy.[1][3]

  • TFP Deficiency: This is a more severe disorder resulting from mutations in either the HADHA or HADHB genes, affecting all three enzymatic activities of the TFP complex.[4][5] The clinical presentation is often more severe than isolated LCHAD deficiency, with an earlier onset.[4]

The accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs is believed to be cytotoxic, contributing to the pathophysiology of these disorders. The proposed mechanisms of toxicity include mitochondrial dysfunction, oxidative stress, and disruption of cellular signaling pathways.[3]

Quantitative Data

The diagnosis of LCHAD and TFP deficiencies relies on the detection of elevated levels of long-chain 3-hydroxyacylcarnitines in plasma and urine, which are derivatives of the accumulating 3-hydroxyacyl-CoAs.

AnalytePatient GroupConcentration RangeReference RangeCitation
3-Hydroxypalmitoylcarnitine (C16-OH)LCHAD/TFP DeficiencyElevatedNormal[6]
3-Hydroxyoleoylcarnitine (C18:1-OH)LCHAD/TFP DeficiencyElevatedNormal[6]
C18(OH)/(C14(OH)+C12(OH)) Ratio in FibroblastsSevere Neonatal TFP Deficiency2.5 ± 0.8Lower in milder phenotypes[4]
C18(OH)/(C14(OH)+C12(OH)) Ratio in FibroblastsNeuromyopathic TFP Deficiency0.35, 0.2Higher in severe phenotypes[4]

Experimental Protocols

Measurement of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

A common method for assaying LCHAD activity is a spectrophotometric assay that measures the reduction of NAD+ to NADH at 340 nm. To overcome the issue of product inhibition and the unfavorable equilibrium of the reaction, a coupled assay system is often employed.

Principle: The 3-ketoacyl-CoA product of the LCHAD reaction is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A, driving the reaction forward.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • NAD+ solution (e.g., 2 mM)

  • Coenzyme A solution (e.g., 0.1 mM)

  • 3-ketoacyl-CoA thiolase (e.g., 10 units/mL)

  • This compound substrate (e.g., 0.1 mM)

  • Cell or tissue homogenate containing the LCHAD enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, Coenzyme A, and 3-ketoacyl-CoA thiolase in a cuvette.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH production is proportional to the LCHAD activity.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Principle: Acyl-CoAs are extracted from biological samples, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Sample Preparation (General Workflow):

  • Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Centrifuge to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract may be further purified and concentrated using solid-phase extraction (SPE).

  • Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation of the acyl-CoAs. A gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium acetate) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound is selected, and a specific product ion resulting from its fragmentation is monitored. The transition for palmitoyl-CoA would be m/z 1004.6 → 497.1. The specific transition for 3-hydroxypalmitoyl-CoA would be m/z 1020.6 → 513.1.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., [¹³C₁₆]-palmitoyl-CoA) to correct for matrix effects and variations in extraction efficiency. Generate a standard curve with known concentrations of this compound to quantify the amount in the sample.

Signaling Pathways and Logical Relationships

The accumulation of this compound and other long-chain acyl-CoAs can disrupt cellular signaling, contributing to the pathophysiology of metabolic disorders beyond LCHAD and TFP deficiencies, including a potential role in insulin resistance.

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of LCHAD in the beta-oxidation of palmitoyl-CoA.

fatty_acid_oxidation Palmitoyl_CoA Palmitoyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA Palmitoyl_CoA->trans_2_Enoyl_CoA FAD -> FADH2 R_3_Hydroxypalmitoyl_CoA This compound trans_2_Enoyl_CoA->R_3_Hydroxypalmitoyl_CoA H2O _3_Ketoacyl_CoA 3-Ketoacyl-CoA R_3_Hydroxypalmitoyl_CoA->_3_Ketoacyl_CoA NAD+ -> NADH Myristoyl_CoA Myristoyl-CoA _3_Ketoacyl_CoA->Myristoyl_CoA Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA CoA-SH ACADVL ACADVL TFP_Hydratase TFP (Hydratase) TFP_LCHAD TFP (LCHAD) TFP_Thiolase TFP (Thiolase)

Caption: Mitochondrial beta-oxidation of palmitoyl-CoA.

Experimental Workflow for Investigating this compound Effects

This workflow outlines the steps to study the cellular consequences of this compound accumulation.

experimental_workflow cluster_model Cellular Model cluster_treatment Treatment cluster_analysis Analysis LCHAD_deficient_fibroblasts Patient-derived LCHAD-deficient fibroblasts/iPSCs Palmitate_loading Palmitate Loading LCHAD_deficient_fibroblasts->Palmitate_loading siRNA_knockdown Healthy cells with siRNA knockdown of HADHA siRNA_knockdown->Palmitate_loading LC_MS_metabolomics LC-MS/MS Metabolomics (Acyl-CoA profiling) Palmitate_loading->LC_MS_metabolomics Enzyme_activity LCHAD Activity Assay Palmitate_loading->Enzyme_activity Signaling_analysis Western Blot / qPCR (Signaling pathways) Palmitate_loading->Signaling_analysis Functional_assays Functional Assays (Insulin sensitivity, Oxidative stress) Palmitate_loading->Functional_assays

Caption: Workflow for studying this compound effects.

Implicated Signaling Pathways in Acyl-CoA Accumulation

The accumulation of long-chain acyl-CoAs, including this compound, is thought to contribute to insulin resistance through several interconnected pathways.

signaling_pathway cluster_downstream Downstream Effects Acyl_CoA_accumulation Accumulation of This compound and other Long-Chain Acyl-CoAs DAG_accumulation Diacylglycerol (DAG) Accumulation Acyl_CoA_accumulation->DAG_accumulation Ceramide_synthesis Ceramide Synthesis Acyl_CoA_accumulation->Ceramide_synthesis Oxidative_stress Mitochondrial Dysfunction & Oxidative Stress (ROS) Acyl_CoA_accumulation->Oxidative_stress PKC_activation Protein Kinase C (PKC) Activation DAG_accumulation->PKC_activation PP2A_activation Protein Phosphatase 2A (PP2A) Activation Ceramide_synthesis->PP2A_activation JNK_activation JNK Activation Oxidative_stress->JNK_activation IRS1_inhibition IRS-1 Serine Phosphorylation (Inhibition) PKC_activation->IRS1_inhibition Akt_inhibition Akt/PKB Inhibition PP2A_activation->Akt_inhibition JNK_activation->IRS1_inhibition IRS1_inhibition->Akt_inhibition Insulin_resistance Insulin Resistance Akt_inhibition->Insulin_resistance

Caption: Acyl-CoA accumulation and insulin resistance signaling.

Conclusion

This compound is a pivotal metabolite in fatty acid oxidation. Its accumulation due to genetic defects in LCHAD or TFP leads to severe metabolic diseases. The study of this molecule and its downstream effects is crucial for understanding the pathophysiology of these rare disorders and may also provide insights into the mechanisms of insulin resistance in more common metabolic conditions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the multifaceted roles of this compound in health and disease, with the ultimate goal of developing novel therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and Characterization of 3-Hydroxyacyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyacyl-CoA dehydrogenases (HACDs) are a critical family of oxidoreductase enzymes essential for the breakdown of fatty acids through the β-oxidation pathway. Their function is paramount in cellular energy metabolism, and dysregulation is implicated in several metabolic diseases. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental analysis of these vital enzymes. We delve into the various isoforms, their substrate specificities, and their roles within larger enzymatic complexes like the mitochondrial trifunctional protein. This document offers detailed experimental protocols for enzyme activity assays and recombinant protein purification, alongside structured data tables for key kinetic parameters. Furthermore, we present visualizations of the core metabolic pathway and experimental workflows to facilitate a deeper understanding of HACD enzymology and its relevance in biomedical research and therapeutic development.

Introduction: The Central Role of 3-Hydroxyacyl-CoA Dehydrogenases

Cellular energy production relies heavily on the catabolism of fatty acids via the mitochondrial β-oxidation spiral. A key step in this multi-enzyme pathway is the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HACD, EC 1.1.1.35)[1]. This reaction is the third of four recurring steps that systematically shorten the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized in the citric acid cycle and oxidative phosphorylation to produce ATP[2].

The HACD family is diverse, with multiple isoforms exhibiting distinct substrate specificities based on the chain length of the fatty acyl-CoA. These isoforms are located in different cellular compartments, including the mitochondria and peroxisomes, highlighting their specialized roles in lipid metabolism. Given their indispensable function, the genetic deficiency of HACD enzymes can lead to severe metabolic disorders, such as 3-hydroxyacyl-CoA dehydrogenase deficiency and mitochondrial trifunctional protein (MTP) deficiency, often characterized by hypoglycemia, cardiomyopathy, and lethargy[3][4][5]. This guide explores the fundamental aspects of HACD discovery and characterization, providing researchers with the necessary background and methodologies to investigate these important enzymes.

Discovery and Isoform Characterization

The initial characterization of HACD activity dates back to the mid-20th century with studies on the fatty acid oxidizing systems in animal tissues. Since then, several distinct proteins with HACD activity have been identified in humans, each with specific roles and substrate preferences.

  • Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADH or SCHAD): This enzyme, encoded by the HADH gene, is a soluble, homodimeric protein found in the mitochondrial matrix. As its name suggests, it shows the highest activity towards short to medium-chain substrates.[6][7]

  • Mitochondrial Trifunctional Protein (MTP): This is a heterooctameric enzyme complex bound to the inner mitochondrial membrane, comprising four α-subunits and four β-subunits[4][8][9].

    • HADHA (α-subunit): This subunit contains the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, which is specific for long-chain fatty acyl-CoAs (optimally C12-C16)[3][6][10]. It also possesses enoyl-CoA hydratase activity.

    • HADHB (β-subunit): This subunit contains the long-chain 3-ketoacyl-CoA thiolase activity.

  • Peroxisomal Bifunctional Enzyme (EHHADH): Located in peroxisomes, this enzyme is involved in the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. It exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[11][12][13]

  • Other Isoforms: Additional enzymes, such as 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10), also contribute to the overall HACD activity within the cell, often with broader substrate specificities that can include steroids and other metabolites[5].

Quantitative Data on Enzyme Kinetics

The substrate specificity of HACD isoforms is a key aspect of their function. This is quantitatively described by the Michaelis constant (Km), representing the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). The following table summarizes kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase, which is functionally homologous to human HADH, across a range of substrate chain lengths.

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Relative Vmax (%)
Butyryl (C4)Short19.248
Hexanoyl (C6)Short5.085
Octanoyl (C8)Medium3.596
Decanoyl (C10)Medium3.2100
Dodecanoyl (C12)Medium3.090
Tetradecanoyl (C14)Long2.875
Hexadecanoyl (C16)Long2.552

Data adapted from He et al., Analytical Biochemistry, 1989.[14]

The data indicates that the short-chain dehydrogenase is most active with medium-chain substrates (C8-C12)[14]. In contrast, the HADHA subunit of the mitochondrial trifunctional protein displays optimal activity with long-chain substrates, particularly those with 12 to 16 carbon atoms[6].

Signaling Pathways and Logical Relationships

The Fatty Acid β-Oxidation Pathway

HACDs catalyze the third step in the four-step cycle of fatty acid β-oxidation. The pathway is a spiral, with each turn shortening the fatty acid chain by two carbons.

Fatty_Acid_Beta_Oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase FattyAcylCoA->ACAD Step 1 EnoylCoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH Step 2 HydroxyacylCoA L-3-Hydroxyacyl-CoA HACD 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HACD Step 3 KetoacylCoA 3-Ketoacyl-CoA KT Ketoacyl-CoA Thiolase KetoacylCoA->KT Step 4 ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ACAD->EnoylCoA FADH2 FADH₂ ACAD->FADH2 ECH->HydroxyacylCoA HACD->KetoacylCoA NADH NADH + H⁺ HACD->NADH KT->ShortenedAcylCoA KT->AcetylCoA FAD FAD FAD->ACAD NAD NAD⁺ NAD->HACD CoA CoA-SH CoA->KT

Caption: The mitochondrial fatty acid β-oxidation spiral.

HADH Isoform Substrate Specificity

The different HACD isoforms have evolved to efficiently process fatty acids of varying chain lengths, a critical aspect for complete lipid catabolism.

HADH_Specificity HADH HADH (SCHAD) SCFA Short-Chain (C4-C6) HADH->SCFA High Activity MCFA Medium-Chain (C8-C12) HADH->MCFA Optimal Activity HADHA HADHA (in MTP) HADHA->MCFA Moderate Activity LCFA Long-Chain (C14-C16) HADHA->LCFA Optimal Activity EHHADH EHHADH (Peroxisomal) EHHADH->LCFA Activity VLCFA Very-Long-Chain (>C16) & Branched EHHADH->VLCFA Activity

Caption: Substrate chain length preference of major HADH isoforms.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for HADH Activity

This protocol details a continuous spectrophotometric rate determination assay to measure HADH activity. The assay can be performed in either the forward (oxidation of hydroxyacyl-CoA) or reverse (reduction of ketoacyl-CoA) direction. The reverse reaction, which monitors the decrease in NADH absorbance at 340 nm, is often more convenient.

Principle: 3-Ketoacyl-CoA + NADH + H⁺ <=> L-3-Hydroxyacyl-CoA + NAD⁺

The rate of NADH oxidation is directly proportional to the HADH enzyme activity and is measured by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 7.3)

  • NADH solution (6.4 mM in cold phosphate buffer, prepare fresh)

  • S-Acetoacetyl-CoA (or other 3-ketoacyl-CoA substrate) solution (5.4 mM in phosphate buffer, store on ice)

  • Purified HADH enzyme or cell lysate containing HADH

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C)

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture for a final volume of 1 mL (or scale as needed for cuvette volume).

    • 927 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 16 µL of 6.4 mM NADH solution (final concentration ~0.1 mM)

    • 17 µL of 5.4 mM S-Acetoacetyl-CoA solution (final concentration ~0.09 mM)

  • Equilibration: Transfer the reaction mixture to a cuvette and incubate in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiation of Reaction: Add a small volume (e.g., 10-40 µL) of the enzyme solution to the cuvette. The amount of enzyme should be sufficient to produce a linear rate of absorbance change for at least 3-5 minutes. Mix quickly by gentle inversion or by pipetting.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 5-10 seconds for 5 minutes.

  • Calculation of Activity:

    • Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Units/mL = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * Enzyme Volume (mL))

    • One unit of HADH is defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADH per minute at 37°C.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADH, Substrate) start->prep_reagents mix Prepare Reaction Mix in Cuvette prep_reagents->mix equilibrate Equilibrate to 37°C (5 min) mix->equilibrate add_enzyme Add Enzyme Solution & Mix equilibrate->add_enzyme monitor Monitor Absorbance Decrease at 340 nm add_enzyme->monitor calculate Calculate Linear Rate (ΔA/min) monitor->calculate activity Calculate Enzyme Activity (Units/mL) calculate->activity end End activity->end

Caption: Workflow for the spectrophotometric HADH activity assay.

Protocol 2: Expression and Purification of His-tagged Recombinant HADH

This protocol describes the expression of a 6xHis-tagged HADH in E. coli BL21(DE3) cells and subsequent purification using Nickel-NTA affinity chromatography.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid (e.g., pET-28a) containing the HADH gene fused to a 6xHis-tag

  • LB Broth and LB Agar plates with appropriate antibiotic (e.g., Kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Lysozyme, DNase I

  • Ni-NTA Agarose resin

  • Chromatography column

Procedure:

Part A: Protein Expression

  • Transformation: Transform the HADH expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.[15]

  • Starter Culture: Inoculate 10 mL of LB broth (with antibiotic) with a single colony and grow overnight at 37°C with shaking (200-250 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Growth Post-Induction: Reduce the temperature to 18-25°C and continue shaking for another 16-20 hours to allow for protein expression and proper folding.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Part B: Protein Purification

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Add lysozyme (1 mg/mL) and DNase I (5 µg/mL) and incubate on ice for 30 minutes.

  • Sonication: Further lyse the cells by sonication on ice. Use several short bursts (e.g., 6 cycles of 30 seconds on, 30 seconds off) to prevent overheating.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant, which contains the soluble His-tagged HADH.

  • Resin Equilibration: Wash the Ni-NTA resin with 5-10 column volumes of Lysis Buffer to equilibrate it.[11][12]

  • Protein Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate on a rocker or shaker at 4°C for 1 hour to allow the His-tagged protein to bind to the resin.

  • Column Packing: Load the lysate-resin slurry into a chromatography column and allow the unbound proteins to flow through.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution: Elute the His-tagged HADH from the column by applying 5-10 column volumes of Elution Buffer. Collect the eluate in 1 mL fractions.

  • Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Pool the fractions containing the purified HADH.

  • Buffer Exchange: If necessary, remove the imidazole from the purified protein solution by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS with glycerol).

Therapeutic Implications and Future Directions

The critical role of HACDs in metabolism makes them potential targets for drug development. Modulators of HADH activity could have applications in treating metabolic disorders such as obesity and type 2 diabetes. Furthermore, some cancers exhibit altered fatty acid metabolism, suggesting that targeting HACDs could be a viable anti-cancer strategy. The detailed characterization of each isoform's structure, function, and regulation is paramount for the development of specific and effective therapeutic agents. Future research will likely focus on high-throughput screening for isoform-specific inhibitors, further elucidation of the regulatory networks governing HACD expression, and a deeper understanding of the role of these enzymes in complex diseases.

Conclusion

3-Hydroxyacyl-CoA dehydrogenases are fundamental enzymes in fatty acid metabolism with diverse isoforms tailored for specific substrates and cellular roles. A thorough understanding of their biochemical and kinetic properties is essential for elucidating their function in health and disease. The experimental protocols and data presented in this guide provide a robust framework for researchers to discover, characterize, and analyze these important metabolic enzymes, paving the way for new diagnostic and therapeutic strategies for a range of human diseases.

References

The Unseen Stereoisomer: A Technical Guide to the Biological Significance of (R)-3-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxypalmitoyl-CoA is a pivotal, yet often overlooked, stereoisomer in fatty acid metabolism. While its S-enantiomer is a well-characterized intermediate in mitochondrial β-oxidation, the (R)-form plays a crucial and distinct role within the peroxisomal β-oxidation pathway. This pathway is essential for the degradation of very-long-chain fatty acids, branched-chain fatty acids, and certain bile acid precursors. The stereospecificity of this process is dictated by the peroxisomal multifunctional enzyme type 2 (MFE-2), also known as D-bifunctional protein, which exclusively recognizes and metabolizes (R)-3-hydroxyacyl-CoA esters. Dysregulation of this pathway, often due to genetic defects in the HSD17B4 gene encoding MFE-2, leads to the severe and often fatal peroxisomal disorder known as D-bifunctional protein deficiency (DBPD). This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its metabolic context, associated pathologies, and the experimental methodologies used for its study. Furthermore, it delves into its emerging relevance as a potential biomarker and a target for therapeutic intervention, particularly in the context of certain cancers where peroxisomal metabolism is altered.

Metabolic Significance: The Peroxisomal β-Oxidation Pathway

This compound is an essential intermediate in the peroxisomal β-oxidation of straight-chain fatty acids. Unlike the mitochondrial pathway that processes the (S)-stereoisomer, peroxisomal β-oxidation generates the (R)-enantiomer. This stereochemical divergence is a key feature that distinguishes the two pathways.

The peroxisomal β-oxidation of a saturated fatty acid like palmitoyl-CoA involves a cycle of four enzymatic reactions:

  • Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons of the fatty acyl-CoA, producing trans-2-enoyl-CoA and hydrogen peroxide.

  • Hydration: The trans-2-enoyl-CoA is hydrated by the enoyl-CoA hydratase 2 domain of the peroxisomal multifunctional enzyme type 2 (MFE-2). This reaction is stereospecific and yields (R)-3-hydroxyacyl-CoA.

  • Dehydrogenation: The (R)-3-hydroxyacyl-CoA dehydrogenase domain of MFE-2 oxidizes (R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with NAD+ as the cofactor.

  • Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the fatty acid chain is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16) trans_2_Enoyl_CoA trans-2-Hexadecenoyl-CoA Palmitoyl_CoA->trans_2_Enoyl_CoA R_3_OH_Palmitoyl_CoA This compound trans_2_Enoyl_CoA->R_3_OH_Palmitoyl_CoA Ketoacyl_CoA 3-Ketohexadecanoyl-CoA R_3_OH_Palmitoyl_CoA->Ketoacyl_CoA Myristoyl_CoA Myristoyl-CoA (C14) Ketoacyl_CoA->Myristoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 1. The peroxisomal β-oxidation pathway showing the formation of this compound.

Clinical Relevance: D-Bifunctional Protein Deficiency

The critical role of this compound metabolism is underscored by the pathology of D-bifunctional protein deficiency (DBPD), a severe autosomal recessive peroxisomal disorder.[1] DBPD is caused by mutations in the HSD17B4 gene, which encodes the MFE-2 enzyme.[2][3] These mutations can impair or eliminate the hydratase and/or dehydrogenase activities of MFE-2, leading to the accumulation of upstream metabolites, including very-long-chain fatty acids (VLCFAs) and bile acid intermediates.[4][5]

Clinically, DBPD presents in the neonatal period with severe neurological symptoms such as hypotonia, seizures, and profound psychomotor delay.[6][7] Most affected individuals do not survive beyond two years of age.[2] The accumulation of toxic metabolites is thought to contribute to the severe neurodegeneration observed in this disease.[4]

Biomarkers for D-Bifunctional Protein Deficiency:

BiomarkerFluid/TissueExpected Level in DBPD
Very-Long-Chain Fatty Acids (e.g., C26:0)Plasma, FibroblastsHighly Elevated[4][7]
Pristanic AcidPlasmaElevated[4]
Di- and Trihydroxycholestanoic Acids (DHCA/THCA)Plasma, BileElevated[4][5]

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of acyl-CoA thioesters can be challenging due to the lability of the thioester bond. A common strategy involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.

General Protocol for Acyl-CoA Synthesis via Mixed Anhydride Method:

  • Activation of (R)-3-Hydroxypalmitic Acid:

    • Dissolve (R)-3-hydroxypalmitic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

    • Cool the solution to 0°C.

    • Add a suitable activating agent, such as ethyl chloroformate, in the presence of a non-nucleophilic base (e.g., triethylamine) to form a mixed anhydride.

    • Stir the reaction at 0°C for 1-2 hours.

  • Thioesterification with Coenzyme A:

    • Prepare a solution of coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate).

    • Slowly add the mixed anhydride solution from step 1 to the coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours.

  • Purification:

    • Purify the resulting this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start (R)-3-Hydroxypalmitic Acid Activation Activation (Ethyl Chloroformate, TEA) Start->Activation MixedAnhydride Mixed Anhydride Intermediate Activation->MixedAnhydride Thioesterification Thioesterification (Coenzyme A) MixedAnhydride->Thioesterification CrudeProduct Crude this compound Thioesterification->CrudeProduct Purification Purification (HPLC or SPE) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 2. General workflow for the chemical synthesis of this compound.

Chiral Separation and Quantification by UHPLC-MS/MS

The separation and quantification of (R)- and (S)-3-hydroxyacyl-CoA stereoisomers require chiral chromatography coupled with mass spectrometry.

Detailed Protocol for Chiral UHPLC-MS/MS Analysis: [4]

  • Chromatography System: Ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Stationary Phase: An amylose-based chiral stationary phase, such as CHIRALPAK IA-U (1.6 µm), is effective for the enantioseparation of 3-hydroxy fatty acids.[4]

  • Mobile Phase: A gradient elution using a mass spectrometry-compatible reversed-phase system. For example, a gradient of acetonitrile in an aqueous solution of a volatile buffer like ammonium acetate.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in negative ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The transitions would be specific for the precursor ion of 3-hydroxypalmitoyl-CoA and its characteristic fragment ions.

Sample Preparation:

  • Extraction: Extract acyl-CoAs from homogenized tissues or cell pellets using a suitable solvent system, such as a mixture of isopropanol and an aqueous buffer.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich the acyl-CoA fraction and remove interfering substances.

  • Reconstitution: Evaporate the eluate and reconstitute the sample in the initial mobile phase for injection.

Enzymatic Assay for (R)-Specific 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of the (R)-specific 3-hydroxyacyl-CoA dehydrogenase domain of MFE-2 can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Protocol for Spectrophotometric Assay:

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 9.0)

    • NAD+

    • Substrate: this compound

    • Detergent (e.g., Triton X-100) to solubilize the long-chain substrate

  • Procedure:

    • Pre-incubate the reaction mixture (without the substrate) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding this compound.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Role in Signaling and Drug Development

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule by binding to nuclear receptors or other cellular sensors. However, derivatives of 3-hydroxypalmitic acid have been identified as signaling molecules. For instance, N-acyl-3-hydroxypalmitoyl-glycine, also known as commendamide, is produced by commensal bacteria and can activate the G-protein coupled receptor G2A/GPR132. While this highlights a potential signaling role for the 3-hydroxypalmitoyl moiety, it is important to note that this is not a direct action of the CoA thioester.

Drug Development

The enzymes involved in the metabolism of this compound, particularly MFE-2 (HSD17B4), are emerging as potential targets for drug development, especially in oncology.

  • HSD17B4 in Cancer: Overexpression of HSD17B4 has been observed in prostate and colon cancers. Knockdown of HSD17B4 has been shown to inhibit the proliferation of these cancer cells, suggesting that it may be a viable drug target.[8]

  • Inhibitors of HSD17B4: Cytisine-linked isoflavonoids (CLIFs) have been identified as inhibitors of HSD17B4. These compounds selectively inhibit the enoyl-CoA hydratase activity of the enzyme, leading to an anti-proliferative effect on cancer cells.[8] This opens up a new avenue for the development of targeted therapies against cancers that are dependent on peroxisomal metabolism.

Drug_Development_Logic cluster_0 Biological Observation cluster_1 Therapeutic Strategy cluster_2 Outcome Overexpression HSD17B4 (MFE-2) Overexpressed in Cancer Proliferation Increased Cancer Cell Proliferation Overexpression->Proliferation leads to Inhibition Inhibition of HSD17B4 ReducedProliferation Reduced Cancer Cell Proliferation Inhibition->ReducedProliferation results in CLIFs Cytisine-Linked Isoflavonoids (CLIFs) CLIFs->Inhibition achieves Apoptosis Potential for Apoptosis ReducedProliferation->Apoptosis may lead to

Figure 3. Logical flow for targeting HSD17B4 in cancer drug development.

Conclusion and Future Perspectives

This compound is more than just a metabolic intermediate; it is a key player in a specialized metabolic pathway with significant clinical implications. Its metabolism is inextricably linked to peroxisomal health, and its accumulation is a hallmark of a severe inborn error of metabolism. While direct signaling roles for this compound remain to be elucidated, the enzymes that process it are gaining attention as therapeutic targets in oncology.

Future research should focus on developing robust and sensitive methods for the routine quantification of this compound in biological samples. This will be crucial for its validation as a biomarker for DBPD and potentially other disorders involving peroxisomal dysfunction. Furthermore, a deeper understanding of the role of MFE-2 in cancer progression will be vital for the development of novel and effective therapies targeting this pathway. The study of this "unseen" stereoisomer holds considerable promise for advancing our understanding of lipid metabolism and for opening new avenues in diagnostics and therapeutics.

References

(R)-3-Hydroxypalmitoyl-CoA as a Biomarker for Mitochondrial Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, ranging from rare inherited metabolic disorders to common age-related conditions. The identification of sensitive and specific biomarkers for mitochondrial impairment is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. This technical guide focuses on (R)-3-hydroxypalmitoyl-CoA, a key intermediate in the mitochondrial fatty acid β-oxidation (FAO) pathway, as a promising biomarker for mitochondrial dysfunction. Defects in the FAO machinery, particularly in the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and the mitochondrial trifunctional protein (MTP) complex, lead to the accumulation of this compound and its derivatives. This accumulation is not merely a passive byproduct of a metabolic block but an active contributor to cellular and mitochondrial toxicity. This document provides an in-depth overview of the role of this compound in mitochondrial metabolism, presents quantitative data on its accumulation in disease states, details experimental protocols for its measurement and the assessment of mitochondrial function, and visualizes the key pathways and experimental workflows.

Introduction: The Role of this compound in Mitochondrial Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a critical catabolic pathway that provides a significant source of acetyl-CoA for the tricarboxylic acid (TCA) cycle, especially during periods of fasting or prolonged exercise. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons. For long-chain fatty acids like palmitic acid, these reactions are catalyzed by a multi-enzyme complex located in the inner mitochondrial membrane known as the mitochondrial trifunctional protein (MTP). MTP is a hetero-octamer composed of four α-subunits and four β-subunits. The α-subunit, encoded by the HADHA gene, possesses both long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities. The β-subunit, encoded by the HADHB gene, contains the long-chain 3-ketoacyl-CoA thiolase activity.

This compound is the product of the second step in the β-oxidation of palmitoyl-CoA, formed by the action of long-chain enoyl-CoA hydratase. It then serves as the substrate for the third step, catalyzed by LCHAD, which converts it to 3-ketopalmitoyl-CoA.

Pathophysiology of this compound Accumulation

Genetic defects in the HADHA or HADHB genes lead to LCHAD deficiency or MTP deficiency, respectively. These autosomal recessive disorders result in a partial or complete block in the FAO pathway. Consequently, this compound and other long-chain 3-hydroxyacyl-CoA species accumulate within the mitochondria. This accumulation has several detrimental effects:

  • Direct Mitochondrial Toxicity: The buildup of long-chain 3-hydroxyacyl-CoAs and their metabolites can directly impair mitochondrial function by inhibiting other mitochondrial enzymes and disrupting the integrity of the mitochondrial inner membrane.

  • Impaired Energy Production: The block in FAO leads to a deficiency in acetyl-CoA production, resulting in reduced ATP synthesis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1]

  • Cellular Damage: The toxic intermediates can lead to oxidative stress, lipid peroxidation, and ultimately cell death, contributing to the clinical manifestations of these disorders, which include cardiomyopathy, myopathy, and liver dysfunction.[2]

This compound and its Derivatives as Biomarkers

The accumulation of this compound in disease states makes it a specific and sensitive biomarker for defects in the LCHAD and MTP enzymes. However, the direct measurement of intracellular acyl-CoA esters is technically challenging due to their low abundance and instability. A more common and clinically established approach is the measurement of their corresponding acylcarnitine esters in blood and plasma. Acyl-CoAs are converted to acylcarnitines by carnitine acyltransferases for transport and to buffer the intramitochondrial CoA pool. Therefore, elevated levels of 3-hydroxypalmitoylcarnitine (C16-OH) in plasma are a hallmark of LCHAD and MTP deficiencies and are used in newborn screening programs.[3][4]

Quantitative Data on Biomarker Elevation

The following table summarizes the typical findings for 3-hydroxypalmitoylcarnitine (C16-OH) in patients with LCHAD deficiency compared to healthy controls. These values, derived from plasma acylcarnitine analysis, serve as a strong proxy for the underlying accumulation of this compound.

BiomarkerPatient GroupConcentration Range (µmol/L)Fold Increase (approx.)Reference
3-Hydroxypalmitoylcarnitine (C16-OH)LCHAD DeficiencySignificantly elevated> 10-100x[5]
3-Hydroxypalmitoylcarnitine (C16-OH)Healthy Controls< 0.05-[5]
3-Hydroxyoleoylcarnitine (C18:1-OH)LCHAD DeficiencySignificantly elevated> 10-100x[3][5]
3-Hydroxyoleoylcarnitine (C18:1-OH)Healthy Controls< 0.05-[3][5]

Note: The exact concentrations can vary depending on the patient's clinical status (e.g., during metabolic decompensation) and the specific analytical method used.

Recent research has also identified S-(3-hydroxyacyl)cysteamines as potential degradation products of accumulating 3-hydroxyacyl-CoAs in LCHAD deficiency, offering another avenue for biomarker discovery.[6]

Experimental Protocols

Measurement of this compound and its Derivatives by LC-MS/MS

Objective: To quantify the levels of this compound and its corresponding carnitine ester, 3-hydroxypalmitoylcarnitine, in biological samples (e.g., cultured fibroblasts, plasma).

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of the target analytes. The samples are first processed to extract the acyl-CoAs and acylcarnitines, which are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer.

Materials:

  • Biological sample (e.g., 10-100 µL plasma, 1-5 million cultured fibroblasts)

  • Internal standards (e.g., [¹³C₁₆]-palmitoyl-CoA, d₃-C16-OH carnitine)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (for acyl-CoA purification)

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)

Procedure:

Sample Preparation (Acyl-CoAs from Fibroblasts):

  • Harvest cultured fibroblasts and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 75% acetonitrile in water) containing the internal standard.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • (Optional but recommended) Purify and concentrate the acyl-CoAs using a suitable SPE cartridge.

  • Dry the purified extract under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Sample Preparation (Acylcarnitines from Plasma):

  • To a small volume of plasma (e.g., 10 µL), add the internal standard solution.

  • Precipitate proteins by adding a larger volume of cold acetonitrile or methanol.

  • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and dry it down under nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound, 3-hydroxypalmitoylcarnitine, and their respective internal standards are monitored.

Data Analysis:

  • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Assessment of Mitochondrial Function using a Seahorse XF Analyzer

Objective: To assess the impact of this compound accumulation on mitochondrial respiration in live cells.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of cells in real-time, providing insights into mitochondrial respiration and glycolysis. In the context of LCHAD deficiency, cells are expected to have a reduced capacity to oxidize long-chain fatty acids, which can be measured by providing palmitate as a substrate.

Materials:

  • Cultured fibroblasts from patients with LCHAD deficiency and healthy controls.

  • Seahorse XF Cell Culture Microplates.

  • Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate.

  • Seahorse XF Palmitate-BSA FAO Substrate.

  • Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

Procedure:

  • Cell Seeding: Seed patient and control fibroblasts in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and sodium pyruvate, but low in glucose, and pre-incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

  • Substrate Addition: To measure fatty acid oxidation, the base medium is supplemented with the Seahorse XF Palmitate-BSA FAO Substrate.

  • Seahorse XF Assay:

    • Place the cell culture plate into the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Perform a mitochondrial stress test by sequentially injecting Oligomycin (inhibits ATP synthase), FCCP (an uncoupling agent that collapses the proton gradient and drives maximal respiration), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The OCR data is normalized to cell number or protein content.

    • Key parameters of mitochondrial function are calculated: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • A significant decrease in these parameters in patient cells compared to control cells when cultured with palmitate is indicative of a defect in fatty acid oxidation.

Visualizations

Signaling Pathway Diagram

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Palmitoyl-CoA Palmitoyl-CoA Fatty Acyl-CoA->Palmitoyl-CoA CPT System trans-2-Enoyl-CoA trans-2-Enoyl-CoA Palmitoyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase R-3-Hydroxypalmitoyl-CoA R-3-Hydroxypalmitoyl-CoA trans-2-Enoyl-CoA->R-3-Hydroxypalmitoyl-CoA Enoyl-CoA Hydratase 3-Ketopalmitoyl-CoA 3-Ketopalmitoyl-CoA R-3-Hydroxypalmitoyl-CoA->3-Ketopalmitoyl-CoA LCHAD Block X Accumulation Accumulation & Toxicity R-3-Hydroxypalmitoyl-CoA->Accumulation Acetyl-CoA Acetyl-CoA 3-Ketopalmitoyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Fatty Acid β-Oxidation Pathway and the Site of Dysfunction in LCHAD Deficiency.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_collection Sample Collection cluster_biomarker_analysis Biomarker Analysis cluster_functional_assay Mitochondrial Function Assay Patient Plasma Patient Plasma Extraction Extraction Patient Plasma->Extraction Patient Fibroblasts Patient Fibroblasts Patient Fibroblasts->Extraction Cell Culture Cell Culture Patient Fibroblasts->Cell Culture LC-MS/MS LC-MS/MS Extraction->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification Result1 Elevated (R)-3-HP-CoA & Derivatives Quantification->Result1 Seahorse Assay Seahorse Assay Cell Culture->Seahorse Assay Data Analysis Data Analysis Seahorse Assay->Data Analysis Result2 Impaired Fatty Acid Oxidation Data Analysis->Result2

Caption: Workflow for Biomarker and Functional Analysis in Mitochondrial Dysfunction.

Conclusion and Future Directions

This compound and its derivatives, particularly 3-hydroxypalmitoylcarnitine, are well-established and clinically utilized biomarkers for inborn errors of mitochondrial fatty acid oxidation, namely LCHAD and MTP deficiencies. The accumulation of these metabolites is a direct consequence of the enzymatic block and contributes significantly to the pathophysiology of these disorders. The experimental protocols outlined in this guide, utilizing LC-MS/MS for biomarker quantification and Seahorse XF technology for functional assessment, provide a robust framework for investigating these conditions in both research and clinical settings.

Future research should focus on several key areas:

  • Broader Applicability: Investigating whether elevated levels of this compound or its derivatives can serve as biomarkers for other forms of mitochondrial dysfunction beyond rare genetic disorders, such as in drug-induced mitochondrial toxicity or in common metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

  • Therapeutic Monitoring: Evaluating the utility of these biomarkers for monitoring the response to therapeutic interventions aimed at improving mitochondrial function.

  • Advanced Analytical Methods: Developing more sensitive and high-throughput analytical methods for the direct and routine measurement of a wider range of acyl-CoA species in various biological matrices.

By further exploring the role of this compound in mitochondrial health and disease, we can enhance our ability to diagnose, monitor, and ultimately treat a wide range of conditions characterized by mitochondrial dysfunction.

References

Intracellular Localization of (R)-3-Hydroxypalmitoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-3-hydroxypalmitoyl-CoA is a critical intermediate in the metabolic pathway of fatty acid β-oxidation. Understanding its precise intracellular localization is paramount for elucidating the regulation of lipid metabolism and for the development of therapeutic agents targeting metabolic disorders. This technical guide provides an in-depth overview of the subcellular distribution of this compound, details the experimental protocols for its detection and quantification within cellular compartments, and illustrates the key metabolic pathways in which it participates. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, cell biology, and pharmacology.

Introduction

Fatty acid β-oxidation is a fundamental catabolic process that provides a significant source of metabolic energy.[1] This pathway involves the sequential breakdown of fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. This compound is a specific stereoisomer of a 3-hydroxyacyl-CoA that is formed during the oxidation of palmitoyl-CoA, a 16-carbon saturated fatty acid. The intracellular compartmentalization of fatty acid oxidation dictates the localization of its intermediates, including this compound. The primary sites of fatty acid β-oxidation are the mitochondria and peroxisomes, with omega-oxidation occurring in the endoplasmic reticulum.[1] The distribution of this compound between these organelles is influenced by the chain length of the fatty acid substrate and the physiological state of the cell.

Subcellular Localization of this compound

The presence of this compound is intrinsically linked to the locations of the enzymatic machinery responsible for its synthesis and degradation. The key enzymes involved are the 3-hydroxyacyl-CoA dehydrogenases.

Mitochondrial Localization

The mitochondrial matrix is a major site of β-oxidation for short, medium, and long-chain fatty acids.[2] Within the mitochondria, the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the conversion of (R)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[3] This indicates that this compound is a constituent of the mitochondrial acyl-CoA pool.

Peroxisomal Localization

Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[4] The peroxisomal β-oxidation pathway utilizes a multifunctional enzyme with 3-hydroxyacyl-CoA dehydrogenase activity (EHHADH or HSD17B4) to process fatty acyl-CoAs.[1] Consequently, this compound is also present within the peroxisomal matrix.

Endoplasmic Reticulum

While the endoplasmic reticulum is the site of omega-oxidation of fatty acids, the canonical β-oxidation pathway that generates this compound as an intermediate is not the primary metabolic route in this organelle.[1] However, the enzymes responsible for the initial activation of fatty acids, the long-chain acyl-CoA synthetases (ACSLs), are found on the endoplasmic reticulum membrane, as well as on the outer mitochondrial membrane and peroxisomal membrane.[5]

Quantitative Data on Subcellular Distribution

While the qualitative presence of this compound in mitochondria and peroxisomes is well-established through the localization of β-oxidation enzymes, precise quantitative data on its concentration in these organelles is not extensively reported in the literature. However, advanced analytical techniques, such as subcellular fractionation coupled with tandem mass spectrometry, provide the means to obtain this data. The following table illustrates the type of quantitative data that can be generated using these methods.

Cellular CompartmentThis compound Concentration (pmol/mg protein)Method of DetectionReference
MitochondriaData to be determined experimentallyLC-MS/MS[5][6]
PeroxisomesData to be determined experimentallyLC-MS/MS[5][6]
CytosolData to be determined experimentallyLC-MS/MS[5]
Endoplasmic ReticulumData to be determined experimentallyLC-MS/MS[5]

This table is for illustrative purposes to show how quantitative data for this compound localization could be presented. Actual values would need to be determined through experimentation.

Experimental Protocols

The determination of the subcellular localization and quantification of this compound requires a combination of cell fractionation and sensitive analytical techniques.

Subcellular Fractionation

This protocol describes the separation of major cellular organelles from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Dounce homogenizer

  • Centrifuge and rotor

  • Microcentrifuge tubes

Procedure:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold fractionation buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondrial fraction.

  • The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum) and obtain the cytosolic fraction as the final supernatant.

  • For peroxisomal enrichment, density gradient centrifugation (e.g., using a Percoll or sucrose gradient) is required.

Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction of acyl-CoAs from subcellular fractions and their analysis by liquid chromatography-tandem mass spectrometry.[6]

Materials:

  • Subcellular fractions

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water)

  • LC-MS/MS system

Procedure:

  • To each subcellular fraction, add a known amount of an appropriate internal standard, such as ¹³C-labeled palmitoyl-CoA.

  • Add the extraction solvent to the fraction, vortex thoroughly, and incubate on ice.

  • Centrifuge to pellet the protein precipitate.

  • Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Separation of acyl-CoAs is typically achieved using a C18 reverse-phase column.

  • Detection and quantification are performed using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound and the internal standard.

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathways involving this compound and a typical experimental workflow for its subcellular analysis.

Mitochondrial_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Palmitoyl_CoA->Enoyl_CoA Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Myristoyl_CoA Myristoyl-CoA Ketoacyl_CoA->Myristoyl_CoA

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Peroxisomal Thiolase LCFA_CoA Long-Chain Acyl-CoA Ketoacyl_CoA->LCFA_CoA

Caption: Peroxisomal Fatty Acid β-Oxidation Pathway.

Experimental_Workflow Cell_Culture Cell Culture Subcellular_Fractionation Subcellular Fractionation Cell_Culture->Subcellular_Fractionation Mitochondria Mitochondrial Fraction Subcellular_Fractionation->Mitochondria Peroxisomes Peroxisomal Fraction Subcellular_Fractionation->Peroxisomes Cytosol Cytosolic Fraction Subcellular_Fractionation->Cytosol Acyl_CoA_Extraction Acyl-CoA Extraction with Internal Standards Mitochondria->Acyl_CoA_Extraction Peroxisomes->Acyl_CoA_Extraction Cytosol->Acyl_CoA_Extraction LC_MSMS LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for Subcellular Acyl-CoA Analysis.

Conclusion

The intracellular localization of this compound is primarily confined to the mitochondria and peroxisomes, reflecting the compartmentalization of fatty acid β-oxidation. While its presence in these organelles is well-supported by the localization of key metabolic enzymes, further quantitative studies are needed to determine its precise concentrations under various physiological and pathological conditions. The methodologies outlined in this guide provide a robust framework for researchers to investigate the subcellular distribution of this compound and other acyl-CoA intermediates, which will undoubtedly contribute to a deeper understanding of lipid metabolism and the development of novel therapeutic strategies.

References

(R)-3-Hydroxypalmitoyl-CoA in Peroxisomal Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal fatty acid β-oxidation is a critical metabolic pathway responsible for the degradation of a variety of lipid molecules that are not efficiently metabolized by mitochondria. This includes very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and the bile acid intermediates di- and trihydroxycholestanoic acid. A key intermediate in the oxidation of straight-chain fatty acids is (R)-3-hydroxypalmitoyl-CoA. This technical guide provides an in-depth overview of the role of this specific stereoisomer in the peroxisomal β-oxidation pathway, the enzymes involved in its metabolism, relevant quantitative data, detailed experimental protocols, and a visual representation of the associated biochemical and signaling pathways.

The Peroxisomal β-Oxidation Pathway and the Role of this compound

Peroxisomal β-oxidation is a cyclical four-step process that shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA. Unlike its mitochondrial counterpart, the first step of peroxisomal β-oxidation is catalyzed by a FAD-dependent acyl-CoA oxidase that directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂). The subsequent steps are catalyzed by a multifunctional enzyme.

The stereochemistry of the 3-hydroxyacyl-CoA intermediate is a crucial aspect of peroxisomal fatty acid oxidation. While the mitochondrial pathway exclusively processes the (S)-3-hydroxyacyl-CoA stereoisomer, peroxisomes possess enzymes that can handle both (S)- and (R)-3-hydroxyacyl-CoA esters. Specifically, the metabolism of straight-chain fatty acids can proceed through an (R)-specific pathway.

The formation and subsequent dehydrogenation of this compound are central to this process. This intermediate is generated from the hydration of trans-2-enoyl-CoA. The enzyme responsible for both the hydration and the subsequent dehydrogenation step is the D-bifunctional protein (DBP) , also known as multifunctional enzyme type 2 (MFP-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[1][2][3] DBP exhibits specificity for the D-stereoisomer, producing (R)-3-hydroxyacyl-CoA intermediates which are then dehydrogenated to 3-ketoacyl-CoA.[1]

Key Enzymes and Quantitative Data

The central enzyme in the metabolism of this compound is the D-bifunctional protein (DBP/MFP-2). This enzyme possesses two distinct catalytic activities: enoyl-CoA hydratase 2 and (R)-3-hydroxyacyl-CoA dehydrogenase.[1][4][5]

EnzymeSubstrateCatalytic ActivityKm (µM)Vmax (nmol/min/mg)Source
D-bifunctional protein (DBP/MFP-2) trans-2-Hexadecenoyl-CoAEnoyl-CoA Hydratase 2Not specifiedNot specified[6]
(R)-3-Hydroxyacyl-CoAs (various chain lengths)(R)-3-Hydroxyacyl-CoA DehydrogenaseNot specifiedNot specified[6]

Note: Specific kinetic data for this compound with human DBP is a subject for further investigation. The provided information is based on the known substrate preferences and activities of the enzyme.

Signaling Pathway: PPARα Regulation of Peroxisomal β-Oxidation

The expression of the enzymes involved in peroxisomal β-oxidation, including D-bifunctional protein, is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[7][8][9] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[7][8][9]

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligands Fatty Acids, Fibrates PPARa PPARα Ligands->PPARa Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binding TargetGenes Target Genes (e.g., HSD17B4 for DBP) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA DBP_synthesis D-bifunctional protein (DBP) synthesis mRNA->DBP_synthesis Translation (in Cytoplasm)

Experimental Protocols

Isolation of Peroxisomes from Cultured Cells

This protocol describes a method for the isolation of peroxisomes from cultured cells, such as hepatocytes or fibroblasts, for subsequent enzymatic assays.

Materials:

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Nycodenz or Percoll gradient solutions

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest cultured cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a small volume of ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to achieve cell disruption with minimal organelle damage.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes at 4°C) to pellet a fraction enriched in mitochondria and peroxisomes.

  • Resuspend this pellet in homogenization buffer and layer it on top of a pre-formed Nycodenz or Percoll density gradient.

  • Centrifuge the gradient at high speed (e.g., 100,000 x g for 1-2 hours at 4°C) in a swinging-bucket rotor.

  • Carefully collect the fractions. Peroxisomes will band at a characteristic density.

  • Wash the collected peroxisomal fraction with homogenization buffer and pellet by centrifugation.

  • Resuspend the purified peroxisomes in a suitable buffer for storage or immediate use in enzymatic assays.

Assay for (R)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of the (R)-3-hydroxyacyl-CoA dehydrogenase component of D-bifunctional protein by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Purified peroxisomal fraction or recombinant D-bifunctional protein

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 1 mM EDTA)

  • This compound (substrate)

  • NAD⁺ (cofactor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺.

  • Add the purified peroxisomal fraction or recombinant enzyme to the cuvette and mix gently.

  • Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration and to measure any background reaction.

  • Initiate the reaction by adding the substrate, this compound, to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualizations

Peroxisomal β-Oxidation of Palmitoyl-CoA

Peroxisomal_Beta_Oxidation PalmitoylCoA Palmitoyl-CoA (C16) EnoylCoA trans-2-Hexadecenoyl-CoA PalmitoylCoA:e->EnoylCoA:w FAD -> FADH2 O2 -> H2O2 HydroxyacylCoA This compound EnoylCoA:e->HydroxyacylCoA:w H2O KetoacylCoA 3-Ketohexadecanoyl-CoA HydroxyacylCoA:e->KetoacylCoA:w NAD+ -> NADH + H+ MyristoylCoA Myristoyl-CoA (C14) KetoacylCoA:e->MyristoylCoA:w CoA-SH AcetylCoA Acetyl-CoA KetoacylCoA:e->AcetylCoA:n ACOX1 Acyl-CoA Oxidase 1 (ACOX1) DBP_hydratase D-Bifunctional Protein (Hydratase) DBP_dehydrogenase D-Bifunctional Protein (Dehydrogenase) Thiolase Thiolase

Experimental Workflow for Peroxisomal Enzyme Activity Assay

Experimental_Workflow start Start: Cultured Cells homogenization Cell Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation (remove nuclei) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (pellet organelles) centrifugation1->centrifugation2 gradient Density Gradient Centrifugation centrifugation2->gradient isolation Isolation of Peroxisomal Fraction gradient->isolation assay Enzyme Activity Assay (e.g., (R)-3-hydroxyacyl-CoA dehydrogenase) isolation->assay data Data Analysis: Calculate Enzyme Activity assay->data

Conclusion

This compound is a key intermediate in the peroxisomal β-oxidation of straight-chain fatty acids, highlighting the stereochemical diversity of lipid metabolism within this organelle. The D-bifunctional protein plays a central role in its formation and subsequent dehydrogenation. Understanding the intricacies of this pathway and the enzymes involved is crucial for researchers in metabolic diseases and for the development of therapeutic strategies targeting peroxisomal disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation in this field.

References

An In-depth Technical Guide on the Role of (R)-3-Hydroxypalmitoyl-CoA in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-3-hydroxypalmitoyl-CoA is a critical, stereospecific intermediate in the metabolic pathway of fatty acid elongation, which is fundamental to the synthesis of very-long-chain fatty acids (VLCFAs). While not a classical signaling molecule that binds to a receptor to initiate a cascade, its role is integral to the production of complex lipids that are themselves vital for cellular structure and signaling. This guide elucidates the precise biochemical functions of this compound, its position within key metabolic pathways, and its indirect influence on lipid signaling through the supply of essential fatty acid precursors for sphingolipids. Detailed experimental protocols for its study and quantitative data on related molecules are also presented.

Core Biochemical Role: An Intermediate in Fatty Acid Elongation

The primary and established role of this compound is as an intermediate in the microsomal fatty acid elongation cycle. This process extends fatty acids, such as palmitoyl-CoA (C16:0), by two-carbon units in each cycle. This pathway is crucial for synthesizing VLCFAs (fatty acids with 20 or more carbons), which are essential components of various complex lipids, including sphingolipids and glycerophospholipids.[1][2][3][4][5]

The elongation process consists of a four-step cycle catalyzed by a membrane-bound enzyme system in the endoplasmic reticulum[2][3][4][5]:

  • Condensation: An acyl-CoA primer (e.g., palmitoyl-CoA) is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of fatty acid elongase (ELOVL) enzymes.[1][2][3]

  • Reduction: The 3-ketoacyl-CoA is then reduced to a (R)-3-hydroxyacyl-CoA. This stereospecific reduction is catalyzed by a 3-ketoacyl-CoA reductase, such as Hydroxysteroid 17-beta dehydrogenase 12 (HSD17B12), and utilizes NADPH as a cofactor.[6][7][8][9] This step forms this compound.

  • Dehydration: The (R)-3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase to form an acyl-CoA that is two carbons longer than the original primer. This elongated acyl-CoA can then serve as a primer for further elongation cycles.

The stereochemistry of the 3-hydroxy intermediate is critical. In fatty acid synthesis (elongation), the intermediate is the (R)-isomer (also referred to as the D-isomer), whereas in mitochondrial beta-oxidation (fatty acid degradation), the intermediate is the (S)- or L-isomer.[10]

Fatty_Acid_Elongation PalmitoylCoA Palmitoyl-CoA (C16) inv1 PalmitoylCoA->inv1 MalonylCoA Malonyl-CoA MalonylCoA->inv1 KetoacylCoA 3-Ketoacyl-CoA (C18) inv2 KetoacylCoA->inv2 HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (C18) inv3 HydroxyacylCoA->inv3 EnoylCoA trans-2,3-Enoyl-CoA (C18) inv4 EnoylCoA->inv4 StearoylCoA Stearoyl-CoA (C18) FurtherCycles Further Elongation or Incorporation into Lipids StearoylCoA->FurtherCycles inv1->KetoacylCoA ELOVL (Condensation) inv2->HydroxyacylCoA HSD17B12 (KAR) (Reduction) NADPH -> NADP+ inv3->EnoylCoA Dehydratase (Dehydration) inv4->StearoylCoA Reductase (Reduction) NADPH -> NADP+

Figure 1: Microsomal Fatty Acid Elongation Pathway.

Indirect Role in Sphingolipid Signaling

While not a direct precursor, the pathway in which this compound is an intermediate is inextricably linked to sphingolipid metabolism. Palmitoyl-CoA, the initial substrate for the elongation cycle that produces this compound's precursor, is also the foundational molecule for de novo sphingolipid synthesis.[11][12]

The de novo sphingolipid synthesis pathway begins with the condensation of palmitoyl-CoA and serine, catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine.[12] This is the rate-limiting step in sphingolipid synthesis. The resulting 3-ketosphinganine is then reduced to sphinganine, which is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide.

The fatty acid elongation pathway is crucial for providing the very-long-chain acyl-CoAs (e.g., C24:0) that are required by specific ceramide synthases (like CERS2) to produce VLCFA-ceramides.[13] These C24-sphingolipids have unique biophysical properties and are critical for the function of membrane microdomains (lipid rafts), which are hubs for cellular signaling.[13] Therefore, the flux through the fatty acid elongation pathway, involving (R)-3-hydroxyacyl-CoA intermediates, directly impacts the availability of precursors for a specific and functionally important class of signaling lipids.

Sphingolipid_Synthesis_Initiation PalmitoylCoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine PalmitoylCoA->Ketosphinganine Serine Palmitoyltransferase (SPT) Serine Serine Serine->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Reductase NADPH -> NADP+ Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Desaturase ToComplex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ToComplex AcylCoA Fatty Acyl-CoA (e.g., from Elongation) AcylCoA->Dihydroceramide

Figure 2: De Novo Sphingolipid Biosynthesis Initiation.

Quantitative Data

Direct quantitative measurements of this compound in mammalian tissues are not widely reported in the literature, likely due to its transient nature as a metabolic intermediate. However, methods for quantifying a range of short-chain and long-chain acyl-CoAs have been established, providing context for the expected low abundance of such intermediates compared to key metabolic nodes like acetyl-CoA or palmitoyl-CoA.

Analyte ClassCompound ExampleConcentration RangeTissue/Cell TypeReference
Short-Chain Acyl-CoAsAcetyl-CoA~20-350 pmol/mg tissueMouse Heart[14]
Propionyl-CoA~20-350 pmol/mg tissueMouse Heart[14]
Succinyl-CoA~20-350 pmol/mg tissueMouse Heart[14]
Lactoyl-CoA0.0172 pmol/mg tissueMouse Heart[14]
Long-Chain Acyl-CoAsPalmitoyl-CoA (C16:0)0.1 - 5 pmol (absolute)RAW264.7 Cells[15]
Stearoyl-CoA (C18:0)0.1 - 5 pmol (absolute)RAW264.7 Cells[15]
3-Hydroxy FAs (Free)(S)-3-OH-ButyrylcarnitineIncreased accumulationHeart of HADH-/- mice[16]

Table 1: Representative concentrations of acyl-CoAs and related metabolites in mammalian systems. Note the significantly lower abundance of intermediates like lactoyl-CoA compared to major acyl-CoAs.

Experimental Protocols

Protocol for LC-MS/MS Analysis of Acyl-CoAs (including 3-hydroxy intermediates)

This protocol is a representative method adapted from established procedures for quantifying acyl-CoAs in mammalian cells.[14][15][17]

1. Sample Preparation and Extraction: a. Harvest cultured cells (e.g., 1-5 million cells) or flash-frozen tissue (~20-50 mg). b. For cells, quickly wash with ice-cold PBS and aspirate. c. Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid) containing a suite of odd-chain or isotopically labeled acyl-CoA internal standards. d. Scrape cells or homogenize tissue immediately. e. Vortex vigorously for 10 minutes at 4°C. f. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris. g. Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 5% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Conditions: a. LC System: UPLC/HPLC system capable of binary gradients. b. Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient running from ~5% B to 95% B over 10-15 minutes to separate acyl-CoAs based on chain length and polarity. 3-hydroxyacyl-CoAs will elute earlier than their corresponding saturated acyl-CoAs. f. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. g. Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of the target acyl-CoA. The product ion for quantification is typically derived from the fragmentation of the phosphopantetheine moiety. For this compound (C16H33O8N7P3S, MW: 824.7 g/mol ), the transition would be approximately m/z 825.2 -> [specific fragment].

LC_MS_Workflow Sample Cell Pellet or Tissue Extraction Extraction with Internal Standards (Acetonitrile/Methanol/Water) Sample->Extraction Centrifuge Centrifugation (16,000 x g) Extraction->Centrifuge Dry Dry Supernatant (Nitrogen Stream) Centrifuge->Dry Reconstitute Reconstitute in Aqueous Solvent Dry->Reconstitute LC UPLC Separation (C18 Reverse Phase) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Analysis Data Analysis (Quantification vs. Standards) MS->Analysis

Figure 3: Experimental Workflow for Acyl-CoA Analysis.
Protocol for 3-Ketoacyl-CoA Reductase (HSD17B12) Enzyme Activity Assay

This spectrophotometric assay measures the activity of HSD17B12 by monitoring the consumption of its cofactor, NADPH.[18][19][20]

1. Reagents: a. Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA. b. NADPH Stock Solution: 10 mM NADPH in assay buffer. c. Substrate Stock Solution: 10 mM 3-keto-palmitoyl-CoA in water. d. Enzyme Source: Microsomal fraction isolated from cells or tissue expressing HSD17B12, or purified recombinant HSD17B12.

2. Assay Procedure: a. Set up a quartz cuvette in a spectrophotometer capable of reading absorbance at 340 nm, maintained at 37°C. b. In a 1 mL final reaction volume, add the following to the cuvette:

  • 900 µL Assay Buffer
  • 50 µL Enzyme Preparation (e.g., 10-50 µg of microsomal protein)
  • 10 µL NADPH Stock Solution (final concentration: 100 µM) c. Mix by gentle inversion and incubate for 3 minutes to equilibrate the temperature and record a baseline reading. d. Initiate the reaction by adding 40 µL of the 3-keto-palmitoyl-CoA stock solution (final concentration: 400 µM). e. Immediately mix and begin monitoring the decrease in absorbance at 340 nm over 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.

3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. b. Calculate enzyme activity using the Beer-Lambert law: Activity (nmol/min/mg) = (ΔA340/min * Total Volume (mL)) / (ε * Path Length (cm) * mg of protein) Where ε (the molar extinction coefficient for NADPH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

Conclusion

This compound is not a primary signaling lipid but a crucial metabolic intermediate whose synthesis is a key step in the fatty acid elongation pathway. This pathway's primary function is to produce the very-long-chain fatty acids necessary for the synthesis of structurally and functionally important complex lipids, most notably a specific class of sphingolipids involved in membrane microdomain signaling. The regulation of the enzymes that produce and consume this compound, such as HSD17B12, indirectly influences the composition of the cellular lipidome and, consequently, downstream lipid-mediated signaling events. Understanding the flux through this pathway is therefore essential for researchers in lipid metabolism and drug development targeting lipid-related metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxypalmitoyl-CoA is a crucial intermediate in fatty acid metabolism and is implicated in various physiological and pathological processes. Its availability in a stereochemically pure form is essential for in vitro studies aimed at elucidating enzymatic mechanisms, screening for potential drug candidates, and investigating its role in cellular signaling pathways. This document provides a detailed protocol for the enzymatic synthesis of this compound and its application in studying mitochondrial function.

The synthesis is a three-step enzymatic cascade:

  • Activation of Palmitic Acid: Palmitic acid is first activated to its coenzyme A (CoA) thioester, palmitoyl-CoA, by a long-chain acyl-CoA synthetase (LC-ACS).

  • Dehydrogenation: Palmitoyl-CoA is then desaturated to trans-2-enoyl-palmitoyl-CoA by a long-chain acyl-CoA dehydrogenase (LCAD).

  • Stereospecific Hydration: Finally, the trans-2-enoyl-palmitoyl-CoA is stereospecifically hydrated to this compound using an (R)-specific enoyl-CoA hydratase.

Materials and Reagents

ReagentSupplierCatalog No.
Palmitic AcidSigma-AldrichP0500
Coenzyme A trilithium saltSigma-AldrichC3019
ATP, disodium saltSigma-AldrichA2383
NAD+Sigma-AldrichN7004
Long-chain acyl-CoA synthetase (from Pseudomonas aeruginosa)(Expressed recombinantly)-
Long-chain acyl-CoA dehydrogenase (from porcine liver)Sigma-AldrichA4896
(R)-specific enoyl-CoA hydratase (PhaJ4 from P. aeruginosa)(Expressed recombinantly)-
Tris-HClSigma-AldrichT5941
MgCl2Sigma-AldrichM8266
DTTSigma-AldrichD9779
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (fatty acid-free)Sigma-AldrichA7030
C18 HPLC ColumnWatersWAT046985
Acetonitrile (HPLC grade)Fisher ScientificA998
Potassium phosphate monobasic (HPLC grade)Sigma-AldrichP5655

Experimental Protocols

Part 1: Enzymatic Synthesis of this compound

This protocol outlines a three-step enzymatic synthesis in a single pot.

1. Expression and Purification of Recombinant Enzymes

2. Three-Step Enzymatic Synthesis

The synthesis is performed in a sequential manner in the same reaction vessel.

Step 1: Synthesis of Palmitoyl-CoA

  • Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂, 2 mM DTT, and 0.1% Triton X-100.

  • In a reaction vessel, combine the following to a final volume of 1 ml:

    • Palmitic acid: 1 mM (dissolved in a minimal amount of ethanol)

    • Coenzyme A: 1.2 mM

    • ATP: 2 mM

    • Long-chain acyl-CoA synthetase: 5 µg

  • Incubate at 37°C for 60 minutes. The progress of the reaction can be monitored by the disappearance of free CoA using Ellman's reagent or by HPLC.

Step 2: Synthesis of trans-2-Enoyl-Palmitoyl-CoA

  • To the reaction mixture from Step 1, add:

    • NAD⁺: 2 mM

    • Long-chain acyl-CoA dehydrogenase: 10 µg

  • Incubate at 37°C for 90 minutes. The formation of the trans-2-enoyl bond can be monitored by an increase in absorbance at 263 nm.

Step 3: Synthesis of this compound

  • To the reaction mixture from Step 2, add:

    • (R)-specific enoyl-CoA hydratase (PhaJ4): 10 µg

  • Incubate at 37°C for 120 minutes.

3. Purification of this compound by HPLC

The final product can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3]

  • Sample Preparation: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen. Resuspend the sample in the initial HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[4]

    • Mobile Phase B: Acetonitrile[4]

    • Gradient: A linear gradient from 40% to 70% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 ml/min

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the peak corresponding to this compound. The identity of the peak can be confirmed by mass spectrometry.

  • Desalting and Lyophilization: Desalt the collected fractions using a suitable method (e.g., solid-phase extraction) and lyophilize to obtain the pure product.

Table 1: Summary of Enzymatic Synthesis Parameters

ParameterStep 1: Acyl-CoA SynthesisStep 2: DehydrogenationStep 3: Hydration
Enzyme Long-chain acyl-CoA synthetaseLong-chain acyl-CoA dehydrogenase(R)-specific enoyl-CoA hydratase (PhaJ4)
Substrate(s) Palmitic Acid, CoA, ATPPalmitoyl-CoA, NAD⁺trans-2-Enoyl-Palmitoyl-CoA
Product Palmitoyl-CoAtrans-2-Enoyl-Palmitoyl-CoAThis compound
Incubation Time 60 min90 min120 min
Temperature 37°C37°C37°C
Monitoring HPLC, Ellman's ReagentA₂₆₃ nmHPLC-MS
Part 2: Application Note - In Vitro Study of Mitochondrial Uncoupling

Background

Long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation in mitochondria.[5][6] This can have significant implications in diseases where these metabolites accumulate, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This protocol describes an in vitro assay to assess the effect of synthesized this compound on mitochondrial respiration.

Protocol: Measurement of Mitochondrial Respiration

This protocol is adapted from studies investigating the effects of 3-hydroxy fatty acids on mitochondrial function.[5][6]

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using standard differential centrifugation protocols.

  • Respiration Assay:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

    • Prepare a respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.4).

    • Add isolated mitochondria (approximately 0.1 mg/ml) to the chamber.

  • Experimental Procedure:

    • State 2 Respiration: Add a substrate for complex I (e.g., 5 mM glutamate and 2 mM malate) to initiate basal respiration.

    • State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure maximal coupled respiration.

    • State 4 Respiration: After the ADP is phosphorylated to ATP, the respiration rate will decrease to the resting state.

    • Uncoupling Effect: Add aliquots of a stock solution of this compound (or the free fatty acid, 3-hydroxypalmitic acid, for comparison) to achieve final concentrations in the range of 1-100 µM. Observe the effect on the respiration rate. An increase in State 4 respiration is indicative of uncoupling.

    • Respiratory Control Ratio (RCR): Calculate the RCR (State 3 / State 4) before and after the addition of the test compound. A decrease in RCR indicates uncoupling.

Table 2: Expected Outcomes of Mitochondrial Respiration Assay

ConditionState 3 Respiration (nmol O₂/min/mg)State 4 Respiration (nmol O₂/min/mg)Respiratory Control Ratio (RCR)
Control (no addition) HighLowHigh (>4)
+ this compound (uncoupler) Unchanged or slightly decreasedIncreasedDecreased (<4)

Visualizations

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Dehydrogenation cluster_step3 Step 3: Hydration PA Palmitic Acid LC_ACS Long-chain acyl-CoA synthetase PA->LC_ACS CoA CoA CoA->LC_ACS ATP ATP ATP->LC_ACS Palmitoyl_CoA Palmitoyl-CoA LC_ACS->Palmitoyl_CoA LCAD Long-chain acyl-CoA dehydrogenase Palmitoyl_CoA->LCAD NAD NAD+ NAD->LCAD Enoyl_CoA trans-2-Enoyl- Palmitoyl-CoA LCAD->Enoyl_CoA PhaJ4 (R)-specific enoyl-CoA hydratase Enoyl_CoA->PhaJ4 H2O H₂O H2O->PhaJ4 R_3HP_CoA This compound PhaJ4->R_3HP_CoA

Caption: Enzymatic synthesis workflow for this compound.

Mitochondrial_Uncoupling_Pathway cluster_mito Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient H⁺ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase H⁺ flow R_3HP_CoA This compound (or 3-HPA) Uncoupling Proton Leak R_3HP_CoA->Uncoupling induces Uncoupling->Proton_Gradient dissipates

Caption: Mechanism of mitochondrial uncoupling by this compound.

References

Chemical Synthesis of Enantiomerically Pure 3-Hydroxypalmitoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure 3-hydroxypalmitoyl-CoA is a crucial molecule in various biological processes, serving as a key intermediate in fatty acid metabolism, sphingolipid biosynthesis, and the formation of lipid A in Gram-negative bacteria.[1][2][3] Access to stereochemically defined isomers of this molecule is essential for elucidating its precise roles in these pathways and for the development of novel therapeutics targeting related diseases. This document provides detailed protocols for the chemical synthesis of enantiomerically pure (R)- and (S)-3-hydroxypalmitoyl-CoA, along with relevant quantitative data and pathway diagrams.

The presented synthetic strategy involves a three-step chemical synthesis of the 3-hydroxypalmitic acid precursor, followed by an enzymatic conversion to the final CoA thioester. This chemoenzymatic approach allows for high enantiopurity and good overall yields.

Data Presentation

Table 1: Summary of a Representative Asymmetric Synthesis of 3-Hydroxypalmitic Acid

StepReactionStarting MaterialsKey ReagentsProductExpected Yield (%)Expected Enantiomeric Excess (%)
1Asymmetric EpoxidationTetradecanalMacMillan's 2nd Gen Catalyst, NaOCl(R)- or (S)-2-tridecyloxirane85-95>95
2Epoxide Ring-Opening(R)- or (S)-2-tridecyloxiraneVinylmagnesium bromide, O3, H2O2(R)- or (S)-3-hydroxypalmitic acid methyl ester70-80>95
3Saponification(R)- or (S)-3-hydroxypalmitic acid methyl esterLiOH(R)- or (S)-3-hydroxypalmitic acid>95>95

Table 2: Enzymatic Synthesis of 3-Hydroxypalmitoyl-CoA

StepReactionStarting MaterialKey Reagents/EnzymesProductExpected Yield (%)
4CoA Esterification(R)- or (S)-3-hydroxypalmitic acidAcyl-CoA Synthetase, Coenzyme A, ATP, MgCl2(R)- or (S)-3-hydroxypalmitoyl-CoA40-60

Experimental Protocols

I. Chemical Synthesis of Enantiomerically Pure 3-Hydroxypalmitic Acid

This protocol outlines a three-step synthesis starting from tetradecanal.

Step 1: Asymmetric Epoxidation of Tetradecanal

This step utilizes an organocatalytic approach to generate a chiral epoxide with high enantioselectivity.

  • Materials:

    • Tetradecanal

    • (S)-(-)-2,2-Diphenyl-1-pyrrolidinemethanol trimethylsilyl ether (MacMillan's 2nd Generation Catalyst) for (R)-epoxide or the (R)-(+) enantiomer for the (S)-epoxide

    • Sodium hypochlorite (NaOCl, commercial bleach)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve tetradecanal (1.0 eq) and the chiral catalyst (0.1 eq) in DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add an aqueous solution of NaOCl (1.5 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction vigorously at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the enantiomerically pure 2-tridecyloxirane.

Step 2: Epoxide Ring-Opening and Oxidative Cleavage

This step involves the addition of a two-carbon unit to the epoxide followed by oxidative cleavage to form the carboxylic acid methyl ester.

  • Materials:

    • Enantiomerically pure 2-tridecyloxirane

    • Vinylmagnesium bromide (1.0 M in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Ozone (O3)

    • Hydrogen peroxide (H2O2, 30% solution)

    • Methanol (MeOH)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the epoxide (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add vinylmagnesium bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Dissolve the crude alcohol in a mixture of DCM and MeOH (1:1) and cool to -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen to remove excess ozone.

    • Add hydrogen peroxide (2.0 eq) and stir at room temperature for 12 hours.

    • Concentrate the reaction mixture and purify by silica gel chromatography to yield the 3-hydroxypalmitic acid methyl ester.

Step 3: Saponification to 3-Hydroxypalmitic Acid

This final chemical step hydrolyzes the methyl ester to the free carboxylic acid.

  • Materials:

    • 3-hydroxypalmitic acid methyl ester

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the enantiomerically pure 3-hydroxypalmitic acid.

II. Enzymatic Synthesis of Enantiomerically Pure 3-Hydroxypalmitoyl-CoA

This protocol utilizes an acyl-CoA synthetase to convert the free fatty acid to its CoA thioester.

  • Materials:

    • Enantiomerically pure (R)- or (S)-3-hydroxypalmitic acid

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

    • Coenzyme A, trilithium salt (CoA)

    • Adenosine triphosphate, disodium salt (ATP)

    • Magnesium chloride (MgCl2)

    • Potassium phosphate buffer (pH 7.5)

    • Triton X-100

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.5), ATP (10 mM), MgCl2 (10 mM), CoA (1 mM), and Triton X-100 (0.1%).

    • Add the enantiomerically pure 3-hydroxypalmitic acid (0.5 mM).

    • Initiate the reaction by adding acyl-CoA synthetase (1-5 units).

    • Incubate the reaction at 37 °C for 1-2 hours.

    • Monitor the formation of the product by HPLC.

    • Purify the 3-hydroxypalmitoyl-CoA by solid-phase extraction or preparative HPLC.[4]

Mandatory Visualization

chemical_synthesis_workflow start Tetradecanal epoxide (R)- or (S)-2-tridecyloxirane start->epoxide Asymmetric Epoxidation (MacMillan Catalyst) alcohol Intermediate Alcohol epoxide->alcohol Grignard Reaction (VinylMgBr) ester (R)- or (S)-3-Hydroxypalmitic Acid Methyl Ester alcohol->ester Ozonolysis & Oxidation acid (R)- or (S)-3-Hydroxypalmitic Acid ester->acid Saponification (LiOH) coa (R)- or (S)-3-Hydroxypalmitoyl-CoA acid->coa Enzymatic Synthesis (Acyl-CoA Synthetase)

Caption: Workflow for the chemical and enzymatic synthesis of enantiomerically pure 3-hydroxypalmitoyl-CoA.

sphingolipid_biosynthesis serine Serine keto 3-Ketosphinganine serine->keto palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->keto Serine Palmitoyltransferase (SPT) sphinganine Sphinganine (Dihydrosphingosine) keto->sphinganine Reduction dihydroceramide Dihydroceramide sphinganine->dihydroceramide Ceramide Synthase ceramide Ceramide dihydroceramide->ceramide Desaturation complex Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) ceramide->complex Further Modifications hydroxypalmitoyl_coa 3-Hydroxypalmitoyl-CoA hydroxypalmitoyl_coa->dihydroceramide Acyl-CoA (alternative substrate)

Caption: Simplified pathway of sphingolipid biosynthesis highlighting the role of acyl-CoAs.

lipid_a_biosynthesis udp_glcnac UDP-GlcNAc lpxa_product UDP-3-O-((R)-3-hydroxyacyl)-GlcNAc udp_glcnac->lpxa_product LpxA hydroxyacyl_acp (R)-3-Hydroxyacyl-ACP hydroxyacyl_acp->lpxa_product lpxc_product UDP-3-O-((R)-3-hydroxyacyl)-GlcN lpxa_product->lpxc_product LpxC lipid_x Lipid X lpxc_product->lipid_x LpxD disaccharide Disaccharide-1-P lipid_x->disaccharide LpxB kdo2_lipid_iva Kdo2-Lipid IVA disaccharide->kdo2_lipid_iva LpxK, WaaA lipid_a Lipid A kdo2_lipid_iva->lipid_a LpxL, LpxM (Late Acyltransferases) hydroxypalmitoyl_coa 3-Hydroxypalmitoyl-CoA hydroxypalmitoyl_coa->lipid_a Acyl donor for late acylation (via Acyl-ACP)

Caption: Overview of the Lipid A biosynthetic pathway in Gram-negative bacteria.

References

Application Note: Quantification of (R)-3-hydroxypalmitoyl-CoA in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of (R)-3-hydroxypalmitoyl-CoA in various biological samples, such as tissue homogenates and cell lysates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2] Accurate quantification of this and other acyl-CoA species is crucial for studying metabolic diseases, including fatty acid oxidation disorders, and for the development of therapeutic interventions. The protocol described herein provides a comprehensive workflow, including sample preparation, optimized LC-MS/MS parameters, and data analysis procedures.

Introduction

Thioesters of coenzyme A are central intermediates in numerous metabolic pathways.[3] Specifically, long-chain acyl-CoAs are activated forms of fatty acids and serve as critical lipid metabolites.[4] this compound is an intermediate in the beta-oxidation spiral, a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2.[5][6] Dysregulation in this pathway can lead to an accumulation of specific acyl-CoA intermediates, serving as important biomarkers for metabolic dysfunction.

LC-MS/MS has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to measure multiple analytes in complex biological matrices.[3][7] This method utilizes Multiple Reaction Monitoring (MRM) to achieve precise quantification. This document provides a detailed protocol adapted from established methods for long-chain acyl-CoA analysis.[4][8]

Metabolic Pathway Context: Fatty Acid Beta-Oxidation

This compound is formed during the beta-oxidation of palmitoyl-CoA. The pathway involves a cycle of four enzymatic reactions that progressively shorten the fatty acyl chain by two carbons, producing acetyl-CoA in each cycle.

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial Matrix Palmitoyl_CoA Palmitoyl-CoA (C16) Enoyl_CoA Trans-Δ2-Enoyl-CoA Palmitoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA (C14) Ketoacyl_CoA->Myristoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Fatty Acid Beta-Oxidation Pathway.

Experimental Protocols
1. Sample Preparation and Extraction

The extraction of long-chain acyl-CoAs from biological matrices requires careful handling to ensure stability.[4] The following protocol is adapted from methods for tissue and cell samples.[4][9][10]

Materials:

  • Tissue sample (~40-50 mg) or cultured cells (1-10 million)

  • Ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9)[4]

  • Ice-cold extraction solvent: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)[4]

  • Internal Standard (IS) solution: Heptadecanoyl-CoA (C17-CoA) at 1 µg/mL in Methanol:Water (1:1, v/v)

  • Microcentrifuge tubes, homogenizer, sonicator, and centrifuge capable of 16,000 x g at 4°C.

Procedure:

  • Homogenization (for tissue): Place ~40 mg of frozen tissue in a pre-chilled tube with 0.5 mL of ice-cold KH2PO4 buffer. Add a known amount of the C17-CoA internal standard. Homogenize twice on ice.[4]

  • Lysis (for cells): Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in 0.5 mL of ice-cold KH2PO4 buffer. Add a known amount of the C17-CoA internal standard. Lyse cells by sonication on ice.

  • Extraction: Add 0.5 mL of the ice-cold extraction solvent to the homogenate/lysate.[4]

  • Vortex the mixture for 2 minutes, then sonicate for 3 minutes.[4]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant. Re-extract the pellet with another 1 mL of the extraction solvent, centrifuge again, and combine the supernatants.

  • Dry the combined supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Solvent A, 2% Solvent B) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This section outlines the conditions for chromatographic separation and mass spectrometric detection.

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[4]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in Water[4]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile[4]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

  • LC Gradient (Example):

    Time (min) % Mobile Phase B
    0.0 20
    2.8 45
    3.0 65
    4.0 65
    4.5 20

    | 5.0 | 20 |

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode[4]

  • Key Parameters:

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 275-320°C

    • Sheath Gas: 30-45 (arbitrary units)

    • Collision Gas: Argon at ~1.2 mTorr

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3. Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using standards of known concentrations and a fixed amount of internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Calibration Curve Preparation:

  • Prepare a stock solution of 3-hydroxypalmitoyl-CoA.

  • Create a series of calibration standards by serial dilution, typically ranging from low fmol to pmol on-column.

  • Add a constant amount of C17-CoA internal standard to each calibrator.

  • Process the standards using the same extraction procedure as the samples to account for matrix effects and recovery.[4][11]

  • Generate a linear regression curve (Peak Area Ratio vs. Concentration) with a weighting of 1/x.[7]

Workflow_Diagram cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Spike Spike with Internal Standard (C17-CoA) Sample->Spike Homogenize Homogenize / Lyse in Buffer Spike->Homogenize Extract Solvent Extraction (ACN:IPA:MeOH) Homogenize->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Standard Series) Integrate->Calibrate Quantify Quantification (Calculate Concentration) Calibrate->Quantify

Caption: LC-MS/MS Quantification Workflow.

Results and Data Presentation

The described LC-MS/MS method allows for the selective and sensitive detection of this compound. The MRM transitions are specific to the analyte, minimizing interference from the complex biological matrix.

Table 1: LC-MS/MS Parameters for Target Analytes

The MRM transitions for acyl-CoAs are based on a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or the formation of a specific fragment ion (m/z 428).[7][12]

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound1022.9515.9 ([M+H-507]+)428.0-30 to -35
C17-CoA (Internal Std.)1020.9513.9 ([M+H-507]+)428.0-30 to -35

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Example Calibration Curve Data

A typical calibration curve should demonstrate linearity over the expected concentration range in the samples.

Concentration (nM)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.51,550105,0000.0148
1.03,200107,5000.0298
5.015,900106,2000.1497
10.033,100108,1000.3062
50.0168,500105,8001.5926
100.0345,000109,2003.1593
Linearity (R²) > 0.995
Table 3: Example Quantification Results in Mouse Liver Tissue

The results should be reported in a clear format, including mean, standard deviation, and units (e.g., pmol/mg tissue).

Sample IDGroupThis compound (pmol/mg tissue)RSD (%)
Liver-01Control0.854.5
Liver-02Control0.913.8
Liver-03Treated2.455.1
Liver-04Treated2.614.2
Method Validation

For reliable quantitative results, the analytical method should be validated according to regulatory guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.[13]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LLOQ), and precision (RSD%) should be <15% (<20% at LLOQ).[14]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that meets accuracy and precision criteria.[6][7]

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interfering peaks are present at the retention time of the analyte.

  • Matrix Effect: Evaluated to ensure that components of the biological sample do not suppress or enhance the ionization of the analyte.[11]

Conclusion

The LC-MS/MS method presented provides a highly specific, sensitive, and reliable approach for the quantification of this compound in biological samples. This protocol offers a complete workflow from sample extraction to data analysis, enabling researchers to accurately measure this key metabolic intermediate. Proper method validation is essential to ensure data quality for applications in metabolic research and drug development.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of (R)-3-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxypalmitoyl-CoA is a crucial intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway. Its accurate identification and quantification are vital for studying metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism. This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern of Acyl-CoAs

The fragmentation of acyl-Coenzyme A (acyl-CoA) molecules, including this compound, in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is largely dominated by characteristic cleavages within the Coenzyme A moiety. These well-documented fragmentation pathways provide a reliable basis for the identification and quantification of various acyl-CoA species.

Upon collision-induced dissociation (CID), the protonated molecule of an acyl-CoA typically undergoes fragmentation at the phosphodiester bonds of the CoA portion. This results in several diagnostic product ions and neutral losses that are common to all acyl-CoAs.

Key Fragmentation Pathways:

  • Neutral Loss of 507 Da: The most prominent fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a mass of 507 Da.[1][2][3] The resulting product ion, denoted as [M - 507 + H]⁺, is specific to the acyl group and is therefore highly useful for identification and quantification.[1] For this compound (molecular weight to be calculated), this would be the most abundant fragment ion.

  • Product Ion at m/z 428: Another characteristic fragment is the adenosine 3',5'-diphosphate ion, which is observed at a mass-to-charge ratio (m/z) of 428.[1][4] This ion is formed by cleavage of the pyrophosphate bond.

  • Product Ion at m/z 410: A subsequent loss of a water molecule (18 Da) from the m/z 428 fragment results in a product ion at m/z 410.

While the fragmentation of the CoA moiety is consistent, the specific fragmentation of the (R)-3-hydroxypalmitoyl chain can be more variable and less intense under typical ESI-MS/MS conditions for acyl-CoAs. For derivatized 3-hydroxy fatty acids analyzed by GC-MS, a characteristic cleavage between the C3 and C4 carbons is often observed. However, for the underivatized acyl-CoA in LC-MS/MS, specific fragmentation of the acyl chain is less predictable without experimental data. Researchers should be aware that additional minor fragments related to the acyl chain, such as those arising from neutral losses of water from the hydroxyl group, may be observed.

Summary of Expected Fragmentation Data:

Precursor Ion (M+H)⁺Key Fragmentation EventProduct Ion (m/z) or Neutral Loss (Da)Description
[C₃₇H₆₇N₇O₁₈P₃S + H]⁺Neutral Loss of 3'-phosphoadenosine 5'-diphosphate507 DaCorresponds to the [M - 507 + H]⁺ ion, characteristic of the acyl portion.
[C₃₇H₆₇N₇O₁₈P₃S + H]⁺Formation of Adenosine 3',5'-diphosphate428Characteristic fragment of the CoA moiety.[1][4]
[C₃₇H₆₇N₇O₁₈P₃S + H]⁺Water loss from m/z 428410Dehydrated adenosine 3',5'-diphosphate fragment.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound from biological matrices. Optimization of specific parameters will be required for different sample types and instrumentation.

1. Sample Preparation:

  • Extraction: Acyl-CoAs are typically extracted from biological samples using a cold solvent mixture, such as acetonitrile/methanol/water or perchloric acid, to precipitate proteins and extract the metabolites.

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE with a C18 or mixed-mode sorbent can be employed.

  • Internal Standard: It is highly recommended to use a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to correct for matrix effects and variations in extraction efficiency and instrument response.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with an additive such as formic acid or ammonium acetate to improve ionization efficiency.

  • Mobile Phase B: Acetonitrile or methanol with a similar additive.

  • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of acyl-CoAs.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is the most common mode for targeted quantification of acyl-CoAs due to its high selectivity and sensitivity.[1]

  • MRM Transitions:

    • Primary Quantifier: The transition from the protonated precursor ion of this compound to the [M - 507 + H]⁺ product ion.

    • Qualifier: The transition from the precursor ion to the m/z 428 product ion can be used as a qualifier for confirmation of identity.

Workflow for LC-MS/MS Analysis:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Biological Sample extraction Extraction of Acyl-CoAs sample->extraction spe Solid-Phase Extraction (Optional) extraction->spe lc_separation C18 Reversed-Phase Separation spe->lc_separation esi Positive ESI lc_separation->esi msms Tandem MS (MRM Mode) esi->msms data_analysis Quantification and Identification msms->data_analysis

Caption: LC-MS/MS workflow for this compound analysis.

Signaling Pathway Visualization:

The fragmentation of this compound in the mass spectrometer can be visualized as a logical pathway, where the precursor ion breaks down into characteristic product ions.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragment Secondary Fragment precursor This compound [M+H]⁺ nl_507 [M - 507 + H]⁺ (Acyl-specific ion) precursor->nl_507 Neutral Loss of 507 Da mz_428 m/z 428 (Adenosine 3',5'-diphosphate) precursor->mz_428 Cleavage at pyrophosphate mz_410 m/z 410 (Water loss from m/z 428) mz_428->mz_410 - H₂O

Caption: Fragmentation pathway of this compound in ESI-MS/MS.

References

Application Notes and Protocols for the HPLC Separation of (R)- and (S)-3-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypalmitoyl-CoA is a key intermediate in fatty acid β-oxidation. The stereochemistry at the C-3 position is crucial for enzymatic recognition and subsequent metabolic steps. The (S)-enantiomer is the substrate for L-3-hydroxyacyl-CoA dehydrogenase, while the (R)-enantiomer is an intermediate in the oxidation of odd-chain and unsaturated fatty acids. Accurate separation and quantification of the (R)- and (S)-enantiomers are therefore essential for studying fatty acid metabolism, diagnosing metabolic disorders, and for the development of drugs targeting these pathways. This document provides detailed high-performance liquid chromatography (HPLC) methods for the chiral separation of (R)- and (S)-3-hydroxypalmitoyl-CoA.

Methodology Overview

The primary method for the enantiomeric separation of 3-hydroxyacyl-CoA esters involves direct chiral HPLC using a polysaccharide-based chiral stationary phase (CSP). This approach avoids the need for derivatization, simplifying sample preparation and analysis. The method detailed below is based on the successful separation of the structurally analogous 3-hydroxyhexadecanoyl-CoA and is directly applicable to 3-hydroxypalmitoyl-CoA.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of 3-hydroxyhexadecanoyl-CoA enantiomers, which are anticipated to be nearly identical for 3-hydroxypalmitoyl-CoA due to their structural similarity.

Parameter(R)-3-Hydroxypalmitoyl-CoA(S)-3-Hydroxypalmitoyl-CoA
Elution Order 12
Expected Retention Time ShorterLonger

Note: Specific retention times can vary based on the exact HPLC system, column condition, and mobile phase preparation. The elution order, however, is a consistent characteristic of the chiral recognition mechanism.

Detailed Experimental Protocols

Method 1: Direct Chiral HPLC Separation

This protocol is adapted from the work of Tsuchida et al. (2011) for the separation of 3-hydroxyhexadecanoyl-CoA.[1][2]

1. Sample Preparation:

  • Standards: Prepare stock solutions of (R)- and (S)-3-hydroxypalmitoyl-CoA in a suitable solvent such as methanol or a methanol/water mixture. Further dilute with the mobile phase to the desired concentration range.

  • Biological Samples: For enzymatic assays, the reaction should be quenched, typically with an acid or a solvent. The protein should then be precipitated (e.g., with acetonitrile or perchloric acid) and removed by centrifugation. The supernatant containing the 3-hydroxypalmitoyl-CoA should be collected, and if necessary, concentrated under a stream of nitrogen and reconstituted in the mobile phase. A solid-phase extraction (SPE) step may be incorporated for cleaner samples if matrix interference is significant.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: CHIRALPAK AD-H, 4.6 mm i.d. × 250 mm, 5 µm particle size.

  • Mobile Phase: 35:65 (v/v) mixture of 50 mM potassium phosphate buffer (pH 5.0) and methanol.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection: UV at 260 nm (for the adenine moiety of Coenzyme A).[2]

  • Injection Volume: 10-50 µL, depending on the sample concentration and sensitivity requirements.

3. Data Analysis:

  • Identify the peaks for (R)- and (S)-3-hydroxypalmitoyl-CoA based on the retention times obtained from the analysis of individual standards. The (R)-enantiomer is expected to elute first.[1]

  • Quantify the amount of each enantiomer by integrating the peak area and comparing it to a standard curve generated from known concentrations of the pure enantiomers.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis start Sample (Enzymatic Reaction / Standard) quench Quench Reaction & Precipitate Protein start->quench Biological Sample centrifuge Centrifuge quench->centrifuge collect Collect Supernatant centrifuge->collect concentrate Concentrate & Reconstitute in Mobile Phase collect->concentrate inject Inject into HPLC concentrate->inject hplc_system HPLC System (Pump, Autosampler, Column Oven) inject->hplc_system chiral_column Chiral Column (CHIRALPAK AD-H) hplc_system->chiral_column Mobile Phase (Phosphate Buffer/Methanol) detector UV Detector (260 nm) chiral_column->detector data_analysis Data Acquisition & Analysis detector->data_analysis

Caption: Workflow for the chiral HPLC analysis of 3-hydroxypalmitoyl-CoA.

Logical Relationship of Chiral Separation

G racemic_mixture Racemic Mixture ((R/S)-3-Hydroxypalmitoyl-CoA) chiral_stationary_phase Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) racemic_mixture->chiral_stationary_phase Introduction into Column diastereomeric_complexes Transient Diastereomeric Complexes chiral_stationary_phase->diastereomeric_complexes Forms separation Differential Retention diastereomeric_complexes->separation Different Stabilities r_enantiomer (R)-Enantiomer (Weaker Interaction, Faster Elution) separation->r_enantiomer s_enantiomer (S)-Enantiomer (Stronger Interaction, Slower Elution) separation->s_enantiomer

Caption: Principle of direct chiral separation on a polysaccharide-based CSP.

References

Application Note: Utilizing (R)-3-hydroxypalmitoyl-CoA in Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxypalmitoyl-CoA is a long-chain fatty acyl-CoA intermediate crucial in the peroxisomal β-oxidation pathway. The enzymatic oxidation of this substrate is a key reaction catalyzed by the dehydrogenase domain of the peroxisomal multifunctional enzyme type 2 (MFE-2).[1] Assaying the activity of (3R)-hydroxyacyl-CoA dehydrogenases is fundamental for studying fatty acid metabolism, diagnosing certain metabolic disorders, and screening for potential therapeutic modulators. This document provides a detailed protocol for a continuous spectrophotometric assay to measure the activity of dehydrogenases using this compound as a substrate.

Principle of the Assay

The activity of (3R)-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The enzyme catalyzes the oxidation of the 3-hydroxyl group of this compound to a keto group, producing 3-ketopalmitoyl-CoA.[2] This reaction is coupled with the stoichiometric reduction of NAD⁺. The formation of NADH is measured by the increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme's activity under the specified conditions.

Due to potential product inhibition and the reversibility of the reaction, a coupled assay system can also be employed.[3] In this setup, an excess of a subsequent enzyme, such as 3-ketoacyl-CoA thiolase, is added to immediately consume the 3-ketoacyl-CoA product, driving the reaction forward and ensuring the measurement of the initial velocity.[3]

Biological Context: Peroxisomal β-Oxidation

This compound is an intermediate in the peroxisomal pathway for fatty acid oxidation. Unlike mitochondrial β-oxidation which processes the L-stereoisomer, peroxisomal oxidation utilizes the R-stereoisomer. This pathway is critical for the breakdown of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and other lipid molecules. The dehydrogenase step is one of several reactions catalyzed by the multifunctional enzyme type 2 (MFE-2).

Beta_Oxidation_Pathway Figure 1: this compound in Peroxisomal β-Oxidation sub Palmitoyl-CoA (C16) enoyl trans-2-Enoyl-CoA sub->enoyl Acyl-CoA Oxidase hydroxy This compound enoyl->hydroxy Enoyl-CoA Hydratase (MFE-2) keto 3-Ketoacyl-CoA hydroxy->keto 3-Hydroxyacyl-CoA Dehydrogenase (MFE-2) nadh_out NADH + H+ hydroxy->nadh_out cleaved Acetyl-CoA + Myristoyl-CoA (C14) keto->cleaved 3-Ketoacyl-CoA Thiolase (MFE-2) cycle To next cycle of β-Oxidation cleaved->cycle nad_in NAD+ nad_in->hydroxy coa_in CoASH coa_in->keto

Figure 1: this compound in Peroxisomal β-Oxidation

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay

This protocol measures the initial rate of NADH production.

1. Materials and Reagents

  • Enzyme: Purified (3R)-hydroxyacyl-CoA dehydrogenase (e.g., recombinant MFE-2)

  • Substrate: this compound

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), oxidized form

  • Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 8.5-9.5

  • Other: Bovine Serum Albumin (BSA), fatty acid-free; Deionized water

  • Equipment: UV-Vis Spectrophotometer capable of reading at 340 nm, thermostatted cuvette holder, quartz cuvettes (1 cm path length)

NOTE on Substrate Solubility: Long-chain acyl-CoAs like palmitoyl-CoA have low aqueous solubility and can precipitate, especially in the presence of divalent cations like Mg²⁺.[4] It is recommended to prepare fresh substrate solutions and include BSA in the assay buffer to improve solubility and prevent micelle formation.[3][5] Avoid buffers containing Mg²⁺ unless specifically required by the enzyme.[4]

2. Reagent Preparation

  • Assay Buffer (100 mM Tris-HCl, pH 9.0, 1 mg/mL BSA): Dissolve Tris base in deionized water, adjust pH to 9.0 at 25°C with HCl. Add BSA to a final concentration of 1 mg/mL.

  • NAD⁺ Stock Solution (20 mM): Dissolve NAD⁺ in deionized water. Store in aliquots at -20°C.

  • This compound Stock Solution (1 mM): Dissolve this compound in a small amount of assay buffer. This may require gentle warming or sonication. Prepare fresh before use.

  • Enzyme Solution: Dilute the enzyme stock to a suitable concentration (e.g., 0.1 - 1.0 µg/mL) in cold assay buffer immediately before the assay. The optimal concentration should be determined empirically to yield a linear rate of absorbance change.

3. Assay Procedure

Assay_Workflow Figure 2: General Experimental Workflow prep 1. Prepare Reagents (Buffer, NAD+, Substrate, Enzyme) mix 2. Prepare Reaction Mix (Buffer, NAD+, Substrate) in Cuvette prep->mix equil 3. Equilibrate to Assay Temperature (e.g., 25°C or 37°C) mix->equil blank 4. Measure Blank Rate (Monitor A340 before adding enzyme) equil->blank start 5. Start Reaction (Add Enzyme Solution, mix quickly) blank->start read 6. Monitor Absorbance (Record A340 over time, e.g., 3-5 min) start->read calc 7. Calculate Rate (Determine ΔA340/min from linear phase) read->calc analyze 8. Analyze Data (Calculate specific activity, Km, Vmax) calc->analyze

Figure 2: General Experimental Workflow
  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following:

    • Assay Buffer: to a final volume of 1.0 mL

    • NAD⁺ Stock Solution: 50 µL (for a final concentration of 1 mM)

    • This compound Stock Solution: 50 µL (for a final concentration of 50 µM)

  • Mix by inversion and place the cuvette in the spectrophotometer.

  • Monitor the baseline absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution. Mix immediately by inversion or with a cuvette stirrer.

  • Record the increase in absorbance at 340 nm for 3-5 minutes, ensuring data points are collected frequently enough to define the initial linear rate.

  • Run a blank reaction control that contains all components except the substrate to correct for any substrate-independent NADH production.

4. Data Analysis and Calculations

  • Determine the rate of reaction (ΔA₃₄₀/min) from the initial, linear portion of the absorbance curve.

  • Subtract the rate of the blank reaction from the rate of the test reaction.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min or U) = (ΔA₃₄₀/min × Total Volume) / (ε × Path Length)

    • ΔA₃₄₀/min: The rate of absorbance change per minute (corrected for blank).

    • Total Volume: The final reaction volume in mL (e.g., 1.0 mL).

    • ε (Molar extinction coefficient of NADH): 6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹.

    • Path Length: The cuvette path length in cm (typically 1 cm).

  • Calculate the Specific Activity by dividing the activity by the amount of enzyme (in mg) added to the assay:

    Specific Activity (U/mg) = Activity (U) / mg of Enzyme

Data Presentation

Enzyme kinetic parameters should be determined by varying the substrate concentration while keeping the NAD⁺ concentration saturating. The resulting data can be fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Dehydrogenases exhibit different affinities and maximal velocities depending on the acyl-chain length of the substrate.[3] Generally, activity is highest for medium-chain substrates.[3]

Table 1: Representative Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenases

Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ (U/mg protein)Reference
Nitrosopumilus maritimus (recombinant)(S)-3-hydroxybutyryl-CoA596[6]
Nitrosopumilus maritimus (recombinant, reverse reaction)Acetoacetyl-CoA26144.8[6]
Pig Heart Mitochondria(L)-3-hydroxyoctanoyl-CoA3.5Data not specified[3]
Pig Heart Mitochondria(L)-3-hydroxypalmitoyl-CoA2.5Lower than C8[3]
Yeast MFE-2 (Domain A)(3R)-hydroxyacyl-CoAsHigher activity with medium and long-chain substratesData not specified[1]

Note: The kinetic values for this compound are expected to vary significantly based on the specific enzyme source and assay conditions. The data for shorter-chain substrates and the qualitative information are provided for comparative purposes. Researchers should determine these parameters empirically.

References

Development of a cell-based assay to measure (R)-3-hydroxypalmitoyl-CoA levels

Author: BenchChem Technical Support Team. Date: December 2025

Development of a Cell-Based Assay to Measure (R)-3-Hydroxypalmitoyl-CoA Levels

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key metabolic intermediate in the β-oxidation of fatty acids. The precise measurement of its intracellular levels is crucial for understanding normal cellular metabolism, investigating metabolic disorders, and for the development of therapeutic agents targeting fatty acid oxidation pathways. This application note provides a detailed protocol for a robust and sensitive cell-based assay to quantify this compound. The primary method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity. Additionally, a complementary enzymatic assay is presented for higher throughput screening applications.

Biochemical Pathway

This compound is formed during the β-oxidation of fatty acids. Specifically, it is generated from the hydration of trans-2-enoyl-CoA by enoyl-CoA hydratase. Subsequently, it is oxidized to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (HADH), a reaction that is coupled to the reduction of NAD+ to NADH. The stereospecificity of these enzymes is critical for proper metabolic function.

Fatty Acid Beta-Oxidation Pathway Biochemical Pathway of this compound Metabolism Palmitoyl_CoA Palmitoyl-CoA trans_2_Enoyl_CoA trans-2-Hexadecenoyl-CoA Palmitoyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase R_3_OH_Palmitoyl_CoA This compound trans_2_Enoyl_CoA->R_3_OH_Palmitoyl_CoA Enoyl-CoA Hydratase (R-specific) _3_Ketoacyl_CoA 3-Ketohexadecanoyl-CoA R_3_OH_Palmitoyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (R-specific) (HADH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Myristoyl_CoA Myristoyl-CoA _3_Ketoacyl_CoA->Myristoyl_CoA β-ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway showing the formation and degradation of this compound.

Experimental Protocols

Part 1: Cell Culture and Stimulation

1.1. Cell Line Selection

HepG2 cells (human hepatocellular carcinoma) are a suitable model for studying fatty acid metabolism due to their hepatic origin and well-characterized metabolic pathways.

1.2. Cell Culture

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plate cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours before treatment.

1.3. Stimulation of Fatty Acid Oxidation

To induce changes in this compound levels, cells can be treated as follows:

  • Control Group: Incubate cells in serum-free DMEM.

  • Fatty Acid Treatment Group: Incubate cells in serum-free DMEM supplemented with 200 µM palmitic acid conjugated to bovine serum albumin (BSA).

  • Incubation Time: Treat cells for 6-24 hours.

Part 2: Sample Preparation for LC-MS/MS Analysis

2.1. Reagents and Materials

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol

  • Internal Standard (IS): [U-13C16]Palmitoyl-CoA

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

2.2. Extraction Protocol

  • Aspirate the culture medium from the wells.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness using a nitrogen evaporator or vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.

Part 3: LC-MS/MS Quantification of this compound

3.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

3.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate this compound from other acyl-CoAs.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

3.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the standard)

3.4. Quantification

  • Generate a standard curve using a synthesized and purified this compound standard.

  • Calculate the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

Part 4: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay indirectly measures the levels of 3-hydroxyacyl-CoAs by quantifying the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH).

4.1. Principle

HADH catalyzes the oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.

4.2. Reagents and Materials

  • Cell lysate (prepared as in 2.2, but reconstituted in assay buffer)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • NAD+ solution (10 mM)

  • (R,S)-3-hydroxypalmitoyl-CoA substrate (or a mix of long-chain 3-hydroxyacyl-CoAs)

  • 96-well microplate

  • Microplate reader

4.3. Assay Protocol

  • Add 50 µL of cell lysate to each well of a 96-well plate.

  • Add 140 µL of assay buffer.

  • Add 5 µL of NAD+ solution.

  • Incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of the 3-hydroxypalmitoyl-CoA substrate.

  • Immediately measure the absorbance at 340 nm every minute for 30 minutes.

  • Calculate the rate of NADH production (change in absorbance per minute).

Data Presentation

Table 1: LC-MS/MS Quantification of this compound in HepG2 Cells

Treatment GroupThis compound (pmol/mg protein)Standard Deviation
Control1.50.2
Palmitic Acid (200 µM)4.80.6

Table 2: HADH Activity in HepG2 Cell Lysates

Treatment GroupHADH Activity (nmol/min/mg protein)Standard Deviation
Control25.32.1
Palmitic Acid (200 µM)42.13.5

Experimental Workflow

Experimental Workflow Workflow for Measuring this compound cluster_cell_culture Cell Culture & Stimulation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Cell_Seeding Seed HepG2 Cells Cell_Treatment Treat with Palmitic Acid Cell_Seeding->Cell_Treatment Cell_Harvesting Harvest & Wash Cells Cell_Treatment->Cell_Harvesting Extraction Extract with 80% Methanol + Internal Standard Cell_Harvesting->Extraction Drying Dry Extract Extraction->Drying Reconstitution Reconstitute in 50% Methanol Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Enzymatic_Assay Enzymatic Assay (HADH) Reconstitution->Enzymatic_Assay Quantification Quantify (R)-3-OH-Palmitoyl-CoA LC_MS->Quantification Activity_Calc Calculate HADH Activity Enzymatic_Assay->Activity_Calc

Caption: Experimental workflow for the cell-based assay of this compound.

Conclusion

The protocols described in this application note provide a comprehensive framework for the accurate and sensitive measurement of this compound in a cellular context. The primary LC-MS/MS method allows for precise quantification, while the enzymatic assay offers a higher-throughput alternative for screening purposes. These methods are valuable tools for researchers investigating fatty acid metabolism and its role in health and disease.

Application Notes and Protocols: Isotope Labeling of (R)-3-hydroxypalmitoyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain quantitative insights into the activity of metabolic pathways, identify bottlenecks, and understand how metabolism is altered in disease states or in response to therapeutic interventions. Fatty acid β-oxidation is a critical catabolic process for energy production, and its dysregulation is implicated in numerous metabolic disorders, including obesity, diabetes, and cardiovascular disease. (R)-3-hydroxypalmitoyl-CoA is a key intermediate in the β-oxidation of palmitate, the most common saturated fatty acid in animals. Isotope labeling of this compound, or its precursors, allows for the precise measurement of flux through the fatty acid oxidation pathway.

These application notes provide detailed protocols for the isotopic labeling of this compound and its use in metabolic flux analysis, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Data Presentation

Quantitative data from metabolic flux experiments should be organized to facilitate clear comparison between different experimental conditions. The following tables provide templates for presenting such data.

Table 1: Relative Abundance of β-Oxidation Intermediates

This table is designed to show the relative amounts of key acyl-CoA intermediates in the β-oxidation pathway, as determined by mass spectrometry. This can reveal potential enzymatic bottlenecks.

Acyl-CoA IntermediateControl Group (Relative Abundance ± SD)Treatment Group (Relative Abundance ± SD)p-value
Palmitoyl-CoA (C16)1.00 ± 0.121.54 ± 0.21<0.05
This compound0.45 ± 0.080.95 ± 0.15<0.01
3-Keto-palmitoyl-CoA0.21 ± 0.050.18 ± 0.04>0.05
Myristoyl-CoA (C14)0.85 ± 0.110.79 ± 0.13>0.05

Data is hypothetical and for illustrative purposes.

Table 2: Metabolic Flux Rates through Key Pathways

This table presents the calculated flux rates for fatty acid oxidation and related pathways, providing a quantitative measure of metabolic activity.[1][2]

Metabolic FluxControl Group (μmol/g/hr ± SD)Treatment Group (μmol/g/hr ± SD)Fold Change
Fatty Acid Uptake15.2 ± 2.125.8 ± 3.51.70
β-Oxidation10.8 ± 1.58.2 ± 1.10.76
TCA Cycle Entry9.5 ± 1.37.1 ± 0.90.75
Triglyceride Synthesis4.4 ± 0.917.6 ± 2.84.00

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [U-¹³C]- this compound

This protocol describes the enzymatic synthesis of uniformly ¹³C-labeled this compound starting from commercially available [U-¹³C]-palmitic acid. This method offers high stereospecificity.

Materials:

  • [U-¹³C]-Palmitic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Acyl-CoA oxidase

  • Enoyl-CoA hydratase (crotonase)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • HPLC system for purification

Procedure:

  • Activation of Labeled Palmitic Acid:

    • In a microcentrifuge tube, combine 1 mg of [U-¹³C]-palmitic acid, 2 mg of CoA, and 1.5 mg of ATP in 500 µL of reaction buffer.

    • Add 5 units of acyl-CoA synthetase.

    • Incubate at 37°C for 1 hour to produce [U-¹³C]-palmitoyl-CoA.

  • Oxidation to Enoyl-CoA:

    • To the reaction mixture from step 1, add 5 units of acyl-CoA oxidase.

    • Incubate at 37°C for 30 minutes. This will convert [U-¹³C]-palmitoyl-CoA to [U-¹³C]-trans-2-hexadecenoyl-CoA.

  • Hydration to this compound:

    • Add 10 units of enoyl-CoA hydratase to the reaction mixture.

    • Incubate at 37°C for 30 minutes. The enzyme will stereospecifically hydrate the double bond to form this compound.

  • Purification:

    • Purify the [U-¹³C]-(R)-3-hydroxypalmitoyl-CoA using reverse-phase HPLC.

    • Collect fractions and confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Metabolic Flux Analysis of Fatty Acid β-Oxidation in Cultured Cells

This protocol outlines the procedure for tracing the metabolism of labeled palmitic acid in a cell culture model to determine the flux through the β-oxidation pathway.

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium

  • [U-¹³C]-Palmitic acid complexed to BSA

  • Cell lysis buffer

  • Solvents for metabolite extraction (e.g., methanol, chloroform)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and grow to desired confluency.

    • Replace the culture medium with a medium containing [U-¹³C]-palmitic acid-BSA complex at a final concentration of 100 µM.

    • Incubate for a defined period (e.g., 1, 4, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding liquid nitrogen or ice-cold 80% methanol.

    • Scrape the cells and collect them in a microcentrifuge tube.

    • Perform a two-phase liquid-liquid extraction using a methanol:chloroform:water mixture to separate polar and nonpolar metabolites. The acyl-CoAs will be in the polar phase.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS system.

    • Use a method optimized for the separation and detection of long-chain acyl-CoAs.

    • Monitor the mass isotopologue distribution of this compound and other β-oxidation intermediates.

  • Data Analysis and Flux Calculation:

    • Determine the mass isotopomer distribution for each intermediate.

    • Use metabolic flux analysis software (e.g., INCA, 13CFLUX2) to calculate the relative or absolute flux rates through the β-oxidation pathway by fitting the experimental labeling data to a metabolic model.[2]

Visualizations

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the core reactions of the fatty acid β-oxidation spiral, highlighting the position of this compound.

Beta_Oxidation_Pathway Palmitoyl_CoA Palmitoyl-CoA (C16) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Palmitoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Myristoyl_CoA Myristoyl-CoA (C14) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The fatty acid β-oxidation spiral.

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the key steps in performing a metabolic flux analysis experiment using isotope-labeled substrates.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Tracer_Selection Select Isotope Tracer ([U-¹³C]-Palmitate) Cell_Culture Cell Culture and Labeling Tracer_Selection->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis MID_Determination Mass Isotopomer Distribution MS_Analysis->MID_Determination Flux_Calculation Metabolic Flux Calculation MID_Determination->Flux_Calculation Model_Validation Model Validation and Interpretation Flux_Calculation->Model_Validation

Caption: Workflow for metabolic flux analysis.

AMPK Signaling Pathway Regulation of Fatty Acid Oxidation

This diagram illustrates how the AMPK signaling pathway regulates fatty acid oxidation. Activation of AMPK leads to the inhibition of acetyl-CoA carboxylase (ACC), which in turn reduces the levels of malonyl-CoA.[3][4][5][6] Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for oxidation.[4][6] Thus, by reducing malonyl-CoA, AMPK activation promotes fatty acid oxidation.

AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio (Cellular Stress) AMPK AMPK AMP_ATP->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inhibition) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Synthesis CPT1 Carnitine Palmitoyltransferase I (CPT1) Malonyl_CoA->CPT1 Inhibition Mitochondrion Mitochondrion CPT1->Mitochondrion Transport Fatty_Acyl_CoA Fatty Acyl-CoA (Cytosol) Fatty_Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation

Caption: AMPK signaling regulates fatty acid oxidation.

References

Application of (R)-3-hydroxypalmitoyl-CoA in studying fatty acid oxidation disorders.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disorders of mitochondrial long-chain fatty acid oxidation (FAO) are a group of severe inherited metabolic diseases. A key intermediate in this pathway is (R)-3-hydroxypalmitoyl-CoA. Deficiencies in the enzymes responsible for its further metabolism, namely Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and the Mitochondrial Trifunctional Protein (MTP) complex, lead to the accumulation of this compound and its derivatives.[1][2] These accumulated metabolites are not only critical diagnostic markers but also pathogenic molecules that contribute to cellular dysfunction, particularly in high-energy-demand tissues like the heart, skeletal muscle, and brain.[3][4] This document provides detailed application notes and protocols for utilizing the analysis of this compound and related metabolites in the research and diagnosis of these disorders.

Introduction: The Role of this compound in FAO Disorders

Mitochondrial fatty acid β-oxidation is a four-step cyclical process that shortens fatty acyl-CoA molecules to produce acetyl-CoA for energy production.[5][6] For long-chain fatty acids, the last three steps of this cycle are catalyzed by the MTP complex, which is bound to the inner mitochondrial membrane.[1][7] The LCHAD enzyme activity, residing on the alpha-subunit of MTP, is responsible for the third step: the NAD+-dependent dehydrogenation of (R)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[2][8]

In LCHAD or MTP deficiencies, this step is impaired, leading to the accumulation of long-chain 3-hydroxyacyl-CoAs. These are then typically hydrolyzed and converted to other derivatives, most notably 3-hydroxyacylcarnitines, which can be detected in patient blood and urine.[3] The accumulation of these long-chain 3-hydroxy fatty acids is cytotoxic, primarily through the disruption of mitochondrial homeostasis, which can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately cell death.[3][4]

Therefore, the study of this compound and its metabolites is central to:

  • Diagnosis: Quantifying pathway-specific metabolites like 3-hydroxypalmitoylcarnitine (C16-OH) for newborn screening and confirmatory testing.[3][4]

  • Pathophysiology Research: Using 3-hydroxy fatty acids in in vitro models to investigate mechanisms of cellular injury and mitochondrial dysfunction.[3]

  • Therapeutic Development: Evaluating the efficacy of potential treatments by monitoring the levels of toxic metabolites or their effects on cellular function.

Signaling and Pathophysiological Pathways

The diagrams below illustrate the normal FAO pathway and the pathological consequences of LCHAD/MTP deficiency.

FA_Oxidation_Pathway cluster_mito Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA LCFA_CoA->Enoyl_CoA VLCAD Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA MTP (Hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA MTP (LCHAD Activity) Short_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Short_Acyl_CoA MTP (Thiolase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Short_Acyl_CoA->Enoyl_CoA Re-enters Cycle TCA TCA Cycle Acetyl_CoA->TCA Deficiency LCHAD / MTP Deficiency Deficiency->Hydroxyacyl_CoA Blocks Conversion Pathophysiology_Cascade start LCHAD / MTP Deficiency accumulate Accumulation of This compound & related 3-OH-Fatty Acids start->accumulate mito_dys Mitochondrial Dysfunction accumulate->mito_dys Induces toxicity mptp mPTP Opening mito_dys->mptp atp_dec Decreased ATP Production mito_dys->atp_dec ros Increased ROS Production mito_dys->ros swelling Mitochondrial Swelling mptp->swelling cell_death Cell Injury & Death (Cardiomyopathy, Neuropathy) swelling->cell_death atp_dec->cell_death ros->cell_death Experimental_Workflow cluster_patient Patient-Derived Samples cluster_analysis Biochemical & Functional Analysis cluster_research Pathophysiology Research Model dbs Dried Blood Spot (DBS) msms Acylcarnitine Profiling (MS/MS) dbs->msms Screening & Diagnosis biopsy Skin Biopsy fibroblast Establish Fibroblast Culture biopsy->fibroblast flux Fatty Acid Oxidation Flux Assay fibroblast->flux Confirmatory Testing enzyme LCHAD/MTP Enzyme Assay fibroblast->enzyme Confirmatory Testing isolate_mito Isolate Mitochondria (from cells or tissue) fibroblast->isolate_mito swelling_assay Mitochondrial Swelling Assay (using 3-OH-Palmitic Acid) isolate_mito->swelling_assay Investigate Toxicity

References

Troubleshooting & Optimization

Preventing the degradation of (R)-3-hydroxypalmitoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-3-hydroxypalmitoyl-CoA. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful quantification of this compound in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the sample preparation and analysis of this compound.

Q1: I am observing consistently low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?

A1: A complete loss of signal is a critical issue that requires a systematic approach to diagnose. Here are the most common culprits:

  • Sample Degradation: this compound is highly susceptible to both enzymatic and chemical degradation. The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH.[1] Endogenous enzymes such as acyl-CoA hydrolases can rapidly cleave the molecule.

  • Inefficient Extraction: The choice of extraction solvent and procedure is critical for quantitative recovery. Suboptimal methods can lead to poor yields.

  • Suboptimal LC-MS/MS Parameters: Incorrect mass transitions, insufficient collision energy, or non-ideal source conditions can lead to poor sensitivity.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte.[1]

Q2: My recovery of this compound is highly variable between samples. How can I improve reproducibility?

A2: Variability in recovery often points to inconsistencies in sample handling and preparation. To improve reproducibility:

  • Standardize Sample Handling: Flash-freeze all samples immediately in liquid nitrogen upon collection and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Use an Internal Standard: Incorporate a suitable internal standard, such as a stable isotope-labeled this compound or an odd-chain acyl-CoA like heptadecanoyl-CoA, at the very beginning of the extraction process.[2][3] This will help to correct for losses during sample preparation.

  • Ensure Complete Homogenization: Incomplete disruption of cells or tissues will lead to inefficient extraction. A glass homogenizer is often recommended for thorough homogenization.[2]

Q3: I am observing significant peak tailing for my this compound peak in my chromatogram. What can I do to improve peak shape?

A3: Peak tailing for acyl-CoAs is a common chromatographic issue. Here are some troubleshooting steps:

  • Optimize Mobile Phase pH: The phosphate groups on the CoA moiety can interact with the stationary phase. Using a mobile phase with an appropriate pH can improve peak shape.

  • Check for Column Contamination: Residual matrix components on the column can lead to poor chromatography. Implement a robust column washing protocol between samples.

  • Adjust Sample Reconstitution Solvent: Ensure the solvent used to reconstitute the dried extract is compatible with the initial mobile phase conditions. High organic content in the reconstitution solvent can lead to peak distortion in reversed-phase chromatography.

Quantitative Data Summary

The recovery of this compound is highly dependent on the chosen extraction method and the sample matrix. The following table summarizes reported recovery efficiencies for long-chain acyl-CoAs using different extraction protocols.

Extraction MethodTissue/Cell TypeReported Recovery (%)Reference
Acetonitrile/Isopropanol with SPEVarious Tissues60-140%[2]
Potassium Phosphate Buffer & AcetonitrileRat Heart, Kidney, Muscle70-80%[2]
80% MethanolLiver TissueHigh MS Intensities[4]
5-Sulfosalicylic Acid (SSA)Cultured Cells>100% (for short-chain)[3][5]
10% Trichloroacetic Acid (TCA) + SPECultured Cells60% (for Acetyl-CoA)[3][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of this compound from biological samples, adapted from established methods to maximize stability and recovery.

Protocol: Extraction of this compound from Mammalian Tissues

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Internal Standard (e.g., ¹³C-labeled Palmitoyl-CoA or Heptadecanoyl-CoA)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in the pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly until no visible particles remain.

    • Add 1 mL of a 3:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.

    • Homogenize again for 1 minute.

  • Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Sonicate the sample in an ice-water bath for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.

  • Drying:

    • Dry the supernatant under a gentle stream of nitrogen at room temperature or using a vacuum concentrator. It is crucial to avoid excessive heat, which can lead to degradation.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Degradation and Prevention Workflow

The following diagram illustrates the potential degradation pathways for this compound during sample preparation and the key preventative measures at each step.

Workflow for Preventing this compound Degradation Start Sample Collection FlashFreeze Immediate Flash Freezing (-80°C Storage) Start->FlashFreeze Homogenization Homogenization FlashFreeze->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Degradation1 Enzymatic Degradation (e.g., Acyl-CoA Hydrolases) Homogenization->Degradation1 Drying Solvent Evaporation Extraction->Drying Degradation2 Chemical Hydrolysis (Thioester Bond Cleavage) Extraction->Degradation2 Reconstitution Reconstitution Drying->Reconstitution Prevention4 Avoid Excessive Heat (Room Temperature Drying) Drying->Prevention4 Analysis LC-MS/MS Analysis Reconstitution->Analysis Prevention5 Stable Reconstitution Solvent (Buffered, Low Aqueous) Reconstitution->Prevention5 Prevention1 Low Temperature (Work on Ice) Degradation1->Prevention1 Prevention2 Acidic pH Buffer (pH 4.9) Degradation1->Prevention2 Prevention3 Organic Solvents (Acetonitrile, Isopropanol) Degradation2->Prevention3

Caption: A workflow illustrating key steps to prevent degradation of this compound.

This compound in Mitochondrial Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The following diagram outlines its position in this metabolic pathway.

Mitochondrial Beta-Oxidation of Palmitoyl-CoA PalmitoylCoA Palmitoyl-CoA (C16) trans_2_EnoylCoA trans-Δ²-Enoyl-CoA PalmitoylCoA->trans_2_EnoylCoA Acyl-CoA Dehydrogenase R_3_Hydroxy This compound trans_2_EnoylCoA->R_3_Hydroxy Enoyl-CoA Hydratase _3_KetoacylCoA 3-Ketoacyl-CoA R_3_Hydroxy->_3_KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase MyristoylCoA Myristoyl-CoA (C14) _3_KetoacylCoA->MyristoylCoA Thiolase AcetylCoA Acetyl-CoA _3_KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: The role of this compound in the beta-oxidation spiral.

Troubleshooting Logic for Low Analyte Recovery

This decision tree provides a logical workflow for troubleshooting low recovery of this compound.

Troubleshooting Low Recovery of this compound Start Low Recovery Observed CheckIS Is Internal Standard Recovery Also Low? Start->CheckIS SampleHandling Review Sample Handling: - Flash Freezing? - Storage at -80°C? - Minimized Freeze-Thaw? CheckIS->SampleHandling Yes LCMS_Problem Investigate LC-MS/MS System: - Check Instrument Sensitivity - Optimize MS Parameters - Evaluate Matrix Effects CheckIS->LCMS_Problem No ExtractionEfficiency Evaluate Extraction Efficiency: - Complete Homogenization? - Correct Solvent Ratios? - Sufficient Vortexing/Sonication? SampleHandling->ExtractionEfficiency SPE_Issues Troubleshoot SPE Step (if used): - Correct Column Conditioning? - Optimized Wash/Elution? ExtractionEfficiency->SPE_Issues AnalyteDegradation Suspect Analyte Degradation: - Work on Ice? - Use Acidic Buffer? - Fresh Solvents? SPE_Issues->AnalyteDegradation

Caption: A decision tree to systematically troubleshoot low analyte recovery.

References

Technical Support Center: Optimizing LC-MS/MS for 3-Hydroxyacyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sensitive detection of 3-hydroxyacyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section offers structured approaches to diagnose and resolve common issues encountered during the LC-MS/MS analysis of 3-hydroxyacyl-CoAs.

Issue 1: Low or No Signal Intensity

A weak or absent signal for your 3-hydroxyacyl-CoA of interest is a frequent challenge. This guide provides a systematic workflow to identify the root cause.

Initial Checks:

  • Mass Spectrometer Performance: Confirm the instrument is functioning correctly by infusing a known, stable compound to verify a response.

  • Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation or contamination.[1]

  • Instrument Parameters: Double-check that all instrument settings, such as voltages and gas flows, are correctly configured for your specific analytes and that a stable electrospray is achieved.[1]

Troubleshooting Workflow:

G cluster_start cluster_system_check System & Standard Integrity cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_solution start Low/No Signal Detected system_ok System Performance OK? (Infuse standard) start->system_ok fresh_reagents Fresh Standards & Mobile Phase? system_ok->fresh_reagents Yes solution Signal Restored system_ok->solution No, Fix MS spe_check SPE Recovery Optimal? fresh_reagents->spe_check Yes fresh_reagents->solution No, Remake degradation_check Analyte Degradation Minimized? spe_check->degradation_check Yes spe_check->solution No, Optimize SPE peak_shape Good Peak Shape? degradation_check->peak_shape Yes degradation_check->solution No, Adjust pH/Temp retention_time Consistent Retention Time? peak_shape->retention_time Yes peak_shape->solution No, Check Column ionization_check Ionization Efficiency OK? retention_time->ionization_check Yes retention_time->solution No, Check Pump/Mobile Phase mrm_check MRM Transitions Optimized? ionization_check->mrm_check Yes ionization_check->solution No, Adjust Source mrm_check->solution Yes, Signal Restored mrm_check->solution No, Re-optimize CE

Caption: A logical workflow for troubleshooting low LC-MS signal.

Potential Causes and Solutions:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are processed quickly and at low temperatures. Use of an acidic reconstitution solvent can improve stability.[1][2]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can affect ionization efficiency.[1] Consider optimizing mobile phase additives.

  • Ion Suppression: Matrix effects from complex biological samples can significantly diminish the signal of the target analyte.[1] Improve sample clean-up or modify chromatographic conditions to separate the analyte from interfering compounds.

  • Suboptimal MS Parameters: Incorrect precursor and product ion selection or inadequate collision energy will result in poor sensitivity.[1][3] Infuse the standard directly into the mass spectrometer to optimize these parameters.

  • Chromatographic Issues: Poor peak shape, often due to column contamination or overload, can lower the signal-to-noise ratio.[1]

Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)

Suboptimal peak shapes can compromise both quantification and identification of 3-hydroxyacyl-CoAs.

Potential Causes and Solutions:

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak distortion.[4] Implement a robust column washing procedure.

  • Injection Solvent Effects: If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting or broadening.[4] If possible, reconstitute the sample in the initial mobile phase.

  • Secondary Interactions: Residual silanol groups on the column can interact with the analyte, causing peak tailing.[5] Consider using a column with advanced end-capping or adjusting the mobile phase pH.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[4] Minimize tubing length and ensure all fittings are secure.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for detecting 3-hydroxyacyl-CoAs?

A1: Positive mode electrospray ionization (ESI+) is generally preferred for the detection of short-chain acyl-CoAs, as they are more efficiently ionized under these conditions.[6] However, it is always recommended to screen analytes in both positive and negative modes to ensure optimal response, especially for novel or modified compounds.[7]

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?

A2: In positive mode MS/MS, acyl-CoAs typically exhibit a characteristic fragmentation pattern. A neutral loss of 507 amu, corresponding to the 3'-phosphate-adenosine-5'-diphosphate moiety, is commonly observed.[6][8] Another common fragment ion is observed at a mass-to-charge ratio (m/z) of 428, which arises from the fragmentation of the phosphate-adenosine portion.[6][9]

AcylCoA Acyl-CoA Precursor Ion [M+H]+ Fragment1 Fragment Ion [M - 507 + H]+ AcylCoA->Fragment1 Neutral Loss of 507 amu Fragment2 Fragment Ion m/z 428 AcylCoA->Fragment2 Phosphate-Adenosine Fragmentation

Caption: Common fragmentation pathways for acyl-CoAs in positive mode MS/MS.

Q3: How can I improve the retention and separation of 3-hydroxyacyl-CoAs on a reversed-phase column?

A3: The polarity of acyl-CoAs varies significantly with chain length, which can make chromatographic separation challenging.[10] To improve retention and separation:

  • Mobile Phase pH: Operating at a higher pH (e.g., using ammonium hydroxide) can improve peak shape and retention for some acyl-CoAs.[10]

  • Gradient Optimization: A carefully optimized gradient, starting with a low percentage of organic solvent and ramping up, is crucial for resolving different acyl-CoA species.[11]

  • Column Choice: A C18 or C8 reversed-phase column is commonly used. The specific choice may depend on the chain length of the 3-hydroxyacyl-CoAs being analyzed.[11][12]

Q4: What are the critical aspects of sample preparation for 3-hydroxyacyl-CoA analysis?

A4: Robust sample preparation is essential for accurate and sensitive detection. Key considerations include:

  • Deproteinization: Many methods use agents like trichloroacetic acid for deproteinization.[6]

  • Solid-Phase Extraction (SPE): SPE is frequently employed to purify acyl-CoAs and remove deproteinizing agents and other interfering substances.[6] A C18 SPE cartridge is a common choice.[12]

  • Stability: Acyl-CoAs are unstable in aqueous solutions.[13] It is crucial to minimize the time samples are at room temperature and in aqueous environments to prevent degradation.[1]

Experimental Protocols

Representative Sample Preparation Protocol (Solid-Phase Extraction)

This protocol is a general guideline and may require optimization for specific biological matrices.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[12]

  • Loading: Load 500 µL of the deproteinized sample onto the cartridge.[12]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[12]

  • Elution: Elute the 3-hydroxyacyl-CoAs with 1 mL of methanol.[12]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.[12]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[12]

General LC-MS/MS Parameters

These parameters provide a starting point for method development.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[12]

  • Mobile Phase A: 15 mM ammonium hydroxide in water.[1][11]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[1][11]

  • Flow Rate: 0.3 - 0.4 mL/min.[1][11][12]

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration.[1][11]

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][12]

  • Scan Type: Multiple Reaction Monitoring (MRM).[14]

  • Collision Energy: Optimized for each specific 3-hydroxyacyl-CoA by direct infusion of standards.[12][14]

  • MRM Transitions: Monitor the precursor ion [M+H]+ and characteristic product ions (e.g., [M - 507 + H]+ and m/z 428).[6][9]

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for acyl-CoA analysis.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[12]120 pmol (with derivatization)[12]~50 fmol[12]
Limit of Quantification (LOQ) 5-50 fmol[12]1.3 nmol (LC/MS-based)[12]~100 fmol[12]
Linearity (R²) >0.99[12]>0.99[12]Variable
Precision (RSD%) < 5%[12]< 15%[12]< 20%
Specificity High[12]ModerateHigh

References

Troubleshooting poor peak shape in HPLC analysis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in acyl-CoA analysis?

A1: Poor peak shape in acyl-CoA HPLC analysis, manifesting as peak tailing, fronting, or broadening, can stem from several factors. The most common causes include:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar phosphate groups of acyl-CoAs, leading to peak tailing.[1][2]

  • Metal Chelation: The phosphate groups on acyl-CoAs can chelate with active metal sites on the column, frits, or even within the HPLC system, causing peak tailing.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the acyl-CoAs and the stationary phase, influencing peak shape.[4][5]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[4][6]

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[6][7]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can lead to peak broadening.[5][8]

Q2: Why do my acyl-CoA peaks show significant tailing?

A2: Peak tailing for acyl-CoAs is a frequent issue, primarily due to their chemical structure. The negatively charged phosphate groups are prone to strong secondary interactions with the stationary phase.[3] Specific causes include:

  • Interaction with Silanol Groups: Free silanol groups on the surface of silica-based columns are acidic and can interact ionically with the basic components of the acyl-CoA molecule, slowing down a portion of the analyte molecules and causing a "tail".[1][2]

  • Chelation with Metal Ions: Trace metal contaminants in the silica matrix of the column or on stainless steel surfaces of the HPLC system can act as active sites that chelate with the phosphate groups of the acyl-CoAs, leading to tailing.[3]

  • Inadequate Mobile Phase Buffering: If the mobile phase pH is not properly buffered, small variations can alter the ionization of silanol groups, leading to inconsistent interactions and peak tailing.[5]

Q3: What causes peak fronting in my acyl-CoA chromatogram?

A3: Peak fronting, where the peak is preceded by a sloping front, is often related to the sample and injection conditions. Common causes include:

  • Column Overloading: Injecting a sample that is too concentrated can lead to a situation where the stationary phase becomes saturated, causing some analyte molecules to travel through the column more quickly, resulting in a fronting peak.[4][6][9]

  • Sample Solvent and Mobile Phase Mismatch: If your acyl-CoA sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, the sample band will not be properly focused on the column head, leading to peak fronting.[6][7][10]

  • Low Temperature: Operating at a temperature that is too low can sometimes contribute to peak fronting.[11]

Troubleshooting Guides

Issue 1: Peak Tailing of Acyl-CoA Analytes

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for acyl-CoA compounds.

Step 1: Evaluate the Mobile Phase

  • pH Adjustment: The pH of the mobile phase is critical. For basic compounds, lowering the pH (e.g., to 2-3) can protonate silanol groups and reduce secondary interactions.[5][8] For acidic compounds, maintaining a pH below the pKa is recommended.[5]

  • Buffer Strength: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[5]

  • Use of Additives: Consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase to block metal active sites. Phosphate buffers can also be effective as they compete with the acyl-CoA phosphate groups for active sites on the column and HPLC system.[3]

Step 2: Consider the Stationary Phase

  • Column Chemistry: Use a high-quality, end-capped C18 column to minimize the number of free silanol groups.[4] For particularly problematic separations, consider a column with a different stationary phase, such as one with a polar-embedded group.

  • Column Contamination: If the column is old or has been used with complex samples, it may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.[4][5]

Step 3: Optimize Injection and Sample Preparation

  • Sample Concentration: Dilute your sample to see if the tailing improves. This can help determine if you are overloading the column.[5]

  • Injection Volume: Reduce the injection volume. A good starting point is to keep the injection volume to less than 5% of the column volume.[5]

Step 4: Employ Ion-Pairing Agents

  • Introduction to Ion-Pairing: For highly polar or ionic compounds like acyl-CoAs, ion-pairing agents can significantly improve peak shape. These agents, such as triethylamine (TEA) or alkyl sulfonates, are added to the mobile phase.[12] They work by forming a neutral ion pair with the charged analyte or by masking active sites on the stationary phase.[13]

  • Protocol for Using Triethylamine (TEA):

    • Prepare your mobile phase as usual.

    • Add TEA to the aqueous component of the mobile phase at a concentration of 0.1% (v/v).

    • Adjust the final pH of the mobile phase.

    • Equilibrate the column with the TEA-containing mobile phase for an extended period (at least 30-60 minutes) before injecting your sample.

Quantitative Data Summary: Effect of Mobile Phase pH on Tailing Factor

AnalyteMobile Phase pHTailing Factor (Tf)Peak Shape
Palmitoyl-CoA7.02.1Tailing
Palmitoyl-CoA4.51.5Improved Symmetry
Palmitoyl-CoA2.51.1Symmetrical

Note: This table illustrates a typical trend. Actual values may vary based on the specific column and HPLC system.

Troubleshooting Workflow for Peak Tailing

Start Poor Peak Shape: Peak Tailing Observed Check_Mobile_Phase Step 1: Evaluate Mobile Phase Start->Check_Mobile_Phase Check_pH Is pH appropriate for acyl-CoA and column? Check_Mobile_Phase->Check_pH Adjust_pH Adjust pH (e.g., lower to 2-3) Check_pH->Adjust_pH No Check_Buffer Is buffer strength adequate (10-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_pH Increase_Buffer Increase buffer concentration Check_Buffer->Increase_Buffer No Check_Column Step 2: Assess Column Condition Check_Buffer->Check_Column Yes Increase_Buffer->Check_Buffer Column_Old Is the column old or contaminated? Check_Column->Column_Old Flush_Replace_Column Flush with strong solvent or replace column Column_Old->Flush_Replace_Column Yes Check_Injection Step 3: Optimize Injection Column_Old->Check_Injection No Flush_Replace_Column->Check_Column Overloading Is column overloading suspected? Check_Injection->Overloading Reduce_Concentration Dilute sample or reduce injection volume Overloading->Reduce_Concentration Yes Consider_IP Step 4: Use Ion-Pairing Agent Overloading->Consider_IP No Reduce_Concentration->Check_Injection Add_TEA Add Triethylamine (TEA) to mobile phase Consider_IP->Add_TEA Resolution Peak Shape Resolved? Add_TEA->Resolution

Caption: A systematic workflow for troubleshooting peak tailing in acyl-CoA analysis.

Issue 2: Peak Fronting of Acyl-CoA Analytes

This guide outlines a systematic approach to address peak fronting issues.

Step 1: Address Potential Column Overload

  • Reduce Sample Concentration: The most common cause of fronting is injecting too much analyte.[4][6] Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you have identified concentration overload as the issue.

  • Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.[14]

Step 2: Match Sample Solvent to Mobile Phase

  • Solvent Strength: The elution strength of your sample solvent should be equal to or weaker than the initial mobile phase.[6][7] Dissolving samples in a strong solvent like 100% acetonitrile when the initial mobile phase is highly aqueous can cause peak fronting.

  • Protocol for Solvent Matching:

    • Identify the composition of your initial mobile phase (e.g., 95% Water, 5% Acetonitrile).

    • If possible, dissolve your acyl-CoA standards and samples in this initial mobile phase composition.

    • If solubility is an issue, use the weakest solvent possible that can adequately dissolve your sample.

Step 3: Check for Column and System Issues

  • Column Collapse: While less common, peak fronting accompanied by a sudden decrease in retention time can indicate column bed collapse, which can happen with highly aqueous mobile phases on some C18 columns.[6][15] If this is suspected, flushing the column with 100% acetonitrile may restore it.[15] Using an aqueous-stable C18 column is recommended for highly aqueous mobile phases.[15]

  • Extra-column Effects: Check for any unnecessary dead volume in the system, such as from improperly seated fittings.[15]

Quantitative Data Summary: Effect of Sample Solvent on Peak Shape

AnalyteSample SolventMobile Phase (Initial)Asymmetry Factor (As)Peak Shape
Acetyl-CoA80% Acetonitrile95% Aqueous0.7Fronting
Acetyl-CoA5% Acetonitrile95% Aqueous1.0Symmetrical

Note: This table illustrates a typical trend. Asymmetry Factor (As) < 1 indicates fronting.

Logical Relationship Diagram for Peak Fronting Causes

Fronting Peak Fronting Overload Column Overload Fronting->Overload Solvent_Mismatch Sample Solvent / Mobile Phase Mismatch Fronting->Solvent_Mismatch Column_Issues Column Degradation Fronting->Column_Issues Concentration High Sample Concentration Overload->Concentration Volume Large Injection Volume Overload->Volume Strong_Solvent Sample Solvent Stronger than Mobile Phase Solvent_Mismatch->Strong_Solvent Collapse Column Bed Collapse Column_Issues->Collapse

Caption: Common causes leading to peak fronting in HPLC analysis.

Experimental Protocols

Protocol 1: Column Flushing to Remove Contaminants

This protocol is for cleaning a reversed-phase column that shows signs of contamination, leading to poor peak shape.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Initial Wash: Flush the column with your mobile phase without the buffer salts (e.g., if your mobile phase is a phosphate buffer/acetonitrile mix, flush with a water/acetonitrile mix of the same ratio) for 15-20 column volumes.

  • Organic Solvent Wash: Flush the column with 100% acetonitrile or methanol for 20-30 column volumes.

  • Stronger Solvent Wash (if needed): For stubborn, non-polar contaminants, you can wash with isopropanol.

  • Re-equilibration: Re-introduce the initial mobile phase (with buffer) and equilibrate the column until the baseline is stable.

Protocol 2: Mobile Phase Preparation with an Ion-Pairing Agent (TEA)

This protocol describes how to prepare a mobile phase containing triethylamine (TEA) to improve the peak shape of basic analytes.

  • Prepare Aqueous Phase: Start with HPLC-grade water.

  • Add Buffer Salts: Dissolve the buffer salts (e.g., potassium phosphate) to the desired concentration.

  • Add TEA: Using a micropipette, add triethylamine to the aqueous solution to a final concentration of 0.1% (v/v).

  • Adjust pH: Adjust the pH of the aqueous solution to the desired level using an appropriate acid (e.g., phosphoric acid).

  • Final Mobile Phase Preparation: Mix the prepared aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio.

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Mechanism of Silanol Interaction and Mitigation

cluster_0 Peak Tailing Mechanism cluster_1 Mitigation Strategy AcylCoA Acyl-CoA (with PO4³⁻ group) Interaction Ionic Interaction AcylCoA->Interaction Silanol Deprotonated Silanol Group (Si-O⁻) on Stationary Phase Silanol->Interaction Tailing Result: Peak Tailing Interaction->Tailing Low_pH Low pH Mobile Phase (e.g., pH 2.5) Protonated_Silanol Protonated Silanol Group (Si-OH) Low_pH->Protonated_Silanol No_Interaction Reduced Ionic Interaction Protonated_Silanol->No_Interaction Symmetrical_Peak Result: Symmetrical Peak No_Interaction->Symmetrical_Peak AcylCoA_2 Acyl-CoA AcylCoA_2->No_Interaction

Caption: Interaction of acyl-CoA with silanol groups leading to tailing and its mitigation.

References

Technical Support Center: Enzymatic Synthesis of (R)-3-hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the enzymatic synthesis of (R)-3-hydroxypalmitoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why am I observing very low or no formation of this compound?

Possible Cause 1: Low Substrate Specificity of the (R)-specific Enoyl-CoA Hydratase (PhaJ) for Long-Chain Substrates.

Many commonly used (R)-specific enoyl-CoA hydratases, such as PhaJ from Aeromonas caviae, exhibit high activity towards short- to medium-chain enoyl-CoAs (C4-C6) but have significantly reduced activity for long-chain substrates like 2-hexadecenoyl-CoA (C16).[1][2]

Solution:

  • Enzyme Selection/Engineering: Utilize a PhaJ enzyme known to have higher activity on long-chain substrates. For instance, PhaJ4 from Pseudomonas aeruginosa has been shown to have more consistent activity across different chain lengths compared to other isoforms.[3] Alternatively, consider using a site-directed mutagenized variant of a PhaJ enzyme. Studies have shown that mutations in the substrate-binding pocket, for example at positions Leu-65 and Val-130 in PhaJ from Aeromonas caviae, can increase the enzyme's activity towards longer-chain substrates.[2]

Possible Cause 2: Poor Solubility of the Long-Chain Substrate.

2-hexadecenoyl-CoA is a long-chain fatty acyl-CoA with limited solubility in aqueous buffers, which can severely limit its availability to the enzyme.

Solution:

  • Use of Detergents or Co-solvents: Include a low concentration of a mild non-ionic detergent (e.g., Triton X-100 or Tween 20) or an organic co-solvent (e.g., DMSO or ethanol) in the reaction mixture to improve the solubility of the substrate. It is crucial to first test the effect of the chosen additive on enzyme activity and stability, as high concentrations can be denaturing.

Possible Cause 3: Sub-optimal Reaction Conditions.

The pH, temperature, or buffer composition may not be optimal for the specific PhaJ enzyme being used.

Solution:

  • Optimize Reaction Parameters: Systematically vary the pH (typically in the range of 7.0-8.5), temperature (typically 25-37°C), and buffer components to find the optimal conditions for your enzyme. Refer to the literature for the optimal conditions for the specific PhaJ variant you are using. For example, the PhaJ from Aeromonas caviae is often assayed at pH 8.0.[1]

Q2: The reaction starts well but stops before all the substrate is consumed. What could be the reason?

Possible Cause 1: Enzyme Instability.

The (R)-specific enoyl-CoA hydratase may not be stable under the reaction conditions for the required duration.

Solution:

  • Addition of Stabilizing Agents: Include stabilizing agents such as glycerol (5-20%), BSA (0.1-1 mg/mL), or DTT (1-5 mM) in the reaction buffer.

  • Enzyme Immobilization: Consider immobilizing the enzyme on a solid support. This can often improve its stability and allow for easier removal from the reaction mixture.

  • Lower Reaction Temperature: If possible, perform the reaction at a lower temperature to enhance enzyme stability, though this may require a longer reaction time or a higher enzyme concentration.

Possible Cause 2: Product Inhibition.

The accumulation of the product, this compound, may be inhibiting the enzyme.

Solution:

  • In situ Product Removal: If feasible, implement a system for the continuous removal of the product from the reaction mixture. This could involve techniques like liquid-liquid extraction or the use of a product-adsorbing resin.

  • Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, use a fed-batch approach where the substrate is added gradually over time. This can help to keep the product concentration below the inhibitory level.

Q3: How can I confirm the identity and purity of my synthesized this compound?

Solution:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing acyl-CoA species. A C18 reverse-phase column is typically used with a gradient of acetonitrile in a phosphate buffer. The product can be detected by its absorbance at 260 nm (due to the adenine moiety of CoA).

  • Mass Spectrometry: For unambiguous identification, couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the product.

  • Enzymatic Assay: The stereospecificity of the product can be confirmed by using a subsequent enzymatic reaction with an (R)-specific or (S)-specific 3-hydroxyacyl-CoA dehydrogenase and monitoring the consumption of the product.[1]

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for the enzymatic synthesis of this compound?

A: The typical starting material is trans-2-hexadecenoyl-CoA. This substrate can be synthesized from trans-2-hexadecenoic acid and Coenzyme A.

Q: Where can I obtain the (R)-specific enoyl-CoA hydratase (PhaJ) enzyme?

Q: How can I monitor the progress of the reaction?

A: The hydration of the trans-2-enoyl-CoA substrate leads to a decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond.[1] This change can be monitored spectrophotometrically. Alternatively, samples can be taken at different time points and analyzed by HPLC.

Q: What are some key considerations for scaling up the synthesis?

A: For large-scale synthesis, consider the cost and availability of the substrate and coenzyme A. Enzyme stability becomes even more critical, so enzyme immobilization is highly recommended. Efficient mixing to overcome substrate solubility issues and a robust method for product purification are also essential.

Data Presentation

Table 1: Substrate Specificity of (R)-specific Enoyl-CoA Hydratase (PhaJAc) from Aeromonas caviae

SubstrateKm (μM)Vmax (U/mg)
Crotonyl-CoA (C4)296.2 x 10³
2-Pentenoyl-CoA (C5)362.8 x 10³
2-Hexenoyl-CoA (C6)341.8 x 10³
2-Octenoyl-CoA (C8)502.5
(Data adapted from reference[1])

Table 2: Kinetic Constants of Wild-type and Mutated PhaJAc for Substrates of Varying Chain Lengths

SubstrateWild-type PhaJAcL65A Mutant PhaJAcV130G Mutant PhaJAc
kcat (s-1) kcat (s-1) kcat (s-1)
Crotonyl-CoA (C4)200012001100
2-Hexenoyl-CoA (C6)12001100900
2-Octenoyl-CoA (C8)1.61211
2-Decenoyl-CoA (C10)0.8109.1
2-Dodecenoyl-CoA (C12)0.56.55.8
(Data adapted from reference[2])

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

1. Materials:

  • (R)-specific enoyl-CoA hydratase (PhaJ), purified

  • trans-2-hexadecenoyl-CoA (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Reaction vessel (e.g., microcentrifuge tube or glass vial)

  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of trans-2-hexadecenoyl-CoA in a suitable solvent (e.g., DMSO) to aid solubility.

  • In a reaction vessel, prepare the reaction mixture with the following components (example concentrations, may require optimization):

    • 50 mM Tris-HCl, pH 8.0

    • 0.25 mM trans-2-hexadecenoyl-CoA (add from stock solution, ensure final solvent concentration is low, e.g., <1%)

    • X µg/mL purified (R)-specific enoyl-CoA hydratase (start with a concentration determined from its activity on a standard substrate like crotonyl-CoA)

  • Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitor the reaction progress by taking aliquots at various time points and measuring the decrease in absorbance at 263 nm or by analyzing the samples via HPLC.

  • Once the reaction is complete (no further decrease in absorbance or substrate consumption), stop the reaction by adding an equal volume of ice-cold acetonitrile or by boiling for 5 minutes.

  • Centrifuge the mixture to pellet the denatured enzyme.

  • The supernatant containing this compound can be used for downstream applications or further purified by preparative HPLC.

Visualizations

Enzymatic_Synthesis sub trans-2-Hexadecenoyl-CoA prod This compound sub->prod Hydration enzyme (R)-specific Enoyl-CoA Hydratase (PhaJ) enzyme->sub water H₂O water->enzyme Troubleshooting_Workflow start Low Yield of This compound q1 Is there any product formation? start->q1 a1_no Check Enzyme Activity - Use a positive control (e.g., crotonyl-CoA) - Verify enzyme integrity (SDS-PAGE) q1->a1_no No a1_yes Is the reaction stalling? q1->a1_yes Yes a2_yes Investigate Enzyme Stability - Add stabilizers (glycerol, BSA) - Lower reaction temperature Consider Product Inhibition - In situ product removal a1_yes->a2_yes Yes a2_no Optimize for Long-Chain Substrate - Use engineered PhaJ with higher C16 activity - Increase substrate solubility (detergents) - Optimize pH and temperature a1_yes->a2_no No

References

Stability of (R)-3-hydroxypalmitoyl-CoA in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-hydroxypalmitoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability and handling of this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by pH, temperature, and the presence of nucleophiles or hydrolytic enzymes. The thioester bond is susceptible to hydrolysis, which is accelerated at higher temperatures and alkaline pH.[1]

Q2: What is the recommended pH range for storing and handling this compound solutions?

A2: To minimize chemical hydrolysis, it is recommended to maintain this compound solutions at a slightly acidic pH, ideally between 4.0 and 6.8. Alkaline conditions (pH > 7.5) should be avoided as they significantly increase the rate of thioester bond cleavage.

Q3: How should I store stock solutions of this compound?

A3: For short-term storage (up to 48 hours), solutions should be kept at 4°C. For long-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. One study on various acyl-CoAs showed that storing them at 4°C in an autosampler led to degradation of 30% or less for many species over 24 hours in an ammonium acetate buffer at pH 6.8.[2]

Q4: I am observing rapid degradation of my this compound in my experimental setup. What could be the cause?

A4: Rapid degradation can be due to several factors:

  • High pH: Ensure your buffer system is not alkaline.

  • Elevated Temperature: Perform experiments on ice whenever possible and minimize the time the compound spends at room temperature.

  • Enzymatic Contamination: If you are using biological samples, they may contain thioesterases that can hydrolyze the acyl-CoA.[3] Consider using purified systems or adding enzyme inhibitors if appropriate.

  • Presence of Nucleophiles: Certain buffer components can act as nucleophiles and attack the thioester bond. It is advisable to use non-nucleophilic buffers.

Q5: Can I use buffers containing primary amines, such as Tris?

A5: It is generally recommended to avoid buffers with primary amines, like Tris, as they can act as nucleophiles and catalyze the hydrolysis of the thioester bond. Buffers such as phosphate, HEPES, or MOPS are generally more suitable, provided the pH is maintained in the optimal range.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biological activity of this compound Degradation of the compound due to improper storage or handling.Verify storage conditions (pH, temperature). Prepare fresh solutions from a new stock. Check the integrity of the compound using an analytical method like LC-MS.
Inconsistent results between experiments Variability in the stability of this compound in the assay buffer.Prepare fresh buffer for each experiment. Ensure the pH of the buffer is consistent. Minimize the pre-incubation time of the compound in the assay buffer.
Precipitation of this compound in the buffer Low solubility of the long-chain acyl-CoA in aqueous buffers.Consider the addition of a small percentage of an organic solvent like acetonitrile (e.g., 20%) to improve solubility, especially for medium to long-chain acyl-CoAs.[2]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products such as Coenzyme A and 3-hydroxypalmitic acid.Optimize the sample preparation and analysis workflow to minimize degradation. This includes keeping samples cold and analyzing them as quickly as possible after preparation.

Stability Data

The following table summarizes the expected stability of this compound in different buffer systems over a 48-hour period. This data is representative and based on the general behavior of long-chain acyl-CoAs. Actual stability may vary depending on the specific experimental conditions.

Buffer SystempHTemperature (°C)Remaining this compound after 24h (%)Remaining this compound after 48h (%)
50 mM Ammonium Acetate4.04>95~90
50 mM Potassium Phosphate6.84~90~80
50 mM Potassium Phosphate7.44~80~65
50 mM Potassium Phosphate7.425~60~40
50 mM Tris-HCl8.025<40<20

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol is adapted from methodologies used for evaluating the stability of various acyl-CoAs.[2]

1. Materials:

  • This compound
  • Buffer systems of interest (e.g., 50 mM Ammonium Acetate, pH 4.0; 50 mM Potassium Phosphate, pH 6.8 and 7.4)
  • HPLC or LC-MS system with a C18 column
  • Temperature-controlled autosampler or incubator
  • Appropriate solvents for chromatography (e.g., water with 5 mM ammonium acetate, methanol)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a slightly acidic buffer).
  • Dilute the stock solution to a final concentration of 1 µM in each of the buffer systems to be tested.
  • Divide each solution into aliquots for different time points and temperatures.
  • For each condition, place the samples in a temperature-controlled environment (e.g., 4°C or 25°C).
  • At designated time points (e.g., 0, 8, 16, 24, 48 hours), take an aliquot from each condition.
  • Immediately analyze the samples by injecting a standard volume (e.g., 5 µL) into the HPLC or LC-MS system.
  • Use a reverse-phase C18 column with a suitable gradient to separate this compound from its degradation products. For example, a linear gradient with mobile phase A (water with 5 mM ammonium acetate, pH 6.8) and mobile phase B (methanol) can be used.[2]
  • Monitor the peak area of the intact this compound at each time point.
  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration at time 0.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution of This compound dilute Dilute in Test Buffers (e.g., pH 4.0, 6.8, 7.4) prep_stock->dilute incubate Incubate at Different Temperatures (e.g., 4°C, 25°C) dilute->incubate sample Sample at Various Time Points (0, 8, 16, 24, 48h) incubate->sample analyze Analyze by LC-MS sample->analyze quantify Quantify Peak Area of Intact Acyl-CoA analyze->quantify calculate Calculate % Remaining and Assess Stability quantify->calculate

Caption: Workflow for assessing the stability of this compound.

stability_factors Factors Affecting this compound Stability stability This compound Stability ph pH ph->stability temp Temperature temp->stability enzymes Hydrolytic Enzymes (Thioesterases) enzymes->stability buffer Buffer Composition (Nucleophiles) buffer->stability

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Extraction of Long-Chain Acyl-CoAs from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful isolation and quantification of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the recovery and stability of long-chain acyl-CoAs during extraction?

A1: The successful extraction of long-chain acyl-CoAs is primarily dictated by meticulous sample handling and the choice of extraction methodology. Due to their inherent chemical and enzymatic instability, it is crucial to process fresh tissue immediately.[1] If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they significantly compromise the integrity of these analytes.[1] The extraction process itself requires rapid work on ice to prevent enzymatic and chemical degradation.[1]

Q2: My long-chain acyl-CoA yields are consistently low. What are the potential causes and how can I troubleshoot this issue?

A2: Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors throughout the experimental workflow. The primary culprits are often incomplete cell lysis, degradation of the acyl-CoAs, and inefficient purification. For a systematic approach to troubleshooting, please refer to the detailed guide in the "Troubleshooting" section below.

Q3: What is the best method for storing cell or tissue samples to maintain the integrity of long-chain acyl-CoAs?

A3: For optimal preservation, biological samples should be rapidly flash-frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is essential to halt enzymatic activity and chemical degradation.[1] It is critical to avoid storing samples at higher temperatures, such as -20°C, as this can lead to a significant loss of long-chain acyl-CoAs. Minimizing the number of freeze-thaw cycles is also paramount to preserving sample quality.[1]

Q4: Can you recommend a reliable protocol for the extraction of long-chain acyl-CoAs from cultured cells for LC-MS analysis?

A4: Yes, a detailed protocol for the extraction of long-chain acyl-CoAs from both adherent and suspension cell cultures is provided in the "Experimental Protocols" section of this guide. This protocol incorporates best practices to ensure high recovery and stability of the analytes for downstream LC-MS analysis.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the extraction of long-chain acyl-CoAs.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction - Ensure thorough homogenization of the tissue. For cultured cells, ensure complete lysis with the chosen solvent. A glass homogenizer can improve tissue disruption.[1] - Optimize the ratio of extraction solvent to the amount of tissue or number of cells. A 20-fold excess of solvent is often recommended. - Consider sonication in addition to vortexing to enhance cell disruption and extraction efficiency.[2]
Degradation of Acyl-CoAs - Work quickly and maintain samples on ice at all stages of the extraction process.[1] - Use fresh, high-purity solvents to minimize potential contaminants that could contribute to degradation. - Incorporate an internal standard (e.g., Heptadecanoyl-CoA) early in the protocol to monitor recovery and assess degradation throughout the procedure.[1]
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE column is properly conditioned and equilibrated according to the manufacturer's instructions before loading the sample.[1] - Optimize the wash and elution steps. A weak anion exchange SPE column is often effective for purifying the acyl-CoA fraction.[1] - Ensure the elution solvent is appropriate for the specific SPE sorbent and the long-chain acyl-CoAs of interest.
Precipitation of Long-Chain Species - Long-chain acyl-CoAs have limited solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[1]
Low Signal Intensity in LC-MS Analysis - Sample Degradation: Acyl-CoAs are prone to hydrolysis, especially in non-acidic aqueous solutions.[3] - Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can affect ionization efficiency.[3] - Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[3]

Data Presentation

Table 1: Recovery Rates of Long-Chain Acyl-CoAs with Different Extraction Methods
Extraction MethodTissue/Cell TypeRecovery Rate (%)Reference
Modified HPLC with Solid-Phase PurificationRat Tissues70-80%[4]
Acetonitrile/2-propanol followed by SPEPowdered Rat Liver83-90% (for SPE step)[5]
Table 2: Abundance of Various Acyl-CoA Species in Different Human Cell Lines
Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~5~2
C18:1-CoA-~10~3
C20:4-CoA-~1~0.5

Note: Data from different sources may have variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which can affect direct comparability.[6]

Experimental Protocols

Detailed Protocol for Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures for subsequent LC-MS analysis.[6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (LC-MS grade)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[6]

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[6]

  • Cell Lysis and Extraction:

    • Add a pre-determined volume of ice-cold methanol containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[6]

    • Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[6]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding disturbance of the pellet.[6]

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability.[6] Methanol or a solution of 50% methanol in 50 mM ammonium acetate (pH 7) are common choices.[6]

    • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

Visualizations

Experimental Workflow for Long-Chain Acyl-CoA Extraction

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Optional Purification cluster_analysis Analysis Preparation Harvest Harvest Cells Wash Wash with ice-cold PBS Harvest->Wash Lysis Lyse cells in cold Methanol + Internal Standard Wash->Lysis Proceed Immediately Keep on Ice Centrifuge1 Centrifuge to pellet protein Lysis->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE For cleaner samples Dry Dry Extract CollectSupernatant->Dry Directly for robust samples SPE->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Centrifuge2 Centrifuge to remove debris Reconstitute->Centrifuge2 LCMS LC-MS Analysis Centrifuge2->LCMS

Caption: A generalized workflow for the extraction of long-chain acyl-CoAs from cultured cells.

Troubleshooting Logic for Low Acyl-CoA Recovery

TroubleshootingWorkflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Long-Chain Acyl-CoA Recovery CheckLysis Is cell lysis complete? Start->CheckLysis CheckDegradation Is there evidence of degradation? CheckLysis->CheckDegradation Yes OptimizeLysis Optimize homogenization/sonication Increase solvent:sample ratio CheckLysis->OptimizeLysis No CheckSPE Is SPE recovery optimal? CheckDegradation->CheckSPE No ImproveHandling Work faster and on ice Use fresh, high-purity solvents CheckDegradation->ImproveHandling Yes OptimizeSPE Check column conditioning Optimize wash/elution steps CheckSPE->OptimizeSPE No Resolved Problem Resolved CheckSPE->Resolved Yes OptimizeLysis->Resolved ImproveHandling->Resolved OptimizeSPE->Resolved

Caption: A decision tree for troubleshooting low recovery of long-chain acyl-CoAs.

References

Optimization of collision energy for MS/MS analysis of (R)-3-hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the MS/MS analysis of (R)-3-hydroxypalmitoyl-CoA, with a specific focus on the optimization of collision energy.

Frequently Asked Questions (FAQs)

Q1: What is the importance of optimizing collision energy for the MS/MS analysis of this compound?

A1: Optimizing collision energy is critical for achieving sensitive and specific quantification of this compound. The collision energy directly influences the fragmentation of the precursor ion into product ions. Insufficient energy will result in poor fragmentation and low signal intensity of product ions. Conversely, excessive energy can lead to extensive fragmentation, generating low mass-to-charge (m/z) ions that may not be specific to the analyte, or it can cause the desired product ions to further fragment, thus reducing their intensity and compromising the quality of the analysis. Each molecule has a unique optimal collision energy that maximizes the intensity of specific, information-rich fragment ions, thereby enhancing the signal-to-noise ratio and improving the limit of detection and quantification.

Q2: What are the expected major fragment ions for this compound in positive ion mode MS/MS?

A2: In positive ion mode, acyl-CoAs typically undergo a characteristic fragmentation pattern involving the neutral loss of the phosphorylated ADP moiety. For this compound, a primary fragmentation is the neutral loss of 507.3 Da from the precursor ion.[1][2] Another common fragmentation occurs between the 5' diphosphates, resulting in a daughter ion at m/z 428.1.[2] Additionally, fragmentation related to the 3-hydroxy fatty acid portion of the molecule can be expected, although these may be less intense.

Q3: How does the choice of collision gas affect the optimization of collision energy?

A3: The choice of collision gas (e.g., argon, nitrogen) can influence the optimal collision energy. Heavier gases like argon are generally more efficient at transferring kinetic energy to the precursor ion upon collision, which may necessitate lower collision energy settings compared to lighter gases like nitrogen to achieve the same degree of fragmentation. It is important to maintain consistency in the collision gas type and pressure throughout an experiment and during the optimization process to ensure reproducibility.

Troubleshooting Guide

Problem 1: Low or no signal for product ions of this compound.

Possible Cause Troubleshooting Step
Suboptimal Collision Energy The applied collision energy may be too low for efficient fragmentation or too high, causing excessive fragmentation. Perform a collision energy optimization experiment by systematically varying the collision energy and monitoring the intensity of the target product ions.
Incorrect Precursor Ion Selection Ensure that the correct m/z of the this compound precursor ion is isolated in the first quadrupole. Verify the mass accuracy of your instrument.
Poor Ionization Efficiency Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, capillary temperature, and gas flows, to ensure stable and efficient ionization of the analyte.
Sample Degradation Acyl-CoAs can be unstable. Ensure proper sample handling and storage to prevent degradation. Prepare fresh standards and samples before analysis.

Problem 2: High background noise or interfering peaks in the MS/MS spectrum.

Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation Optimize the liquid chromatography (LC) method to separate this compound from matrix components that may cause interference.
Non-specific Fragmentation The selected product ions may not be unique to this compound. Analyze a standard of your analyte to confirm its characteristic fragment ions and select the most specific ones for your method.
Contaminated Mobile Phase or LC System Use high-purity solvents and additives for your mobile phase. Regularly flush and clean the LC system to remove any contaminants.

Quantitative Data Presentation

The following table summarizes the expected precursor and product ions for this compound and provides a hypothetical representation of the effect of collision energy on the relative intensity of the major product ion. The optimal collision energy for long-chain acyl-CoAs has been reported to be around 30 eV.[3]

Precursor Ion (m/z)Product Ion (m/z)Fragmentation DescriptionCollision Energy (eV)Relative Intensity (%)
1024.6517.3[M+H - 507.3]⁺2040
1024.6517.3[M+H - 507.3]⁺2575
1024.6 517.3 [M+H - 507.3]⁺ 30 100
1024.6517.3[M+H - 507.3]⁺3585
1024.6517.3[M+H - 507.3]⁺4060
1024.6428.1[Adenosine diphosphate]⁺3015

Note: The relative intensities are illustrative and will vary depending on the specific mass spectrometer and experimental conditions.

Experimental Protocols

Protocol for Collision Energy Optimization of this compound

This protocol outlines a general procedure for optimizing the collision energy for the MS/MS analysis of this compound using a triple quadrupole mass spectrometer.

1. Materials and Reagents:

  • This compound standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Volatile buffer salt (e.g., ammonium acetate)

  • Formic acid

2. Instrument Setup:

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • A suitable gradient should be developed to ensure the analyte elutes as a sharp peak.

  • Mass Spectrometer (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows by infusing a standard solution of the analyte.

    • Scan Type: Product Ion Scan

3. Optimization Procedure:

  • Prepare a standard solution of this compound at a concentration that gives a strong signal (e.g., 1 µg/mL).

  • Infuse the standard solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

  • Set the mass spectrometer to isolate the precursor ion of this compound ([M+H]⁺, m/z 1024.6).

  • Acquire a series of product ion spectra by ramping the collision energy over a range of values (e.g., from 10 eV to 50 eV in 2-5 eV steps).

  • For each collision energy value, record the intensity of the major product ions (e.g., m/z 517.3 and m/z 428.1).

  • Plot the intensity of each product ion as a function of the collision energy.

  • The optimal collision energy is the value that produces the highest intensity for the desired product ion.

  • Once the optimal collision energy is determined, the instrument can be switched to Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using the determined precursor-product ion transition and collision energy.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_lcms LC-MS/MS System Setup cluster_optimization Collision Energy Optimization cluster_analysis Data Analysis and Method Finalization prep_std Prepare this compound Standard infuse Infuse Standard or Inject into LC prep_std->infuse prep_sample Prepare Biological Sample Extract lc_setup Configure LC Method (Column, Mobile Phases, Gradient) lc_setup->infuse ms_setup Configure MS Parameters (Ion Source, Precursor Ion) ms_setup->infuse ramp_ce Ramp Collision Energy (e.g., 10-50 eV) infuse->ramp_ce acquire Acquire Product Ion Spectra ramp_ce->acquire plot Plot Ion Intensity vs. Collision Energy acquire->plot determine_opt Determine Optimal Collision Energy plot->determine_opt mrm_setup Set up MRM Method with Optimal CE determine_opt->mrm_setup

References

Strategies to minimize isomerization of 3-hydroxyacyl-CoAs during derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the isomerization of 3-hydroxyacyl-CoAs during derivatization for analytical procedures such as mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isomerization of 3-hydroxyacyl-CoAs and why is it a concern?

A: Isomerization is the process where a molecule is transformed into another molecule with the same atoms but a different arrangement. For 3-hydroxyacyl-CoAs, this can involve the migration of the hydroxyl (-OH) group along the acyl chain (e.g., to the 2- or 4-position) or a change in the stereochemistry at the hydroxyl-bearing carbon. This is a significant concern in analytical chemistry as it leads to the inaccurate quantification of the true 3-hydroxyacyl-CoA isomer and can result in the misinterpretation of metabolic data.

Q2: What are the primary factors that can cause isomerization of 3-hydroxyacyl-CoAs during derivatization?

A: The primary factors include:

  • High Temperatures: Many derivatization protocols require heating to drive the reaction to completion. However, excessive heat can provide the energy needed for the molecule to rearrange.[1][2][3]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze the migration of the acyl group, a process known as acyl migration, which can occur in molecules with a hydroxyl group in proximity to an ester linkage.[4][5]

  • Moisture: The presence of water can lead to the hydrolysis of the thioester bond, and the resulting free acid may be more susceptible to isomerization under certain conditions.

  • Reaction Time: Prolonged exposure to derivatization reagents or harsh conditions increases the likelihood of side reactions, including isomerization.

Q3: Which derivatization techniques are commonly used for 3-hydroxyacyl-CoAs and what are their associated risks?

A: Common derivatization techniques aim to increase the volatility and thermal stability of the analytes for gas chromatography-mass spectrometry (GC-MS) or to enhance ionization for liquid chromatography-mass spectrometry (LC-MS).

Derivatization TechniquePurposeKey ReagentsPotential Isomerization Risk
Silylation Increases volatility for GC-MS by replacing active hydrogens on hydroxyl and carboxyl groups.BSTFA, TMCSHigh - Requires heating, which can promote isomerization.
Acylation Increases volatility and can improve chromatographic separation for GC-MS.Acetic anhydride, Trifluoroacetic anhydride (TFAA)Moderate - Often requires heating and can involve acidic or basic catalysts.
Esterification Converts carboxyl groups to esters for GC-MS analysis.Methanol/HCl, DiazomethaneModerate to High - Acid-catalyzed esterification can promote acyl migration.

Q4: How can I detect if isomerization has occurred in my samples?

A: Detecting isomerization typically involves chromatographic separation of the different isomers.

  • Chromatography: Use high-resolution gas chromatography (GC) or ultra-high-performance liquid chromatography (UHPLC) columns that can separate positional and stereoisomers.

  • Mass Spectrometry (MS): While isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ, aiding in their identification.

  • Use of Standards: Whenever possible, analyze certified reference standards of potential isomers to confirm their retention times and mass spectra.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution(s)
Multiple peaks are observed for a single 3-hydroxyacyl-CoA standard. Isomerization during derivatization.1. Optimize Derivatization Temperature: Reduce the temperature and extend the reaction time. Test a range of temperatures (e.g., 60°C, 70°C, 80°C) to find the lowest effective temperature. 2. Minimize Reaction Time: Determine the minimum time required for complete derivatization to avoid prolonged exposure to harsh conditions. 3. Use a Milder Derivatization Reagent: If using a highly reactive silylating agent, consider a less reactive alternative.
Quantification results are inconsistent or not reproducible. Incomplete or variable derivatization, or uncontrolled isomerization.1. Ensure Anhydrous Conditions: Thoroughly dry samples and use fresh, anhydrous reagents and solvents to prevent hydrolysis. 2. Control pH: If possible, perform the derivatization at a neutral pH to minimize acid or base-catalyzed acyl migration. 3. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard of the 3-hydroxyacyl-CoA of interest to account for variability in derivatization and instrument response.
Poor peak shape and tailing in GC-MS. Incomplete derivatization or adsorption of underivatized analytes to the column.1. Optimize Reagent Concentration: Ensure a sufficient excess of the derivatization reagent is used to drive the reaction to completion. 2. Check for Moisture: Water can consume the derivatization reagent. Ensure all components are dry. 3. Increase Derivatization Temperature/Time Cautiously: If incomplete derivatization is suspected, incrementally increase temperature or time while monitoring for isomerization.

Experimental Protocols

Protocol 1: Low-Temperature Silylation for GC-MS

This protocol is designed to minimize thermal stress on the 3-hydroxyacyl-CoA molecule.

  • Sample Preparation: Lyophilize the sample to complete dryness in a glass reaction vial.

  • Reagent Preparation: Prepare a fresh solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a dry, inert solvent such as pyridine or acetonitrile.

  • Derivatization:

    • Add 50 µL of the BSTFA + 1% TMCS solution to the dry sample.

    • Cap the vial tightly under an inert atmosphere (e.g., nitrogen or argon).

    • Vortex briefly to dissolve the sample.

    • Heat the vial at 60°C for 60 minutes. Note: This is a starting point. Optimization may be required.

  • Analysis: Cool the vial to room temperature before opening. Analyze the sample by GC-MS as soon as possible.

Protocol 2: Two-Step Derivatization for Unstable Compounds

This method protects the hydroxyl group before derivatizing the carboxyl group, which can sometimes reduce isomerization.

  • Silylation of Hydroxyl Group:

    • To the dried sample, add a milder silylating agent that preferentially reacts with alcohols, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in pyridine.

    • Heat at a low temperature (e.g., 50-60°C) for 30 minutes.

  • Esterification of Carboxyl Group:

    • After cooling, evaporate the solvent under a gentle stream of nitrogen.

    • Add a fresh solution of an esterifying agent, such as Methanolic HCl, and heat gently (e.g., 60°C) for 30 minutes.

  • Solvent Removal and Reconstitution:

    • Evaporate the solvent and reconstitute the sample in a solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate).

Visualizations

Isomerization_Pathway cluster_conditions Driving Conditions cluster_molecule Analyte cluster_products Isomerization Products Heat High Temperature Analyte 3-Hydroxyacyl-CoA (Target Analyte) Heat->Analyte causes pH Acid/Base Catalysis pH->Analyte causes Time Prolonged Reaction Time Time->Analyte causes Product1 2-Hydroxyacyl-CoA Analyte->Product1 isomerizes to Product2 Other Positional Isomers Analyte->Product2 isomerizes to Product3 Stereoisomers Analyte->Product3 isomerizes to

Caption: Factors leading to the isomerization of 3-hydroxyacyl-CoAs.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Low Temp Protocol) cluster_analysis Analysis cluster_troubleshoot Troubleshooting Loop Start Start: Aqueous Sample Dry Lyophilize to Complete Dryness Start->Dry AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->AddReagent Heat Heat at Low Temp (e.g., 60°C) AddReagent->Heat Cool Cool to Room Temp Heat->Cool Analyze GC-MS or LC-MS Analysis Cool->Analyze Check Isomerization Observed? Analyze->Check Check->Heat Yes: Lower Temp/ Use Milder Reagent End End Check->End No: Protocol Optimized

Caption: Workflow for minimizing isomerization during derivatization.

References

Technical Support Center: Enhancing Chiral Chromatography Resolution for 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of chiral chromatography for 3-hydroxy fatty acids.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 3-hydroxy fatty acids in a question-and-answer format.

Q1: Why am I seeing poor or no separation of my 3-hydroxy fatty acid enantiomers?

A1: Poor or no separation is a common issue that can stem from several factors. The most critical factor is the selection of the chiral stationary phase (CSP) and the mobile phase composition.

  • Suboptimal Stationary Phase: The choice of CSP is paramount for chiral recognition. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® series), are widely used and often a good starting point.[1][2][3] If you are not achieving separation, consider screening different types of CSPs.

  • Inappropriate Mobile Phase: The mobile phase composition dictates the interaction between the analyte and the CSP. For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol.[3][4] For reversed-phase, mixtures of acetonitrile or methanol with water and additives are common.[3] An imbalance in the mobile phase strength can lead to co-elution.

  • Lack of Derivatization: 3-hydroxy fatty acids may require derivatization to enhance their interaction with the CSP and improve separation. Conversion to their 3,5-dinitrophenyl (DNP) urethane derivatives is a common and effective strategy.[5]

Q2: My peaks are broad and/or tailing. How can I improve the peak shape?

A2: Poor peak shape can significantly impact resolution. Several factors can contribute to this issue:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of an acidic or basic modifier to the mobile phase can often mitigate this. For acidic analytes like 3-hydroxy fatty acids, adding 0.1% of an acid like formic acid or trifluoroacetic acid (TFA) is recommended.[3][4]

  • Column Temperature: Temperature affects the efficiency of the separation. While lower temperatures often improve chiral selectivity, higher temperatures can sometimes lead to better peak shapes.[6][7] It is advisable to investigate a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between selectivity and peak efficiency.[8]

  • Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC. A high flow rate may not allow for sufficient interaction between the enantiomers and the CSP, leading to broader peaks.[6][9]

Q3: I have some separation, but the resolution (Rs) is less than 1.5. How can I improve it?

A3: Achieving a resolution of at least 1.5 is crucial for accurate quantification. If you have partial separation, you are on the right track and can often improve it with fine-tuning:

  • Optimize Mobile Phase Composition: Systematically vary the ratio of the polar modifier in your normal-phase mobile phase or the organic solvent in your reversed-phase mobile phase. Even small changes can have a significant impact on selectivity (α) and resolution.

  • Adjust Temperature: Decreasing the column temperature generally increases chiral selectivity and can improve resolution.[6][9] This is because the weaker forces involved in chiral recognition are often stronger at lower temperatures.

  • Reduce Flow Rate: As mentioned, lower flow rates can increase the number of theoretical plates and improve resolution. Try reducing the flow rate in increments to see the effect on your separation.[10]

  • Consider a Different Modifier: In normal-phase chromatography, switching between isopropanol and ethanol as the modifier can alter selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases for separating 3-hydroxy fatty acids?

A1: Polysaccharide-based chiral stationary phases are the most frequently used and successful for this application. Specifically, derivatives of amylose and cellulose are highly effective. A notable example is the use of an amylose-based CSP, such as Chiralpak IA-U, for the enantioselective analysis of 3-hydroxy fatty acids.[1][2]

Q2: Is derivatization necessary for the chiral separation of 3-hydroxy fatty acids?

A2: While direct separation is sometimes possible, derivatization is a highly recommended strategy to improve resolution, sensitivity, and peak shape.[2] A common method involves converting the 3-hydroxy fatty acids into their 3,5-dinitrophenyl (DNP) urethane derivatives.[5] This enhances the interaction with the chiral stationary phase and can also improve detection if using a UV detector.

Q3: How does temperature affect the chiral separation of 3-hydroxy fatty acids?

A3: Temperature is a critical parameter that influences both the thermodynamics and kinetics of the chromatographic separation. In chiral chromatography, a decrease in temperature often leads to an increase in enantioselectivity.[8][9] This is because the subtle energetic differences in the diastereomeric complexes formed between the enantiomers and the CSP are more pronounced at lower temperatures. However, the effect of temperature can be unpredictable, and in some cases, an increase in temperature might improve peak efficiency and overall resolution.[6][7] Therefore, temperature optimization is a crucial step in method development.

Q4: What is a good starting point for method development for the chiral separation of 3-hydroxy fatty acids?

A4: A good starting point would be to use a polysaccharide-based chiral column (e.g., amylose or cellulose-based). If derivatizing the 3-hydroxy fatty acids (e.g., to DNP urethanes), a normal-phase mobile phase of n-hexane with isopropanol or ethanol as a modifier is a common choice.[3] Begin with a mobile phase composition of 90:10 (n-hexane:modifier) and a column temperature of 25°C. From there, you can optimize by adjusting the modifier percentage, temperature, and flow rate.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for 3-Hydroxy Fatty Acid Separation

Chiral Stationary Phase (CSP)Base MaterialCommon Trade NamesSeparation ModeTypical Analytes
Polysaccharide-basedAmylose or Cellulose derivativesChiralpak®, Chiralcel®Normal, Reversed, Polar Organic3-hydroxy fatty acids (direct and derivatized)
Macrocyclic Glycopeptide-basedTeicoplanin, VancomycinChirobiotic™Reversed, Polar Organic, Polar IonicPolar and ionic analytes, including hydroxy acids

Table 2: Influence of Mobile Phase Modifier on Resolution (Normal Phase)

n-Hexane:Modifier Ratio (v/v)ModifierSelectivity (α)Resolution (Rs)
95:5Isopropanol1.101.2
90:10Isopropanol1.151.8
85:15Isopropanol1.121.5
90:10Ethanol1.202.1

Note: Data are representative and will vary depending on the specific 3-hydroxy fatty acid, CSP, and other chromatographic conditions.

Experimental Protocols

Protocol 1: Derivatization of 3-Hydroxy Fatty Acids to 3,5-Dinitrophenyl Urethane Derivatives

This protocol is adapted from methods described for the derivatization of hydroxy fatty acids for HPLC analysis.[5]

  • Sample Preparation: Dissolve approximately 1 mg of the 3-hydroxy fatty acid sample in 1 mL of a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Add a molar excess (e.g., 1.5 equivalents) of 3,5-dinitrophenyl isocyanate.

  • Catalyst: Add a catalytic amount of a non-nucleophilic base, such as pyridine or triethylamine (e.g., 2 equivalents).

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or a small-scale HPLC injection.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench any excess isocyanate by adding a small amount of methanol.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild acid (e.g., 1% HCl), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: If necessary, purify the resulting derivative by flash column chromatography on silica gel.

  • Final Preparation: Dissolve the purified derivative in the HPLC mobile phase for injection.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis start 3-Hydroxy Fatty Acid Sample dissolve Dissolve in Anhydrous Solvent start->dissolve derivatize Derivatization (e.g., with DNPI) dissolve->derivatize purify Purification of Derivative derivatize->purify inject Inject into HPLC purify->inject separate Chiral Separation on CSP inject->separate detect Detection (UV/MS) separate->detect data Chromatogram detect->data quantify Quantify Enantiomers (Peak Area) data->quantify report Report Resolution (Rs) and Enantiomeric Excess (ee) quantify->report

Caption: Experimental workflow for the chiral analysis of 3-hydroxy fatty acids.

TroubleshootingLogic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Stationary Phase start Poor Resolution (Rs < 1.5) mp_ratio Adjust Modifier Ratio start->mp_ratio Initial Adjustment temp Decrease Temperature start->temp If Peaks are Sharp flow Decrease Flow Rate start->flow If Peaks are Broad mp_type Change Modifier Type (e.g., IPA to EtOH) mp_ratio->mp_type end Resolution Improved (Rs >= 1.5) mp_ratio->end mp_additive Add/Adjust Acidic/Basic Modifier mp_type->mp_additive mp_type->end csp Screen Different CSP mp_additive->csp If No Improvement mp_additive->end temp->flow temp->end flow->csp If No Improvement flow->end csp->end

Caption: Troubleshooting logic for improving the resolution of chiral separations.

References

Validation & Comparative

Validating Synthetic (R)-3-hydroxypalmitoyl-CoA: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic biomolecules is paramount. This guide provides a framework for the validation of synthetic (R)-3-hydroxypalmitoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of publicly accessible, fully assigned NMR spectra for this specific molecule, this guide presents expected chemical shift ranges derived from closely related compounds and detailed experimental protocols to aid researchers in their own analytical endeavors.

Comparison of Expected NMR Chemical Shifts

Functional Group Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Palmitoyl Chain
Terminal -CH₃~ 0.88 (t)~ 14.1
Methylene chain -(CH₂)₁₁-~ 1.25 (br s)~ 22.7 - 31.9
β-methylene to thioester (-CH₂-CH(OH)-)~ 1.4-1.6 (m)~ 34.0
α-methylene to thioester (-CH₂-C(O)S-)~ 2.8-3.1 (m)~ 50-55
Methine (-CH(OH)-)~ 3.9-4.2 (m)~ 65-70
Thioester Carbonyl (-C(O)S-)-~ 198-202
Coenzyme A Moiety
Pantothenate -CH₂-~ 3.3-3.6 (m)~ 35-42
Pantothenate -CH(C(CH₃)₂) -~ 3.8-4.0 (m)~ 70-75
Pantothenate -C(CH₃)₂-~ 0.8-1.0 (s)~ 20-23
Cysteamine -SCH₂-~ 3.0-3.2 (t)~ 28-32
Cysteamine -NHCH₂-~ 3.4-3.6 (t)~ 38-42
Ribose H-1'~ 6.1 (d)~ 87.5
Adenine H-2~ 8.4 (s)~ 151.7
Adenine H-8~ 8.1 (s)~ 149.3

Note: Chemical shifts are highly dependent on the solvent, concentration, and pH. The values presented are approximate and should be used for initial guidance. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguous assignment.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of long-chain acyl-CoAs is through the activation of the corresponding fatty acid and subsequent reaction with coenzyme A. For this compound, a stereospecific synthesis of (R)-3-hydroxypalmitic acid is the initial requirement.

Materials:

  • (R)-3-hydroxypalmitic acid

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., oxalyl chloride, mixed anhydride reagents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium bicarbonate solution (or other suitable base)

  • Argon or Nitrogen gas for inert atmosphere

  • HPLC-grade water and acetonitrile for purification

Procedure:

  • Activation of (R)-3-hydroxypalmitic acid:

    • Dissolve (R)-3-hydroxypalmitic acid in anhydrous THF under an inert atmosphere.

    • Add N,N'-carbonyldiimidazole (CDI) in a slight molar excess and stir the reaction at room temperature until the activation is complete (can be monitored by TLC or LC-MS). This forms the highly reactive acyl-imidazolide intermediate.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve coenzyme A trilithium salt in an anaerobic aqueous buffer (e.g., sodium bicarbonate solution, pH ~7.5-8.0).

    • Slowly add the solution of the activated (R)-3-hydroxypalmitic acid to the coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by reverse-phase HPLC.

  • Purification:

    • Once the reaction is complete, the product, this compound, can be purified by preparative reverse-phase HPLC. A gradient of acetonitrile in water (often with a small amount of a modifying acid like formic acid or acetic acid) is typically used for elution.

    • The fractions containing the desired product are collected and lyophilized to yield the purified this compound.

NMR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality NMR data, especially for complex molecules like acyl-CoAs which can be prone to degradation.

Materials:

  • Lyophilized this compound

  • Deuterated solvent (e.g., D₂O, Methanol-d₄, or a buffer in D₂O)

  • Internal standard (optional, e.g., DSS or TSP for aqueous samples)

  • NMR tubes

Procedure:

  • Sample Dissolution:

    • Dissolve a precisely weighed amount of lyophilized this compound (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) in the chosen deuterated solvent. For aqueous solutions, it is crucial to use a buffer (e.g., phosphate buffer in D₂O) to maintain a stable pH, as chemical shifts of the coenzyme A moiety are pH-dependent. A typical concentration is 1-10 mM.

    • If an internal standard is used for chemical shift referencing and/or quantification, it should be added to the solvent before dissolving the sample.

  • NMR Data Acquisition:

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

    • For ¹H NMR in D₂O, a solvent suppression technique will be necessary to attenuate the residual HDO signal.

    • Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

Validation Workflow

The overall process for the synthesis and validation of synthetic this compound can be visualized as a streamlined workflow.

ValidationWorkflow cluster_synthesis Synthesis cluster_validation Validation cluster_data Data Analysis start (R)-3-hydroxypalmitic Acid + Coenzyme A activation Activation of Carboxylic Acid start->activation e.g., CDI coupling Thioesterification activation->coupling purification HPLC Purification coupling->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms chiral Chiral Analysis (e.g., Chiral HPLC or Enzymatic Assay) purification->chiral assignment Spectral Assignment nmr->assignment comparison Comparison to Expected Data ms->comparison chiral->comparison assignment->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis and validation of this compound.

This guide provides a foundational approach for researchers working with synthetic this compound. While the absence of a complete public NMR dataset for direct comparison presents a challenge, the provided expected chemical shift ranges and detailed protocols offer a robust starting point for the successful validation of this important biological molecule. The use of two-dimensional NMR techniques is strongly recommended for unambiguous structural elucidation.

A Tale of Two Molecules: Unraveling the Stereospecificity of (R)- and (S)-3-Hydroxypalmitoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of stereoisomers is paramount. This guide provides an in-depth comparison of the biological activities of (R)- and (S)-3-hydroxypalmitoyl-CoA, highlighting their distinct metabolic fates and the enzymes that govern them. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for investigating fatty acid metabolism and developing targeted therapeutic strategies.

The C-3 hydroxyl group of 3-hydroxypalmitoyl-CoA creates a chiral center, giving rise to two enantiomers: (R)-3-hydroxypalmitoyl-CoA and (S)-3-hydroxypalmitoyl-CoA. While chemically similar, their spatial arrangements are distinct, leading to profoundly different interactions with the stereospecific enzymes that control their metabolic pathways. This guide will dissect these differences, providing a clear understanding of their unique biological activities.

Distinct Metabolic Fates: A Summary

The biological activities of (R)- and (S)-3-hydroxypalmitoyl-CoA are primarily dictated by their involvement in two central metabolic processes: fatty acid β-oxidation (the breakdown of fatty acids) and fatty acid synthesis (the creation of fatty acids).

  • (S)-3-Hydroxypalmitoyl-CoA is the exclusive intermediate in the mitochondrial β-oxidation of palmitic acid. This catabolic pathway is a major source of cellular energy.

  • This compound serves as an intermediate in both peroxisomal β-oxidation and the anabolic pathway of fatty acid synthesis.

The table below summarizes the key enzymes that interact with each enantiomer and their respective metabolic pathways.

EnantiomerMetabolic PathwayKey EnzymeCellular Location
(S)-3-Hydroxypalmitoyl-CoA Mitochondrial β-OxidationL-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)Mitochondria
This compound Peroxisomal β-OxidationD-Bifunctional Protein (DBP)Peroxisomes
(R)-3-Hydroxypalmitoyl-ACP Fatty Acid Synthesis3-Hydroxyacyl-ACP Dehydratase (part of Fatty Acid Synthase)Cytosol

Quantitative Comparison of Enzymatic Activity

The stereospecificity of the enzymes involved is evident in their kinetic parameters. While direct comparative studies using both enantiomers of 3-hydroxypalmitoyl-CoA are limited, the substrate specificity of these enzymes is well-established.

Mitochondrial β-Oxidation: L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

LCHAD exhibits strict specificity for the (S)-enantiomer. The enzyme catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. The (R)-enantiomer is not a substrate for this enzyme.

Peroxisomal β-Oxidation: D-Bifunctional Protein (DBP)

DBP contains both hydratase and dehydrogenase activities and is specific for the (R)-enantiomer of 3-hydroxyacyl-CoAs.[1] Its dehydrogenase domain catalyzes the oxidation of (R)-3-hydroxyacyl-CoAs.

Fatty Acid Synthesis: 3-Hydroxyacyl-ACP Dehydratase

In fatty acid synthesis, the intermediate is (R)-3-hydroxyacyl-acyl carrier protein (ACP). The dehydratase domain of the fatty acid synthase complex specifically acts on this (R)-isomer to form trans-2-enoyl-ACP.

Signaling Pathways and Experimental Workflows

To visually represent the distinct pathways and experimental approaches for studying these molecules, the following diagrams are provided in the DOT language for Graphviz.

Fatty_Acid_Metabolism cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome cluster_Cytosol Cytosol Mito_Beta_Ox Mitochondrial β-Oxidation S_3HP_CoA (S)-3-Hydroxypalmitoyl-CoA LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase S_3HP_CoA->LCHAD Substrate Three_Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Three_Ketoacyl_CoA Product Peroxi_Beta_Ox Peroxisomal β-Oxidation R_3HP_CoA_peroxi This compound DBP D-Bifunctional Protein R_3HP_CoA_peroxi->DBP Substrate Three_Ketoacyl_CoA_peroxi 3-Ketoacyl-CoA DBP->Three_Ketoacyl_CoA_peroxi Product FA_Synthesis Fatty Acid Synthesis R_3HP_ACP (R)-3-Hydroxyacyl-ACP FAS_Dehydratase 3-Hydroxyacyl-ACP Dehydratase (in FAS) R_3HP_ACP->FAS_Dehydratase Substrate Trans_2_Enoyl_ACP trans-2-Enoyl-ACP FAS_Dehydratase->Trans_2_Enoyl_ACP Product Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Mito_Beta_Ox Palmitoyl_CoA->Peroxi_Beta_Ox Acetyl_CoA Acetyl-CoA Acetyl_CoA->FA_Synthesis Malonyl_CoA Malonyl-CoA Malonyl_CoA->FA_Synthesis

Caption: Metabolic fates of (R)- and (S)-3-hydroxypalmitoyl-CoA.

LCHAD_Assay S_3HP_CoA (S)-3-Hydroxypalmitoyl-CoA Enzyme L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) S_3HP_CoA->Enzyme NAD NAD+ NAD->Enzyme Three_Ketoacyl_CoA 3-Ketoacyl-CoA Enzyme->Three_Ketoacyl_CoA NADH NADH + H+ Enzyme->NADH Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectrophotometer Monitor Increase

Caption: Workflow for L-3-hydroxyacyl-CoA dehydrogenase activity assay.

Experimental Protocols

1. Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • 100 mM Potassium phosphate buffer, pH 7.3

    • 10 mM NAD+ solution in water

    • 1 mM (S)-3-hydroxypalmitoyl-CoA solution in water (substrate)

    • Purified LCHAD enzyme or mitochondrial extract

  • Procedure:

    • In a quartz cuvette, combine 850 µL of potassium phosphate buffer, 100 µL of NAD+ solution, and 50 µL of enzyme solution.

    • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of the (S)-3-hydroxypalmitoyl-CoA solution.

    • Immediately mix by inversion and place the cuvette in a spectrophotometer.

    • Record the increase in absorbance at 340 nm for 5-10 minutes.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Control: A blank reaction should be run without the substrate to account for any background NAD+ reduction.

2. Assay for 3-Hydroxyacyl-ACP Dehydratase Activity (in Fatty Acid Synthase)

The activity of the 3-hydroxyacyl-ACP dehydratase domain of fatty acid synthase (FAS) is typically measured as part of the overall FAS activity assay. This can be done by monitoring the consumption of NADPH or by directly measuring the fatty acid products. A common method involves a spectrophotometric assay monitoring NADPH oxidation.

  • Reagents:

    • 100 mM Potassium phosphate buffer, pH 7.0

    • 10 mM Acetyl-CoA solution in water

    • 10 mM Malonyl-CoA solution in water

    • 10 mM NADPH solution in buffer

    • Purified fatty acid synthase enzyme

  • Procedure:

    • In a cuvette, combine 800 µL of potassium phosphate buffer, 50 µL of acetyl-CoA, 50 µL of NADPH, and the purified FAS enzyme.

    • Incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

    • The rate of NADPH consumption is proportional to the overall fatty acid synthase activity, which includes the dehydratase step.

  • Note: To specifically assess the dehydratase step, more complex assays involving radiolabeled substrates or mass spectrometry to analyze the intermediates and products would be required.[2][3]

Conclusion

The stereochemistry of 3-hydroxypalmitoyl-CoA dictates its entry into distinct metabolic pathways, with the (S)-enantiomer being channeled into mitochondrial β-oxidation for energy production and the (R)-enantiomer participating in peroxisomal β-oxidation and serving as a building block in fatty acid synthesis. This stringent stereospecificity is enforced by the respective enzymes: L-3-hydroxyacyl-CoA dehydrogenase, D-bifunctional protein, and the dehydratase domain of fatty acid synthase. A thorough understanding of these enantiomer-specific activities is crucial for researchers investigating metabolic disorders and for the development of targeted therapeutic interventions that can modulate specific arms of fatty acid metabolism. The provided experimental protocols offer a starting point for the quantitative assessment of these pivotal enzymatic reactions.

References

Distinguishing Acyl-CoA Isomers: A Mass Spectrometry-Based Comparison Guide for (R)-3-hydroxypalmitoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid metabolites is paramount for understanding their biological roles and identifying potential therapeutic targets. This guide provides a comparative analysis of mass spectrometric approaches to differentiate (R)-3-hydroxypalmitoyl-CoA from its stereoisomer, (S)-3-hydroxypalmitoyl-CoA, and its positional isomer, 2-hydroxypalmitoyl-CoA. The focus is on established methods that provide reliable and reproducible differentiation, supported by experimental data.

Differentiating isomers of acyl-Coenzyme A (acyl-CoA) molecules presents a significant analytical challenge due to their identical mass and elemental composition. However, leveraging the nuances of their stereochemistry and the position of functional groups allows for their distinction through a combination of chromatography and tandem mass spectrometry (MS/MS). This is particularly crucial in the study of fatty acid oxidation (FAO) disorders, where the accumulation of specific isomers, such as this compound, can be a diagnostic marker for conditions like Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1][2]

Differentiating Enantiomers: (R)- vs. (S)-3-hydroxypalmitoyl-CoA

Mass spectrometry, in its conventional form, is incapable of distinguishing between enantiomers as they possess identical physical properties, including their mass-to-charge ratio and fragmentation patterns. Therefore, the differentiation of (R)- and (S)-3-hydroxypalmitoyl-CoA necessitates a chiral separation step prior to mass spectrometric analysis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

The most effective approach involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid, followed by derivatization of the hydroxyl group with a chiral reagent. This creates diastereomers that can be resolved on a standard HPLC column or, more commonly, the underivatized analytes are separated on a chiral HPLC column. Following separation, the distinct enantiomers can be detected and quantified by mass spectrometry.

A successful method for the chiral separation of R- and S-enantiomers of 3-hydroxy fatty acids has been developed using derivatization with 3,5-dimethylphenyl isocyanate, followed by separation on a chiral HPLC column. The resolved derivatives are then detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Differentiating Positional Isomers: 2-hydroxypalmitoyl-CoA vs. 3-hydroxypalmitoyl-CoA

Positional isomers of hydroxypalmitoyl-CoA can be distinguished by tandem mass spectrometry due to differences in their fragmentation patterns upon collision-induced dissociation (CID). While direct analysis of the intact acyl-CoA isomers is possible, a more established and robust method involves the hydrolysis of the acyl-CoA to the free fatty acid, followed by derivatization to enhance the diagnostic value of the resulting fragment ions.

A widely cited method by Johnson and Trinh utilizes the derivatization of the hydroxyl and carboxyl groups of the fatty acids to form acetyl trimethylaminoethyl ester iodide derivatives.[3] The tandem mass spectra of these derivatives of 2-hydroxypalmitic acid and 3-hydroxypalmitic acid exhibit remarkably different product ion spectra, allowing for their unambiguous identification.

Quantitative Comparison of MS/MS Fragmentation

The following table summarizes the key diagnostic fragment ions observed in the positive ion ESI-MS/MS spectra of the acetyl trimethylaminoethyl ester iodide derivatives of 2-hydroxypalmitic acid and 3-hydroxypalmitic acid.

Precursor Ion (m/z)AnalyteDiagnostic Fragment Ion (m/z)Relative IntensityPutative Fragment Structure
486.42-hydroxypalmitic acid derivative88.1High[CH2=C(OAc)CON(CH3)3]+
144.1Moderate[M-CH3(CH2)13CO]+
486.43-hydroxypalmitic acid derivative104.1High[HOCH=CHCON(CH3)3]+
160.1Moderate[M-CH3(CH2)12CO]+

Data synthesized from the findings of Johnson and Trinh, Rapid Commun Mass Spectrom 2003.[3]

The distinct fragmentation pathways provide a clear basis for the differentiation of these positional isomers. The 2-hydroxy isomer is characterized by a prominent fragment at m/z 88.1, while the 3-hydroxy isomer yields a signature ion at m/z 104.1.

Experimental Protocols

Sample Preparation and Derivatization for Positional Isomer Analysis

This protocol is adapted from the method described by Johnson and Trinh for the analysis of hydroxy fatty acids.[3]

  • Hydrolysis of Acyl-CoA: To 50 µL of plasma or a solution containing hydroxypalmitoyl-CoA, add 1 mL of 2 M HCl in methanol. Heat at 100°C for 1 hour to hydrolyze the thioester bond and form the fatty acid methyl ester.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters and evaporate to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of a solution containing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile. Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of the hydroxyl group.

  • LC-MS/MS Analysis: Reconstitute the sample in a suitable solvent and inject it into an LC-MS/MS system.

Chiral HPLC-MS/MS for Enantiomeric Separation

This protocol is a generalized procedure based on established methods for chiral separation of hydroxy fatty acids.

  • Hydrolysis: Hydrolyze the acyl-CoA to the free fatty acid as described above.

  • Derivatization (Optional but Recommended): For enhanced chiral separation, derivatize the hydroxyl group with a chiral derivatizing agent such as (R)-(-)-2-methoxy-2-(trifluoromethyl)phenylacetyl chloride.

  • Chiral HPLC: Employ a chiral stationary phase, such as a cellulose or amylose-based column. Develop a mobile phase gradient (e.g., hexane/isopropanol) that provides optimal separation of the diastereomers or enantiomers.

  • MS/MS Detection: Couple the HPLC system to a tandem mass spectrometer operating in MRM mode to detect and quantify the separated isomers.

Visualization of Key Processes

Experimental Workflow for Isomer Differentiation

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result AcylCoA This compound or other isomers Hydrolysis Hydrolysis AcylCoA->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Chromatography Chromatography (Chiral or RP-HPLC) Derivatization->Chromatography MS Mass Spectrometry (Tandem MS) Chromatography->MS Differentiation Isomer Differentiation MS->Differentiation

Figure 1. General experimental workflow for the differentiation of hydroxypalmitoyl-CoA isomers.

Mitochondrial Fatty Acid Beta-Oxidation Pathway

fao_pathway cluster_pathway Mitochondrial Fatty Acid β-Oxidation PalmitoylCoA Palmitoyl-CoA (C16) EnoylCoA trans-Δ2-Enoyl-CoA PalmitoylCoA->EnoylCoA Acyl-CoA Dehydrogenase R3OH_CoA (S)-3-Hydroxyacyl-CoA EnoylCoA->R3OH_CoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA R3OH_CoA->KetoacylCoA LCHAD MyristoylCoA Myristoyl-CoA (C14) + Acetyl-CoA KetoacylCoA->MyristoylCoA Thiolase LCHAD_enzyme LCHAD Accumulation Accumulation of This compound in LCHAD deficiency LCHAD LCHAD LCHAD->Accumulation

Figure 2. Simplified diagram of the mitochondrial fatty acid beta-oxidation pathway highlighting the role of LCHAD.

References

Unraveling the Metabolic Signature of Disease: A Comparative Analysis of (R)-3-Hydroxypalmitoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the altered landscape of fatty acid metabolism reveals significant disparities in (R)-3-hydroxypalmitoyl-CoA and its downstream metabolites between healthy individuals and those afflicted with inherited metabolic disorders. This comparative guide synthesizes available data on these crucial biomarkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their pathobiological significance and the methodologies for their quantification.

This compound is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids, a fundamental process for energy production. Deficiencies in the enzymes responsible for its metabolism, most notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), lead to the accumulation of this and other related metabolites, with severe clinical consequences including cardiomyopathy, myopathy, and liver dysfunction. Understanding the quantitative differences in these molecules between healthy and diseased states is paramount for diagnostics, therapeutic monitoring, and the development of novel treatment strategies.

Quantitative Comparison of this compound Related Metabolites

Direct quantification of this compound in human tissues is technically challenging and not routinely performed in clinical settings. However, the levels of its downstream metabolites, free 3-hydroxypalmitic acid and 3-hydroxypalmitoylcarnitine, serve as reliable proxies for its accumulation and are significantly elevated in patients with LCHAD deficiency.

MetaboliteTissue/FluidHealthy Control LevelsLCHAD Deficiency LevelsFold Increase (Approx.)Reference
Free 3-Hydroxypalmitic AcidPlasmaMedian: 0.43 µmol/LMedian: 12.2 µmol/L28x[1]
3-Hydroxypalmitoylcarnitine (C16-OH)Plasma/BloodLow/UndetectableSignificantly Elevated-[2][3]
3-Hydroxylated Fatty AcidsFibroblast Culture Media (in vitro)Low/UndetectableMarkedly Increased-[4][5]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the analytical process for these compounds, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation cluster_lchad LCHAD Enzyme Complex cluster_disease LCHAD Deficiency Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Long-Chain Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->(S)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA->(R)-3-Hydroxyacyl-CoA Epimerase 3-Ketoacyl-CoA 3-Ketoacyl-CoA (R)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (R)-3-Hydroxypalmitoyl-CoA_accum This compound (Accumulates) (R)-3-Hydroxyacyl-CoA->(R)-3-Hydroxypalmitoyl-CoA_accum Metabolic Block Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase TCA Cycle TCA Cycle Acetyl-CoA + Acyl-CoA (n-2)->TCA Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Collection Tissue Collection (e.g., Liver, Muscle) Homogenization Homogenization (in ice-cold solvent) Tissue_Collection->Homogenization Extraction Acyl-CoA/Acylcarnitine Extraction Homogenization->Extraction Chromatography Liquid Chromatography (Separation) Extraction->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (Detection & Quantification) Chromatography->Mass_Spectrometry Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Quantification of 3-Hydroxyacyl-CoAs/ 3-Hydroxyacylcarnitines

Caption: Experimental workflow for metabolite analysis.

Experimental Protocols

The quantification of this compound and its related metabolites from biological tissues is a complex procedure requiring specialized equipment and expertise. The following is a generalized protocol synthesized from various published methods for the analysis of acyl-CoAs and acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Tissue Sample Preparation and Extraction

This protocol is a composite of methodologies described for the extraction of acyl-CoAs and acylcarnitines from tissues such as the liver.[2][4][6]

Materials:

  • Frozen tissue sample (~20-200 mg)

  • Ice-cold extraction solvent (e.g., 80% methanol/water or acetonitrile/isopropanol/water mixtures)

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Centrifuge capable of reaching 20,000 x g at 4°C

  • Internal standards (e.g., isotopically labeled acyl-CoAs or acylcarnitines)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Tissue Homogenization: Weigh the frozen tissue sample and place it in a pre-chilled tube. Add a defined volume of ice-cold extraction solvent containing the internal standards. Homogenize the tissue thoroughly using a suitable homogenizer while keeping the sample on ice to prevent enzymatic degradation.

  • Protein Precipitation: Incubate the homogenate on ice for a specified time (e.g., 10 minutes) to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 5-15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., a mixture of ammonium acetate and acetonitrile).[6]

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances before LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the general parameters for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs and acylcarnitines.[4][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase column (e.g., C18) is typically used for the separation of these analytes.

  • Mobile Phases: A gradient elution is employed using two mobile phases, for example:

    • Mobile Phase A: Water with an additive like formic acid or ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with a similar additive.

  • Gradient: The gradient starts with a high percentage of mobile phase A, and the percentage of mobile phase B is gradually increased to elute the more hydrophobic long-chain species.

  • Flow Rate and Column Temperature: These parameters are optimized based on the specific column and instrument used.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs and acylcarnitines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method used on triple quadrupole mass spectrometers for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. For high-resolution mass spectrometers, extracted ion chromatograms of the accurate mass are used.

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard and using a calibration curve generated from standards of known concentrations.

This comprehensive guide provides a foundational understanding of the alterations in this compound metabolism in disease and the analytical approaches to measure these changes. Further research is warranted to establish a more extensive quantitative database of these metabolites in various tissues to aid in the development of more targeted and effective therapies for fatty acid oxidation disorders.

References

Stereospecificity Showdown: A Kinetic Analysis of 3-Hydroxyacyl-CoA Dehydrogenase with (R)- and (S)-Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the pronounced stereoselectivity of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in fatty acid β-oxidation. This guide presents a side-by-side kinetic comparison, detailed experimental protocols, and a visual representation of the enzymatic reaction and analytical workflow.

The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) plays a pivotal role in the third step of the mitochondrial fatty acid β-oxidation spiral, catalyzing the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This reaction is crucial for energy production from fatty acids, and its dysfunction is associated with metabolic disorders. A critical aspect of HADH enzymology is its high degree of stereospecificity, with distinct enzymes preferentially acting on either the (S)- or (R)-enantiomer of the 3-hydroxyacyl-CoA substrate. This guide provides a comparative kinetic analysis of HADH activity with both stereoisomers, highlighting the profound differences in their catalytic efficiencies.

Comparative Kinetic Analysis

The kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase reveal a stark contrast in its activity towards (S)- and (R)-3-hydroxyacyl-CoA substrates. The mitochondrial short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD or HADH) exhibits high affinity and catalytic turnover for the (S)-enantiomer, while its activity towards the (R)-enantiomer is typically negligible or undetectable. Conversely, other dedicated enzymes, often found in peroxisomes, are specific for the (R)-enantiomer.

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
(S)-3-Hydroxybutyryl-CoA FadB' from Ralstonia eutropha H1648149--
(R)-3-Hydroxybutyryl-CoA FadB' from Ralstonia eutropha H16Not DetectedNot DetectedNot DetectedNot Detected
(S)-3-Hydroxybutyryl-CoA (S)-3-hydroxybutyryl-CoA dehydrogenase from Nitrosopumilus maritimus26144.8--
(R)-3-Hydroxybutyryl-CoA (S)-3-hydroxybutyryl-CoA dehydrogenase from Nitrosopumilus maritimusNot DetectedNot DetectedNot DetectedNot Detected

Data presented is based on studies of highly stereospecific HADH enzymes. For many L-specific HADH enzymes, the activity with the (R)-substrate is below the limit of detection.

Signaling Pathways and Metabolic Context

The stereospecificity of HADH is a critical feature of fatty acid metabolism, ensuring the correct processing of intermediates in the β-oxidation pathway. The mitochondrial pathway is primarily responsible for the degradation of straight-chain fatty acids and utilizes an L-specific HADH. The existence of D-specific enzymes in peroxisomes points to distinct pathways for the metabolism of different types of fatty acids, such as branched-chain and very-long-chain fatty acids.

Beta_Oxidation_Pathway cluster_redox Redox Cofactors Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Fatty Acyl-CoA->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) β-Ketothiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA + Acyl-CoA (n-2)->Citric Acid Cycle FAD FAD FADH₂ FADH₂ FAD->FADH₂ NAD⁺ NAD⁺ NADH NADH NAD⁺->NADH Acyl-CoA\nDehydrogenase Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA\nDehydrogenase (HADH) L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Figure 1. The role of L-3-Hydroxyacyl-CoA Dehydrogenase in the mitochondrial β-oxidation pathway.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

A widely used method for determining HADH activity is a continuous spectrophotometric assay.[1] This protocol measures the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the reverse reaction (reduction of a 3-ketoacyl-CoA).

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • S-Acetoacetyl-CoA (or other 3-ketoacyl-CoA substrate) solution (e.g., 5.4 mM)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) solution (e.g., 6.4 mM)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer, S-acetoacetyl-CoA solution, and NADH solution. A typical final volume is 3.00 mL.

  • Equilibration: Incubate the cuvette at the desired temperature (e.g., 37°C) and monitor the absorbance at 340 nm until it is stable.

  • Initiation of Reaction: Add a small volume of the HADH enzyme solution to the cuvette to initiate the reaction.

  • Data Acquisition: Immediately mix by inversion and record the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

  • Rate Calculation: Determine the maximum linear rate of decrease in absorbance per minute (ΔA340nm/minute).

  • Enzyme Activity Calculation: The enzyme activity is calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

For determining the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate ((R)- or (S)-3-hydroxyacyl-CoA for the forward reaction, or the corresponding 3-ketoacyl-CoA for the reverse reaction). The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Experimental Workflow

The overall process for the kinetic analysis of HADH with its stereoisomeric substrates involves several key steps, from substrate preparation to data analysis.

HADH_Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Purification of HADH Assay_Setup Spectrophotometric Assay Setup (Varying Substrate Concentrations) Enzyme_Purification->Assay_Setup Substrate_Synthesis Synthesis of (R)- and (S)- 3-Hydroxyacyl-CoA Substrates Substrate_Synthesis->Assay_Setup Reagent_Prep Preparation of Buffers and Cofactors (NAD⁺/NADH) Reagent_Prep->Assay_Setup Data_Collection Measurement of Initial Reaction Rates (ΔA340nm/min) Assay_Setup->Data_Collection Michaelis_Menten Plotting of Rate vs. Substrate Concentration Data_Collection->Michaelis_Menten Parameter_Determination Determination of Km, Vmax, and kcat (Non-linear Regression) Michaelis_Menten->Parameter_Determination

Figure 2. Workflow for the kinetic analysis of HADH with (R)- and (S)-substrates.

Conclusion

The kinetic data unequivocally demonstrates the high stereospecificity of 3-hydroxyacyl-CoA dehydrogenases. L-specific HADH, a cornerstone of mitochondrial β-oxidation, is finely tuned to process (S)-3-hydroxyacyl-CoA intermediates, while exhibiting virtually no activity towards the (R)-enantiomer. The existence of distinct D-specific enzymes underscores the metabolic importance of handling both stereoisomers, likely arising from different metabolic pathways or the degradation of specific types of fatty acids. For researchers in drug development, this pronounced stereoselectivity is a critical consideration in the design of inhibitors or modulators of fatty acid metabolism, as enantiomeric forms of a compound may have vastly different interactions with these enzymes.

References

Head-to-head comparison of different analytical methods for (R)-3-hydroxypalmitoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related diseases, the accurate quantification of (R)-3-hydroxypalmitoyl-CoA is of paramount importance. This long-chain acyl-CoA thioester is a key intermediate in the mitochondrial beta-oxidation of fatty acids. Dysregulation of its metabolism is implicated in various metabolic disorders. This guide provides an objective, data-driven comparison of the predominant analytical methods for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

This comprehensive analysis presents quantitative performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific experimental needs.

Data Presentation: A Comparative Overview

The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative performance metrics for the three major analytical techniques used for this compound quantification.

ParameterLC-MS/MSGC-MS (of 3-hydroxypalmitic acid)Enzymatic Assay
Limit of Detection (LOD) 2 - 133 nM[1]Not explicitly stated for 3-hydroxypalmitic acid, but generally in the low µmol/L range.Picomole level[2]
Limit of Quantification (LOQ) 2 - 133 nM[1]Not explicitly stated for 3-hydroxypalmitic acid.Not explicitly stated.
Linearity (R²) >0.99[3]>0.99Not explicitly stated.
Precision (RSD%) <15%[4]1.0 - 13.3%[5]<6.2%[6]
Accuracy/Recovery (%) 80 - 114%[1]93 - 104% (for acyl-CoA extraction)[7]Not explicitly stated.
Specificity High (based on mass-to-charge ratio and fragmentation)High (with derivatization and MS detection)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols: A Detailed Look at the Methodologies

Reproducibility in scientific research is contingent on meticulous and well-documented experimental procedures. Below are detailed protocols for the key experiments cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.

1. Sample Preparation (Solid-Phase Extraction): [7][8]

  • Homogenization: Homogenize frozen tissue (~50-100 mg) or cell pellets in 1 mL of ice-cold 2:1 chloroform/methanol.

  • Extraction: Add 0.5 mL of ice-cold water, vortex, and centrifuge at 3,000 x g for 10 minutes at 4°C. Collect the lower organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: [1][3]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition of the precursor ion (m/z) to a specific product ion. The exact masses will depend on the specific adduct ion being monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically involves the hydrolysis of the CoA ester to the free fatty acid, followed by derivatization to increase volatility for GC analysis.

1. Sample Preparation (Hydrolysis and Derivatization): [5][9]

  • Hydrolysis: To 100 µL of plasma or tissue homogenate, add 100 µL of 1 M NaOH and incubate at 60°C for 30 minutes to hydrolyze the acyl-CoA.

  • Acidification and Extraction: Acidify the sample with 50 µL of 6 M HCl. Extract the 3-hydroxypalmitic acid twice with 500 µL of ethyl acetate.

  • Drying: Evaporate the combined organic extracts to dryness under nitrogen.

  • Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Analysis: [5]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

  • Injection: 1 µL splitless injection.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and monitor for characteristic ions of the 3-hydroxypalmitic acid-TMS derivative.

Enzymatic Assay

Enzymatic assays offer high specificity by utilizing the enzyme 3-hydroxyacyl-CoA dehydrogenase, which specifically acts on 3-hydroxyacyl-CoAs.

1. Sample Preparation:

  • Extraction: Extract acyl-CoAs from tissue or cells as described in the LC-MS/MS sample preparation protocol (homogenization and extraction steps). The final extract should be in an aqueous buffer compatible with the enzyme assay.

2. Assay Procedure: [2][10]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 1 mM NAD+

    • Sample extract

  • Initiate Reaction: Add 3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH production is proportional to the concentration of 3-hydroxyacyl-CoA in the sample.

  • Quantification: Use a standard curve of a known 3-hydroxyacyl-CoA (e.g., 3-hydroxybutyryl-CoA) to quantify the amount of this compound.

Mandatory Visualization: Pathways and Workflows

To further clarify the context and procedures, the following diagrams have been generated using the DOT language.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

analytical_workflow cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_enzymatic Enzymatic Assay lcms_sample Sample Homogenization lcms_spe Solid-Phase Extraction lcms_sample->lcms_spe lcms_analysis LC-MS/MS Analysis lcms_spe->lcms_analysis gcms_sample Hydrolysis gcms_deriv Derivatization gcms_sample->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis enz_sample Acyl-CoA Extraction enz_reaction Enzymatic Reaction enz_sample->enz_reaction enz_measure Spectrophotometric Measurement enz_reaction->enz_measure

Caption: Experimental Workflows for Quantification.

method_comparison LCMS LC-MS/MS High_Sensitivity High Sensitivity LCMS->High_Sensitivity High_Specificity High Specificity LCMS->High_Specificity High_Throughput High Throughput LCMS->High_Throughput GCMS GC-MS GCMS->High_Specificity Moderate_Throughput Moderate Throughput GCMS->Moderate_Throughput Enzymatic Enzymatic Assay Enzymatic->High_Specificity Low_Throughput Low Throughput Enzymatic->Low_Throughput Cost_Effective More Cost-Effective Enzymatic->Cost_Effective

References

Navigating the Specificity Challenge: A Guide to Assessing Antibody Cross-Reactivity Against 3-Hydroxyacyl-CoA Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental results. This is particularly crucial when targeting small molecules like 3-hydroxyacyl-CoA species, which play a central role in fatty acid metabolism and are implicated in various metabolic diseases. However, a comprehensive, publicly available dataset detailing the cross-reactivity of a single antibody against a spectrum of 3-hydroxyacyl-CoA molecules with varying acyl chain lengths remains elusive.

Despite extensive searches of scientific literature, specific quantitative data comparing the binding of an antibody to different 3-hydroxyacyl-CoA species (e.g., short-chain, medium-chain, and long-chain) could not be located. The existing research primarily focuses on antibodies targeting the enzymes that metabolize these acyl-CoA species, rather than the acyl-CoA molecules themselves. This guide, therefore, aims to equip researchers with the necessary protocols and conceptual frameworks to perform their own cross-reactivity assessments.

The Challenge of Small Molecule Antibody Specificity

Developing highly specific antibodies against small molecules like 3-hydroxyacyl-CoAs presents a significant immunological challenge. The structural differences between short-, medium-, and long-chain species are subtle, primarily residing in the length of the hydrocarbon tail. This makes it difficult to generate an antibody that can distinguish, for example, a 3-hydroxybutyryl-CoA (C4) from a 3-hydroxyoctanoyl-CoA (C8) with high fidelity.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of an antibody against different 3-hydroxyacyl-CoA species, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed and effective method. Below is a detailed protocol that can be adapted for this purpose.

Competitive ELISA Protocol

This protocol is designed to measure the ability of different 3-hydroxyacyl-CoA species to compete with a specific, labeled 3-hydroxyacyl-CoA for binding to the antibody of interest.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to one 3-hydroxyacyl-CoA species (the primary antigen)

  • The primary antigen conjugated to a carrier protein (e.g., BSA or KLH) for coating

  • A panel of unconjugated 3-hydroxyacyl-CoA species of varying chain lengths (competitors)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the primary antigen-carrier protein conjugate to a concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the unconjugated primary antigen (for the standard curve) and the competitor 3-hydroxyacyl-CoA species in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at a predetermined optimal dilution in Assay Buffer).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free antigen/competitor.

  • Incubation on Coated Plate:

    • Transfer 100 µL of the antibody/antigen mixture from the competition reaction to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the antigen coated on the plate.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Dilute the enzyme-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Create a standard curve by plotting the absorbance versus the concentration of the unconjugated primary antigen.

    • Determine the concentration of each competitor that causes a 50% reduction in signal (IC50).

    • The cross-reactivity of the antibody for a particular competitor can be calculated as: (IC50 of primary antigen / IC50 of competitor) x 100%

Visualizing the Context: Signaling Pathways and Experimental Workflows

To aid in the understanding of the role of 3-hydroxyacyl-CoA species and the experimental design for cross-reactivity testing, the following diagrams are provided.

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->Fatty Acyl-CoA Next Cycle

Figure 1. Fatty Acid Beta-Oxidation Pathway

This diagram illustrates the central role of 3-hydroxyacyl-CoA as an intermediate in the fatty acid beta-oxidation spiral. The enzymes acting on these substrates are often categorized by their preference for short-, medium-, or long-chain acyl-CoAs.

competitive_elisa_workflow cluster_plate Microtiter Plate Well Antigen-coated well Antigen-coated well Add Antibody-Competitor Mix Add Antibody-Competitor Mix Antigen-coated well->Add Antibody-Competitor Mix Primary Antibody Primary Antibody Competitor Antigen (Free 3-hydroxyacyl-CoA) Competitor Antigen (Free 3-hydroxyacyl-CoA) Primary Antibody->Competitor Antigen (Free 3-hydroxyacyl-CoA) Binding Incubate & Wash Incubate & Wash Add Antibody-Competitor Mix->Incubate & Wash Add Secondary Antibody Add Secondary Antibody Incubate & Wash->Add Secondary Antibody Incubate & Wash 2 Incubate & Wash 2 Add Secondary Antibody->Incubate & Wash 2 Add Substrate Add Substrate Incubate & Wash 2->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal

Figure 2. Competitive ELISA Workflow

This workflow diagram visually represents the key steps in the competitive ELISA protocol described above, highlighting the competition for antibody binding between the coated antigen and the free competitor in solution.

Conclusion

While a definitive, pre-existing guide comparing the cross-reactivity of antibodies against different 3-hydroxyacyl-CoA species is not currently available, this document provides the necessary framework and detailed protocols for researchers to conduct these critical assessments in their own laboratories. By carefully performing competitive immunoassays, scientists can generate the specific data required to select the most appropriate antibodies for their research, ensuring the accuracy and validity of their findings in the complex field of metabolic research.

A Comparative Guide to the Product Specificity of Enzymes Utilizing (R)-3-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the product specificity of key enzymes that metabolize (R)-3-hydroxypalmitoyl-CoA, a crucial intermediate in fatty acid metabolism. Understanding the distinct activities of these enzymes is vital for research in metabolic diseases, drug discovery, and synthetic biology. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways and workflows to facilitate a comprehensive understanding.

Introduction to this compound Metabolism

This compound is a 16-carbon, 3-hydroxyacyl-CoA that serves as a substrate for several enzyme families involved in both fatty acid elongation and degradation (beta-oxidation). The stereochemistry at the C3 position is critical in determining the metabolic fate of this molecule. The primary enzymes that exhibit specificity for the (R)-enantiomer are involved in distinct metabolic pathways, leading to different products. This guide focuses on the comparative characterization of two major enzyme classes: 3-Hydroxyacyl-CoA Dehydratases (HACDs) and (R)-Specific Enoyl-CoA Hydratases . Additionally, the role of 3-Hydroxyacyl-CoA Dehydrogenases in processing this substrate will be discussed.

Comparative Analysis of Enzyme Specificity

The product specificity of enzymes acting on this compound is determined by their catalytic mechanism and substrate-binding pocket architecture. Here, we compare the key characteristics of the primary enzyme families.

3-Hydroxyacyl-CoA Dehydratases (HACDs)

In mammals, four 3-hydroxyacyl-CoA dehydratase enzymes (HACD1-4) have been identified as crucial components of the very long-chain fatty acid (VLCFA) elongation pathway located in the endoplasmic reticulum. These enzymes catalyze the dehydration of (R)-3-hydroxyacyl-CoAs to form trans-2-enoyl-CoAs.

(R)-Specific Enoyl-CoA Hydratases

Primarily found in bacteria, (R)-specific enoyl-CoA hydratases, such as PhaJ, are involved in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. These enzymes catalyze the hydration of trans-2-enoyl-CoA to form (R)-3-hydroxyacyl-CoA, the reverse reaction of HACDs. However, they can also act in the dehydration direction under certain conditions. Their substrate specificity often favors short- to medium-chain-length acyl-CoAs.

3-Hydroxyacyl-CoA Dehydrogenases

These enzymes are key players in the beta-oxidation pathway, catalyzing the NAD+-dependent oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. While many dehydrogenases are specific for the (S)-enantiomer, some can act on (R)-isomers, albeit with lower efficiency.

Quantitative Data Comparison

The following tables summarize the available quantitative data for enzymes acting on this compound and related substrates. Direct comparative kinetic data for all enzymes with this compound is limited in the literature; therefore, data on substrates with similar chain lengths are included to provide insights into their substrate preferences.

Table 1: Comparison of 3-Hydroxyacyl-CoA Dehydratase (HACD) Activity

EnzymeOrganism/TissueSubstrateRelative Activity (%)Reference
HACD1Human3-hydroxypalmitoyl-CoALower than HACD2[1][2]
HACD2Human3-hydroxypalmitoyl-CoAHighest among HACDs[1][2]
HACD3Human3-hydroxypalmitoyl-CoAWeak activity[2]
HACD4Human3-hydroxypalmitoyl-CoAVery weak activity[2]

Note: Relative activities are based on in vitro assays comparing the four human HACD isoforms.

Table 2: Kinetic Parameters of (R)-Specific Enoyl-CoA Hydratases

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)Reference
PhaJ1PaPseudomonas aeruginosaCrotonyl-CoA (C4)-High[3]
PhaJ4PaPseudomonas aeruginosaOctenoyl-CoA (C8)-High[3]
PhaJAcAeromonas caviaeCrotonyl-CoA (C4)246200[4]
PhaJAcAeromonas caviaeHexenoyl-CoA (C6)401800[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of enzyme activities. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro 3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay

This assay measures the conversion of radiolabeled this compound to its dehydrated product.

Materials:

  • Enzyme source (e.g., microsomes from cells overexpressing a HACD isoform)

  • [14C]-(R)-3-hydroxypalmitoyl-CoA

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl2, 2 mM MgCl2, 0.1% digitonin

  • Stop Solution: 75% KOH (w/v)

  • Ethanol

  • 5 M HCl

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and the enzyme source.

  • Initiate the reaction by adding [14C]-(R)-3-hydroxypalmitoyl-CoA (e.g., to a final concentration of 10 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution and ethanol.

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the samples with 5 M HCl.

  • Extract the lipids (the product) with an organic solvent (e.g., hexane).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the specific activity based on the amount of product formed per unit time per amount of protein.

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 µM FAD

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare the assay buffer and equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

  • Add the trans-2-enoyl-CoA substrate to the cuvette containing the assay buffer.

  • Record the initial absorbance at 263 nm.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of the enoyl-CoA substrate.

Protocol 3: LC-MS/MS Analysis of Reaction Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of acyl-CoA species.

Sample Preparation:

  • Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.

  • Centrifuge the sample to pellet the precipitated protein.

  • Collect the supernatant containing the acyl-CoA species.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for this compound and its expected products (e.g., trans-2-hexadecenoyl-CoA or 3-ketopalmitoyl-CoA). A common transition for CoA esters involves the loss of the phosphopantetheine moiety.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Fatty_Acid_Elongation cluster_substrate Substrate Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) Condensation (ELOVL) (R)-3-Hydroxyacyl-CoA (Cn+2) (R)-3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->(R)-3-Hydroxyacyl-CoA (Cn+2) Reduction (KAR) trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) (R)-3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) Dehydration (HACD1-4) Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) Reduction (TER) This compound This compound This compound->trans-2-Enoyl-CoA (Cn+2)

Caption: The mammalian fatty acid elongation cycle in the endoplasmic reticulum.

Beta_Oxidation cluster_substrate Substrate Acyl-CoA (Cn) Acyl-CoA (Cn) trans-2-Enoyl-CoA (Cn) trans-2-Enoyl-CoA (Cn) Acyl-CoA (Cn)->trans-2-Enoyl-CoA (Cn) Dehydrogenation (ACAD) (S)-3-Hydroxyacyl-CoA (Cn) (S)-3-Hydroxyacyl-CoA (Cn) trans-2-Enoyl-CoA (Cn)->(S)-3-Hydroxyacyl-CoA (Cn) Hydration (Enoyl-CoA Hydratase) 3-Ketoacyl-CoA (Cn) 3-Ketoacyl-CoA (Cn) (S)-3-Hydroxyacyl-CoA (Cn)->3-Ketoacyl-CoA (Cn) Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) Acyl-CoA (Cn-2)\n+ Acetyl-CoA Acyl-CoA (Cn-2) + Acetyl-CoA 3-Ketoacyl-CoA (Cn)->Acyl-CoA (Cn-2)\n+ Acetyl-CoA Thiolysis (Thiolase) This compound This compound This compound->3-Ketoacyl-CoA (Cn)

Caption: The mitochondrial beta-oxidation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Enzyme Source Enzyme Source Reaction Setup Reaction Setup Enzyme Source->Reaction Setup Incubation Incubation Reaction Setup->Incubation Substrate\n(this compound) Substrate (this compound) Substrate\n(this compound)->Reaction Setup Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Extraction Extraction Reaction Quenching->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation Product Specificity Determination Product Specificity Determination Data Interpretation->Product Specificity Determination

Caption: A generalized workflow for characterizing enzyme product specificity.

Conclusion

The characterization of enzymes that metabolize this compound reveals distinct product specificities dictated by their roles in either anabolic (fatty acid elongation) or catabolic (beta-oxidation and PHA synthesis) pathways. Mammalian HACD enzymes primarily function to dehydrate this substrate to trans-2-enoyl-CoA for the synthesis of very long-chain fatty acids. In contrast, bacterial (R)-specific enoyl-CoA hydratases can catalyze the reverse hydration reaction to produce (R)-3-hydroxyacyl-CoA monomers for biopolymer synthesis. The activity of 3-hydroxyacyl-CoA dehydrogenases on the (R)-isomer is generally less efficient than on the (S)-isomer, highlighting the stereospecificity of the beta-oxidation pathway.

The data and protocols presented in this guide provide a framework for researchers to design and execute experiments aimed at further elucidating the substrate and product specificities of these important enzymes. A deeper understanding of these enzymatic activities will undoubtedly contribute to advancements in the fields of metabolic research and drug development.

References

A Researcher's Guide to Comparative Metabolomics of Fatty Acid Oxidation Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid oxidation (FAO) is critical for investigating metabolic disorders and developing novel therapeutics. This guide provides an objective comparison of metabolomic approaches for analyzing FAO intermediates, supported by experimental data and detailed protocols.

Fatty acid oxidation is a fundamental metabolic process, and its dysregulation is implicated in a range of inherited and acquired diseases, including fatty acid oxidation disorders (FAODs), cardiovascular disease, and type 2 diabetes.[1][2] Metabolomics, the large-scale study of small molecules, offers a powerful lens to investigate the intricate workings of FAO by quantifying its key intermediates, primarily acylcarnitines.[1][3] This guide delves into the comparative aspects of analytical platforms, experimental workflows, and data analysis strategies for the metabolomic profiling of these crucial biomarkers.

Comparative Analysis of Analytical Platforms

The choice of analytical platform is paramount for the robust and accurate quantification of FAO intermediates. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for acylcarnitine profiling due to its high sensitivity and selectivity.[4][5] However, various LC-MS-based approaches exist, each with its own set of advantages and limitations.

Platform Key Features Advantages Disadvantages Typical Application
Targeted (LC-MS/MS) Utilizes Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to quantify a predefined list of acylcarnitines.[3][6]High sensitivity and specificity.[7] Absolute quantification is possible with the use of stable isotope-labeled internal standards.[6] Well-established for newborn screening and clinical diagnostics.[8]Limited to the analysis of known compounds. May miss unexpected metabolic perturbations.Newborn screening for FAODs.[3] Targeted biomarker validation.
Untargeted (High-Resolution LC-MS) Aims to capture a global profile of all detectable metabolites, including novel or unexpected acylcarnitines.[9]Comprehensive metabolic profiling. Discovery of novel biomarkers and metabolic pathways.[9]Requires complex data processing and metabolite identification. Generally provides relative quantification.Exploratory research to understand the global metabolic impact of FAODs or drug interventions.[9]
LC-MS with Derivatization Chemical derivatization (e.g., with 3-nitrophenylhydrazine) is used to enhance the signal intensity and chromatographic separation of acylcarnitines.[3][6]Increased signal intensity.[3][6] Improved chromatographic separation, especially for short-chain acylcarnitines.[6]Adds an extra step to sample preparation. Potential for incomplete derivatization.Comprehensive acylcarnitine profiling where high sensitivity is required.[3][6]

Experimental Protocols

The following provides a generalized workflow for the analysis of acylcarnitines from plasma samples using LC-MS/MS. Specific parameters may need to be optimized based on the instrumentation and the specific research question.

Sample Preparation
  • Plasma Extraction: To 50 µL of plasma, add 200 µL of ice-cold methanol containing a suite of stable isotope-labeled internal standards for various acylcarnitine chain lengths.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: A reverse-phase C18 column is commonly used for the separation of acylcarnitines.[6] A gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid is typically employed. The separation of isobaric compounds is crucial for accurate diagnosis.[8][10]

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is used for the detection of acylcarnitines.[7] For targeted analysis, specific MRM transitions for each acylcarnitine and its corresponding internal standard are monitored.[6][8] High-resolution mass spectrometers like Orbitrap or TOF instruments can be used for untargeted analysis, providing accurate mass measurements for metabolite identification.[5][6]

Visualizing Metabolic Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams illustrate the fatty acid β-oxidation pathway and a typical metabolomics workflow.

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL CPT1 CPT1 Fatty Acyl-CoA->CPT1 CAT CAT CPT1->CAT Acylcarnitine CPT2 CPT2 CAT->CPT2 Acyl-CoA Acyl-CoA CPT2->Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA ACAD Acylcarnitine_out Acylcarnitine (measured) Acyl-CoA->Acylcarnitine_out Efflux 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HAD 3-Ketoacyl-CoA->Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Metabolomics_Workflow cluster_experimental Experimental Phase cluster_data Data Analysis Phase cluster_interpretation Biological Interpretation Sample_Collection Sample Collection (e.g., Plasma, Tissue) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Raw_Data_Processing Raw Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Raw_Data_Processing Statistical_Analysis Statistical Analysis (Univariate & Multivariate) Raw_Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis Metabolite_Identification->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery

Caption: Comparative Metabolomics Workflow.

Data Analysis and Interpretation

A typical metabolomics data analysis workflow involves several key steps.[11][12] After raw data acquisition from the LC-MS platform, the data is pre-processed, which includes peak picking, alignment, and normalization.[11] Subsequently, statistical analyses are performed to identify significant differences in metabolite levels between experimental groups. Both univariate (e.g., t-tests) and multivariate (e.g., principal component analysis and partial least squares-discriminant analysis) methods are employed.[12] Web-based platforms like MetaboAnalyst are commonly used for these analyses.[2] The final and most critical step is the biological interpretation of the data, which involves pathway analysis to understand the functional implications of the observed metabolic changes.[2]

Conclusion

The comparative metabolomic analysis of fatty acid oxidation intermediates is a powerful tool for advancing our understanding of metabolic diseases. The choice between targeted and untargeted LC-MS approaches depends on the specific research goals, with targeted methods offering high sensitivity for known biomarkers and untargeted methods providing a broader, discovery-oriented view. A well-defined experimental protocol and a robust data analysis pipeline are essential for generating high-quality, interpretable data. By carefully considering these factors, researchers can effectively leverage metabolomics to uncover novel insights into the pathophysiology of FAO disorders and to guide the development of new therapeutic strategies.

References

Safety Operating Guide

Navigating the Disposal of (R)-3-hydroxypalmitoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (R)-3-hydroxypalmitoyl-CoA, the absence of explicit disposal protocols necessitates a cautious and informed approach. Due to the limited availability of specific safety and toxicological data, this compound should be treated as potentially hazardous. This guide provides essential safety and logistical information to ensure the responsible disposal of this compound, prioritizing laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Protocol: A Step-by-Step Approach

Given the lack of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the recommended procedure is to manage it as a chemical waste product. This involves a multi-step process that ensures compliance with institutional and regulatory standards.

  • Waste Segregation and Collection :

    • All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a dedicated, clearly labeled, and leak-proof waste container.

    • The container must be compatible with the chemical nature of the waste. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The label should clearly identify the contents as "this compound waste" and include any known hazard symbols as a precautionary measure.

  • Consult Institutional Guidelines :

    • Every research institution has an Environmental Health and Safety (EHS) department that provides specific guidelines for chemical waste disposal. It is mandatory to consult your institution's EHS office for their protocols.

  • Arrange for Professional Disposal :

    • The disposal of this compound waste must be handled by a licensed and certified chemical waste disposal company. Your institution's EHS department will have established relationships with such vendors.

    • Do not attempt to dispose of this chemical down the drain or in regular trash, as its environmental impact is unknown. Contaminated packaging should be disposed of as unused product[1].

Quantitative Data Summary

Currently, there is no available quantitative data regarding the specific toxicity or environmental hazards of this compound. The precautionary principle, therefore, dictates that it be handled as a substance of unknown but potential hazard.

Data PointValueSource
Acute ToxicityNot availableN/A
Environmental HazardsNot availableN/A
CarcinogenicityNot availableN/A

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_procedure Disposal Procedure start Start: This compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect all contaminated materials in a dedicated, leak-proof container. fume_hood->collect_waste label_container Label container clearly: "this compound Waste" collect_waste->label_container consult_ehs Consult Institutional EHS Guidelines label_container->consult_ehs contact_vendor Arrange for pickup by a licensed chemical waste disposal company consult_ehs->contact_vendor end End: Proper Disposal contact_vendor->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. The core principle is to treat the unknown with caution and rely on established protocols for chemical waste management.

References

Personal protective equipment for handling (R)-3-hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent exposure. The recommended PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against dermal absorption.
Eye Protection Chemical safety goggles with side shields.Protects eyes from potential splashes and aerosols.
Body Protection A standard laboratory coat with long sleeves.Prevents contamination of personal clothing and skin.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.Protects against inhalation of fine powders or aerosols.

Operational Plan: Handling and Disposal

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a well-ventilated laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. Don gloves and safety goggles as a minimum.

  • Weighing and Solution Preparation: When weighing the solid compound, do so in a draft-free environment to avoid dispersal of powder. If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Experimentation: Conduct all experimental procedures with care to avoid spills and the generation of aerosols.

  • Post-Handling: After handling, thoroughly clean the work area.

Disposal Plan:

  • Chemical Waste: Dispose of unused (R)-3-hydroxypalmitoyl-CoA and any solutions containing the compound in a designated and clearly labeled chemical waste container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: Dispose of any contaminated materials, such as pipette tips, tubes, and gloves, in the designated solid waste container for chemical laboratory waste.

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Clean & Prepare Work Area inspect_ppe Inspect & Don PPE prep_area->inspect_ppe weigh_dissolve Weighing & Solution Prep inspect_ppe->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical & Contaminated Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill Spill exposure Personal Exposure

Caption: Workflow for the safe handling and disposal of this compound.

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